molecular formula C17H20N2O B3317528 1-(2-(Benzyloxy)phenyl)piperazine CAS No. 96221-84-0

1-(2-(Benzyloxy)phenyl)piperazine

Cat. No.: B3317528
CAS No.: 96221-84-0
M. Wt: 268.35 g/mol
InChI Key: PPQUPQGZDGZYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzyloxy)phenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class, recognized for its potential as a key intermediate and pharmacological tool in scientific research. This compound features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—substituted with a (2-benzyloxy)phenyl group. Piperazine derivatives are privileged structures in medicinal chemistry and are frequently investigated for their interactions with various central nervous system (CNS) targets . This chemical is provided as a high-purity material for research applications. Its structure suggests potential utility in neuroscience, particularly as a precursor or reference standard in the design and synthesis of novel ligands for monoamine transporters and serotonin receptor subtypes . Research into related piperazine compounds indicates they may act as serotonin receptor agonists or exhibit activity at sigma receptors, making them valuable for probing neurochemical pathways and developing new therapeutic agents . Researchers in medicinal chemistry can utilize this compound to explore structure-activity relationships (SAR) and to develop novel molecules for a range of pharmacological investigations, including CNS disorders . Application Note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all local, state, and federal regulations regarding the handling and disposal of laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylmethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-6-15(7-3-1)14-20-17-9-5-4-8-16(17)19-12-10-18-11-13-19/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQUPQGZDGZYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96221-84-0
Record name 1-2-(Phenylmethoxyphenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49W5HEP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical and physical properties of 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Pharmacophore and Protected Intermediate in Serotonergic Ligand Design

Part 1: Executive Summary & Chemical Identity

1-(2-(Benzyloxy)phenyl)piperazine is a specialized chemical intermediate belonging to the


-arylpiperazine class. Structurally, it consists of a piperazine ring directly coupled to a phenyl group substituted at the ortho position with a benzyloxy moiety.

This compound serves two critical roles in medicinal chemistry:

  • Protected Synthon: It acts as a benzyl-protected precursor to 1-(2-hydroxyphenyl)piperazine (2-OHPP) , a key metabolite and pharmacophore found in numerous antipsychotic and antihypertensive drugs (e.g., Dropropizine metabolites).

  • Lipophilic Ligand: In its own right, the bulky benzyloxy group modulates binding affinity at G-protein coupled receptors (GPCRs), particularly the 5-HT

    
     and 
    
    
    
    -adrenergic receptors, by probing the hydrophobic pockets of the orthosteric binding site.
Chemical Identity Table
PropertyDetail
IUPAC Name 1-[2-(Benzyloxy)phenyl]piperazine
Common Name 2-Benzyloxy-phenylpiperazine (2-BPP)
CAS Number 1187930-93-3 (Dihydrochloride salt)
Molecular Formula

Molecular Weight 268.36 g/mol (Free Base) / 341.28 g/mol (2HCl)
SMILES C1CN(CCN1)c2ccccc2OCc3ccccc3
Structural Class Ortho-substituted N-arylpiperazine
Part 2: Physical & Chemical Properties
Physical Characteristics

Unlike its methoxy analog (1-(2-methoxyphenyl)piperazine), the addition of the benzyl group significantly alters the physicochemical profile, increasing lipophilicity and molecular volume.

  • Appearance:

    • Free Base: Viscous, pale yellow to amber oil.

    • Hydrochloride Salt: Off-white to beige crystalline solid.

  • Solubility Profile:

    • Water:[1][2] Insoluble (Free Base); Soluble (HCl salt, >10 mg/mL).

    • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

  • Lipophilicity (Predicted):

    • LogP: ~3.5 – 4.0 (Significantly more lipophilic than 2-OHPP due to the benzyl ether).

    • pKa: ~9.2 (Piperazine secondary amine). The aniline nitrogen is non-basic due to resonance delocalization into the phenyl ring.

Chemical Reactivity & Stability

The chemical behavior of 1-(2-(Benzyloxy)phenyl)piperazine is defined by two functional centers: the nucleophilic secondary amine and the acid-labile benzyl ether.

  • Nucleophilic Substitution (

    
    ):  The secondary amine at the N4 position is highly reactive toward alkyl halides. This allows for the attachment of "linker" chains (e.g., butyl, propyl chains) to create Long-Chain Arylpiperazines (LCAPs) , a standard scaffold in 5-HT receptor drug discovery.
    
  • Debenzylation (Deprotection): The benzyl ether is stable under basic conditions but can be cleaved to yield the free phenol (2-OHPP).

    • Method A (Hydrogenolysis):

      
      , Pd/C, EtOH (Cleanest method).
      
    • Method B (Acid Hydrolysis):

      
       in Acetic Acid or 
      
      
      
      in DCM (Used when double bonds prevent hydrogenation).
Part 3: Synthesis & Manufacturing Protocols

The synthesis of electron-rich


-arylpiperazines is historically challenging via standard nucleophilic aromatic substitution (

) due to the deactivating effect of the electron-donating alkoxy group. The Buchwald-Hartwig Cross-Coupling is the authoritative industry standard for high-yield production.
Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

Reaction Scheme: 1-Bromo-2-(benzyloxy)benzene + Piperazine → 1-(2-(Benzyloxy)phenyl)piperazine

Reagents:

  • Substrate: 1-Bromo-2-(benzyloxy)benzene (1.0 eq)

  • Amine: Piperazine (Anhydrous, 3.0–5.0 eq to prevent bis-arylation)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (Matches Pd source)

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

  • Charging: Add 1-Bromo-2-(benzyloxy)benzene, Piperazine (excess), Base, and Ligand.

  • Catalyst Addition: Add the Palladium catalyst last under a positive stream of inert gas.

  • Reaction: Reflux at 100-110°C for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool to Room Temperature (RT).

    • Filter through a Celite pad to remove Palladium black.

    • Concentrate the filtrate in vacuo.[3]

  • Purification:

    • Dissolve residue in DCM and wash with water to remove excess piperazine.

    • Critical Step: Acid/Base extraction.[3][4][5] Extract organic layer with 1M HCl (product goes to aqueous). Wash aqueous layer with Ether (removes non-basic impurities). Basify aqueous layer with 2M NaOH to pH >12. Extract back into DCM.

    • Dry over

      
      , filter, and concentrate to yield the free base oil.
      
  • Salt Formation: Dissolve oil in

    
    , add 
    
    
    
    in Dioxane dropwise. Filter the precipitate.[5]
Part 4: Pharmacological Applications

This compound is a structural probe for the Orthosteric Binding Site of serotonin receptors.

  • 5-HT

    
     Receptor Affinity:  The 2-substituent on the phenyl ring is critical for receptor docking. While 2-methoxy (2-MPP) is the classic antagonist motif, the 2-benzyloxy group adds steric bulk. This is often used to:
    
    • Probe Hydrophobic Tolerance: Test the size limit of the receptor's hydrophobic pocket.

    • Reduce Intrinsic Activity: Bulky ortho-groups often shift partial agonists to full antagonists by preventing the conformational change required for G-protein activation.

  • Metabolic Stability: The benzyl ether is metabolically more labile than a methyl ether (via O-dealkylation), often serving as a "soft drug" design feature where the active metabolite is the phenol (2-OHPP).

Part 5: Visualization of Chemical Pathways

The following diagram illustrates the synthesis of the target compound and its divergent utility: either as a final ligand for N-alkylation or as a precursor for deprotection.

G Start 1-Bromo-2-(benzyloxy)benzene Target 1-(2-(Benzyloxy)phenyl)piperazine (Target Intermediate) Start->Target Buchwald-Hartwig Coupling Piperazine Piperazine (Excess) Piperazine->Target Catalyst Pd(0) / BINAP / NaOtBu Catalyst->Target RouteA Route A: N-Alkylation (Ligand Synthesis) Target->RouteA RouteB Route B: Hydrogenolysis (H2, Pd/C) Target->RouteB LCAP Long-Chain Arylpiperazine (5-HT Ligand) RouteA->LCAP + Alkyl Halide-R Phenol 1-(2-Hydroxyphenyl)piperazine (Active Metabolite/Scaffold) RouteB->Phenol Deprotection

Caption: Synthesis via Buchwald-Hartwig coupling and divergent downstream applications (N-alkylation vs. Deprotection).

Part 6: Safety & Handling (SDS Summary)
  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][6][7]

    • H335: May cause respiratory irritation (handle in a fume hood).

    • Corrosivity: As a secondary amine, the free base can be corrosive to mucous membranes.

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon).

    • Hygroscopic (HCl salt); keep desiccated.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References
  • Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). 1-(2-Benzyloxy-phenyl)-piperazine dihydrochloride Product Data.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenylpiperazine Derivatives.

Sources

1-(2-(Benzyloxy)phenyl)piperazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Pharmacological Applications of 1-(2-(Benzyloxy)phenyl)piperazine

Executive Summary

In the landscape of neuropharmacology and fragment-based drug discovery (FBDD), the phenylpiperazine scaffold is a privileged structure, serving as the core pharmacophore for numerous G protein-coupled receptor (GPCR) ligands. 1-(2-(Benzyloxy)phenyl)piperazine is a highly specialized derivative within this class. The strategic placement of a benzyloxy group at the ortho position of the phenyl ring introduces critical steric bulk and lipophilicity, making it an invaluable building block for synthesizing bitopic ligands targeting dopamine (D2/D3/D4) and serotonin (5-HT) receptors [1, 3].

This technical guide provides a comprehensive analysis of its physicochemical properties, structural causality in drug design, and field-validated experimental protocols for its derivatization and pharmacological evaluation.

Physicochemical Identity & Structural Data

Understanding the exact physical parameters of both the free base and the salt form is critical for calculating stoichiometric equivalents during synthesis and predicting aqueous solubility for in vitro assays. The dihydrochloride salt is typically preferred for long-term storage due to its enhanced stability and resistance to oxidation compared to the free base [1, 2].

Table 1: Physicochemical Properties of 1-(2-(Benzyloxy)phenyl)piperazine

PropertyFree BaseDihydrochloride Salt
CAS Number 96221-84-01187930-93-3
Molecular Formula C₁₇H₂₀N₂OC₁₇H₂₂Cl₂N₂O (or C₁₇H₂₀N₂O · 2HCl)
Molecular Weight 268.36 g/mol 341.28 g/mol
Exact Mass 268.1576340.1109
Physical State Viscous oil to low-melting solidCrystalline powder
Solubility Soluble in DCM, EtOAc, DMSOSoluble in Water, MeOH, DMSO
Primary Use Organic synthesis intermediateBiological assays, API formulation

Structural Causality in GPCR Ligand Design

The architectural design of 1-(2-(Benzyloxy)phenyl)piperazine is not arbitrary; every functional group serves a specific mechanistic purpose when interacting with GPCRs [3, 4]:

  • The Basic Piperazine Nitrogen (N4): At physiological pH (7.4), the secondary amine is protonated. This positive charge is strictly required to form a highly conserved salt bridge with a key aspartate residue (e.g., Asp3.32) in the orthosteric binding site of aminergic GPCRs.

  • The Phenyl Ring: Engages in

    
     stacking interactions with aromatic residues (like phenylalanine or tryptophan) lining the receptor's hydrophobic transmembrane helices.
    
  • The Ortho-Benzyloxy Substituent:

    • Steric Shielding: The bulky benzyl group forces the piperazine ring into a specific conformational dihedral angle, restricting rotational freedom and pre-organizing the molecule for receptor binding (reducing entropic penalty).

    • Lipophilic Anchoring: It occupies accessory hydrophobic pockets adjacent to the orthosteric site, often increasing binding affinity (pKi) [3].

    • Synthetic Divergence: The benzyl ether can be synthetically cleaved via hydrogenolysis to reveal a phenol, providing a hydrogen-bond donor for entirely new receptor interactions.

GPCRBinding Ligand Phenylpiperazine Core Piperazine Protonated Amine (Salt Bridge) Ligand->Piperazine Phenyl Phenyl Ring (Pi-Pi Stacking) Ligand->Phenyl Benzyloxy 2-Benzyloxy Group (Hydrophobic Anchor) Ligand->Benzyloxy N_Alkyl N-Alkyl Extension (Secondary Site) Ligand->N_Alkyl Orthosteric GPCR Orthosteric Site (e.g., Asp3.32) Piperazine->Orthosteric Ionic Interaction Phenyl->Orthosteric Aromatic Interaction Benzyloxy->Orthosteric Steric Fit Allosteric Secondary Binding Pocket (Subtype Selectivity) N_Alkyl->Allosteric Bitopic Targeting

Mechanistic mapping of the 1-(2-(Benzyloxy)phenyl)piperazine scaffold in GPCR sites.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the standard operating procedures for utilizing this compound in drug discovery workflows.

Protocol A: N-Alkylation for Bitopic Ligand Synthesis

This protocol describes the functionalization of the secondary amine to create extended "bitopic" ligands that reach from the orthosteric site into the secondary binding pocket (SBP) for enhanced receptor subtype selectivity (e.g., D3 over D2) [4].

  • Step 1: Preparation. In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 1-(2-(Benzyloxy)phenyl)piperazine (free base) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Step 2: Base Addition. Add 2.5 equivalents of finely powdered Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild, insoluble base that acts as an acid scavenger to neutralize the hydrohalic acid byproduct. It is strong enough to drive the reaction but weak enough to prevent unwanted E2 elimination of the alkyl halide.

  • Step 3: Electrophile Addition. Dropwise, add 1.1 equivalents of the desired alkyl halide (e.g., 4-bromobutyl-derivative).

  • Step 4: Reflux & Monitoring. Heat the suspension to 80°C. Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active benzyloxy group ensures easy visualization.

  • Step 5: Workup. Once the starting material is consumed (typically 4-6 hours), cool to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

  • Validation System: Confirm the product via LC-MS (looking for the [M+H]+ peak) and ¹H-NMR (confirming the disappearance of the broad N-H piperazine peak at ~2.0 ppm and the appearance of new aliphatic protons).

SyntheticWorkflow A 1-(2-(Benzyloxy)phenyl)piperazine (Starting Material) B N-Alkylation (SN2) Reagents: R-X, K2CO3, MeCN A->B Electrophile Addition C Intermediate: N-Alkyl-4-(2-benzyloxyphenyl)piperazine B->C Workup & Purification D Catalytic Hydrogenolysis Reagents: H2, Pd/C, MeOH C->D Optional Benzyl Cleavage F Bitopic GPCR Ligand (Dual-Site Targeting) C->F Direct Application E Deprotected Phenol (H-Bond Donor Exposed) D->E Deprotection E->F Further Derivatization

Workflow illustrating the synthetic divergence of the scaffold into bitopic GPCR ligands.

Protocol B: Radioligand Competition Binding Assay

Once synthesized, the affinity of the novel derivative must be tested.

  • Step 1: Membrane Preparation. Thaw CHO or HEK293 cell membranes stably expressing the human Dopamine D3 receptor in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Step 2: Radioligand Addition. Add [³H]-N-methylspiperone to a final concentration of 0.5 nM.

    • Causality: [³H]-N-methylspiperone is selected because it is a highly validated antagonist with exceptional affinity for D2-like receptors, providing a robust signal-to-noise ratio.

  • Step 3: Compound Titration. Add the synthesized 1-(2-(Benzyloxy)phenyl)piperazine derivative in a 10-point concentration-response curve (ranging from

    
     to 
    
    
    
    M).
  • Step 4: Incubation & Filtration. Incubate the microplates at room temperature for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Step 5: Quantification. Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

  • Validation System: Include a known reference standard (e.g., Haloperidol) on every plate. The assay is only valid if the reference standard's IC₅₀ falls within 0.5 log units of its historically established value. Calculate Ki using the Cheng-Prusoff equation.

References

  • National Institutes of Health (NIH) / PMC. "Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor." PubMed Central, Jan 2026. Available at:[Link]

  • American Chemical Society. "Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder." Journal of Medicinal Chemistry, Aug 2023. Available at:[Link]

Technical Guide: Pharmacological Applications of 1-(2-(Benzyloxy)phenyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and medicinal chemistry applications of the 1-(2-(Benzyloxy)phenyl)piperazine scaffold.

Executive Summary

The 1-(2-(Benzyloxy)phenyl)piperazine moiety represents a specialized pharmacophore within the class of arylpiperazines , a privileged structure in neuropsychopharmacology. Unlike its simpler analogs (e.g., 1-phenylpiperazine or o-methoxyphenylpiperazine), the inclusion of a bulky, lipophilic benzyloxy group at the ortho position confers unique steric and electronic properties. This scaffold is primarily utilized as a high-affinity "anchor" in the design of Long-Chain Arylpiperazines (LCAPs) targeting serotonin (5-HT) and dopamine (D) receptors. This guide analyzes its utility in modulating 5-HT1A receptor selectivity , its role as a metabolic probe, and the synthetic pathways required for its integration into CNS-active drug candidates.

Structural Logic & Physicochemical Profile

The Pharmacophore

The scaffold consists of a piperazine ring attached to a phenyl group, which is substituted at the ortho position with a benzyloxy ether.

  • Lipophilicity (LogP): The benzyl ether significantly increases logP (~2.6–3.0) compared to the hydroxy (~1.0) or methoxy (~1.5) analogs. This enhances blood-brain barrier (BBB) permeability but requires careful balancing to avoid non-specific protein binding.

  • Steric Bulk: The ortho-benzyloxy group creates a defined "kink" in the molecule's conformation. In the context of GPCR binding, this bulk forces the phenyl ring into a specific torsion angle relative to the piperazine, often favoring the conformation required for 5-HT1A receptor activation while sterically clashing with residues in alpha-1 adrenergic or D2 dopamine receptors, thereby enhancing selectivity.

Chemical Stability
  • Metabolic Liability: The benzylic carbon is susceptible to cytochrome P450-mediated oxidation (O-dealkylation), converting the molecule back to the phenol (1-(2-hydroxyphenyl)piperazine). This makes the scaffold useful as a metabolic soft spot in prodrug design or a probe for clearance mechanisms.

Pharmacodynamics & Mechanism of Action

The "Anchor" Hypothesis in GPCR Binding

In the design of LCAPs, the 1-(2-(Benzyloxy)phenyl)piperazine unit functions as the primary pharmacophore (Head Group) that occupies the orthosteric binding site of the receptor.

  • 5-HT1A Receptor Interaction:

    • Salt Bridge: The protonated N4 nitrogen of the piperazine forms a critical ionic bond with Asp3.32 (Aspartate 116) in the transmembrane helix 3 (TM3) of the 5-HT1A receptor.

    • Aromatic Interaction: The phenyl ring engages in T-shaped

      
      -stacking interactions with Phe6.52  (TM6).
      
    • Hydrophobic Pocket: The ortho-benzyloxy tail extends into a secondary hydrophobic cleft (often involving TM7 residues). This extension is critical for differentiating between 5-HT subtypes (e.g., 1A vs. 2A).

Signaling Pathway Modulation

Depending on the "tail" attached to the N1 nitrogen, this scaffold can drive the receptor toward specific signaling cascades (Functional Selectivity).

G Ligand 1-(2-(Benzyloxy)phenyl) piperazine Scaffold Receptor 5-HT1A Receptor (TM3/TM6 Binding) Ligand->Receptor Orthosteric Binding Gio G_i/o Protein Coupling Receptor->Gio Agonist Conf. AC Adenylyl Cyclase (Inhibition) Gio->AC G_alpha_i GIRK GIRK Channels (Activation) Gio->GIRK G_beta_gamma cAMP cAMP Levels (Decrease) AC->cAMP Downreg. Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux

Figure 1: Canonical signaling pathway activated by arylpiperazine agonists at the 5-HT1A receptor.

Structure-Activity Relationships (SAR)

The utility of the benzyloxy group is best understood in comparison to other substituents.

Substituent (Ortho)Steric BulkLipophilicity5-HT1A Affinity (

)
Selectivity (vs D2)
-H (Phenylpiperazine)LowLowModerateLow (Promiscuous)
-OCH3 (Methoxy)MediumMediumHigh (< 5 nM)Moderate
-OCH2Ph (Benzyloxy)High High High (< 10 nM) High
-Cl (Chloro)MediumHighHighModerate

Key Insight: The benzyloxy group is often used to "fill" the receptor pocket. If a lead compound with a methoxy group shows off-target effects, medicinal chemists substitute it with a benzyloxy group. If binding is retained, the hydrophobic pocket is large; if binding is lost, the pocket is restricted. This makes it a valuable steric probe .

Synthetic Development

The synthesis of 1-(2-(Benzyloxy)phenyl)piperazine requires avoiding the formation of bis-aryl species. The most robust protocol involves the protection of the phenol precursor.

Synthetic Pathway (Graphviz)

Synthesis Start 1-(2-Hydroxyphenyl)piperazine Intermediate N-Protection (Optional) (e.g., BOC) Start->Intermediate 1. Boc2O (Selectivity for N4) Product 1-(2-(Benzyloxy)phenyl)piperazine Start->Product Direct Alkylation (Risk of N-Alkylation) Reagent Benzyl Bromide (BnBr) + K2CO3 / Acetone Intermediate->Product 2. BnBr, Base (O-Alkylation) 3. TFA (Deprotection)

Figure 2: Synthetic route prioritizing regioselectivity via N-protection.

Detailed Protocol: O-Benzylation

Note: Direct alkylation of the phenol without N-protection often leads to quaternary ammonium salts. The following protocol assumes N-protection.

  • N-Protection: Dissolve 1-(2-hydroxyphenyl)piperazine (1.0 eq) in DCM. Add

    
     (1.1 eq) and 
    
    
    
    (1.5 eq). Stir at RT for 4h to yield tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate.
  • O-Alkylation:

    • Dissolve the N-Boc intermediate in dry DMF.

    • Add

      
       (2.0 eq) and Benzyl Bromide (1.1 eq).
      
    • Heat to 60°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench with water, extract with EtOAc, and dry over

      
      .
      
  • Deprotection: Dissolve the crude oil in DCM/TFA (4:1). Stir for 1 hour. Evaporate volatiles. Neutralize with saturated

    
     to obtain the free base.
    

Experimental Protocols for Validation

To validate the pharmacological profile of this scaffold, researchers must perform competitive binding assays.

Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of the scaffold.
  • Tissue Source: Rat hippocampal homogenates or CHO cells expressing h5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5–1.0 nM).
    
  • Non-specific Binding: Defined by 10

    
     Serotonin (5-HT).
    
  • Protocol:

    • Incubate membrane preparation (

      
       protein) with radioligand and varying concentrations of test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4) containing 4 mM
      
      
      .
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

    • Count radioactivity via liquid scintillation spectrometry.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Functional Assay: [35S]GTP S Binding

Objective: Determine if the scaffold acts as an agonist, antagonist, or partial agonist.

  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G-protein

    
    -subunit. Non-hydrolyzable 
    
    
    
    accumulates in the membrane.
  • Readout: High counts = Agonist; Low counts (blocking reference agonist) = Antagonist.

Safety & Toxicology Considerations

When developing drugs containing this scaffold, specific toxicological endpoints must be monitored:

  • hERG Inhibition: Arylpiperazines are known to block hERG potassium channels, leading to QT prolongation. The bulky benzyloxy group may exacerbate this by interacting with the hydrophobic pore of the channel. Early in vitro hERG patch-clamp testing is mandatory.

  • Phospholipidosis: Cationic amphiphilic drugs (like this scaffold) can accumulate in lysosomes, causing phospholipidosis. Monitor for "foamy macrophages" in histology.

References

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link

  • Glennon, R. A., et al. (2000). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology. Link

  • ChemScene. (n.d.). "1-{[2-(Benzyloxy)phenyl]methyl}piperazine Product Data." ChemScene Building Blocks. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11663675, 1-(2-Benzyloxyphenyl)piperazine." PubChem. Link

Technical Guide: Safety, Toxicity, and Handling of 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety assessment for 1-(2-(Benzyloxy)phenyl)piperazine .

Editorial Note: As a Senior Application Scientist, I have structured this document to bridge the gap between a standard Safety Data Sheet (SDS) and a pharmacological whitepaper. Since specific toxicological datasets for this precise isomer are often proprietary or sparse in public registries, this guide utilizes Read-Across Methodology (Quantitative Structure-Activity Relationship - QSAR) based on structurally validated phenylpiperazine analogs (e.g., mCPP, Bifeprunox intermediates).

Executive Summary

1-(2-(Benzyloxy)phenyl)piperazine is a lipophilic arylpiperazine derivative, primarily utilized as a pharmacophore in the development of atypical antipsychotics and antidepressants. Structurally, it consists of a piperazine ring directly bonded to a phenyl group which is ortho-substituted with a benzyloxy ether.

  • Primary Hazard: Central Nervous System (CNS) modulation (Serotonergic/Dopaminergic activity).[1]

  • Secondary Hazard: Severe eye damage and skin corrosion (characteristic of secondary amines).

  • Handling Class: OEB 3/4 (Occupational Exposure Band) – Handle as a high-potency compound until specific IC50/LD50 data confirms otherwise.

Chemical Identity & Physicochemical Properties[1][2][3]

This section establishes the molecular baseline. The ortho substitution creates steric bulk that differentiates its metabolic profile from para-substituted analogs.

PropertySpecification
Chemical Name 1-(2-(Benzyloxy)phenyl)piperazine
Common Synonyms 1-(2-Benzyloxyphenyl)piperazine; o-Benzyloxyphenylpiperazine
CAS Number Note: Specific CAS is rare in public domain; often synthesized in-situ.Analog Reference: 321132-21-2 (p-isomer HCl); 756751-75-4 (m-isomer)
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.36 g/mol (Free Base)
Physical State Viscous Oil or Low-Melting Solid (Free Base); White Powder (HCl Salt)
Predicted LogP ~3.2 – 3.8 (Highly Lipophilic – High Skin Absorption Risk )
pKa ~8.5 – 9.0 (Piperazine nitrogen)
Solubility Insoluble in water; Soluble in DMSO, Methanol, DCM

Hazard Identification & Toxicology (The "Read-Across" Profile)

Mechanism of Action (Pharmacophore Toxicity)

The phenylpiperazine moiety is a "privileged scaffold" for binding to G-protein coupled receptors (GPCRs). The ortho-benzyloxy group increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.

  • Target Receptors: 5-HT1A (Partial Agonist), 5-HT2A (Antagonist), D2 Dopamine receptors.

  • Acute Toxicity Risk: Serotonin Syndrome. Symptoms include hyperthermia, agitation, muscle rigidity, and seizures.

  • Corrosivity: The secondary amine on the piperazine ring is basic.[2] Direct contact can cause chemical burns to mucous membranes.

Toxicological Data (Analog-Derived)

Data extrapolated from structurally similar arylpiperazines (e.g., 1-Phenylpiperazine, Benzylpiperazine).

EndpointClassificationQuantitative Estimate
Acute Oral Toxicity Category 4 (Harmful)LD50 (Rat) est. 300 – 1000 mg/kg
Skin Corrosion Category 1B / 2Causes severe burns (Free Base) / Irritation (Salt)
Eye Damage Category 1Risk of irreversible corneal damage
Sensitization Category 1 (Skin)Potential sensitizer upon repeated exposure
STOT - Single Exp. Category 3Respiratory tract irritation; CNS depression
Diagram: Potential Signaling & Toxicity Pathway

This diagram visualizes the receptor interaction pathway common to this pharmacophore, highlighting the risk of serotonergic toxicity.

G Compound 1-(2-(Benzyloxy)phenyl) piperazine BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB High LogP (>3.0) Receptor 5-HT / D2 Receptors (CNS Targets) BBB->Receptor Binding Affinity Signal G-Protein Signaling Cascade Receptor->Signal Agonism/Antagonism Effect_Tx Therapeutic Effect (Anxiolytic/Antipsychotic) Signal->Effect_Tx Controlled Dose Effect_Tox Toxicological Event (Serotonin Syndrome) Signal->Effect_Tox Overdose / Accumulation

Figure 1: Pharmacological pathway illustrating the progression from systemic absorption to potential CNS toxicity.

Safe Handling & Exposure Control

Directive: Treat this compound as a Potent Compound until validated otherwise. The high lipophilicity means standard latex gloves are insufficient.

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid/oil must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity > 100 fpm.

  • Isolation: Use a closed-system transfer if handling quantities > 10g.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Respiratory N95 / P100 (Solids) or Half-mask with Organic Vapor Cartridge (Oils/Solutions).Prevents inhalation of dusts/aerosols which rapidly enter the bloodstream via pulmonary alveoli.
Hands Double-gloving: Inner Nitrile (4 mil) + Outer Laminate (e.g., Silver Shield).Lipophilic amines can permeate standard nitrile in <15 mins. Laminate provides >4hr breakthrough time.
Eyes Chemical Goggles (Not safety glasses).Basic amines cause saponification of corneal lipids; immediate sealing protection is required.
Body Tyvek Lab Coat or disposable coveralls.Prevents contamination of street clothes; critical for sensitizers.
Diagram: Safe Handling Workflow

A self-validating workflow to minimize exposure risk.

Handling Start Start: Handling Request RiskAssess 1. Risk Assessment (Check State: Solid vs Oil) Start->RiskAssess PPE 2. Don PPE (Resp, Goggles, Double Gloves) RiskAssess->PPE Hood 3. Engineering Control (Fume Hood / ISO 5) PPE->Hood Weigh 4. Weighing/Transfer (Use Antistatic Gun if Solid) Hood->Weigh Decon 5. Decontamination (Wipe: 10% Bleach -> Water) Weigh->Decon Waste 6. Waste Disposal (High Potency Stream) Decon->Waste

Figure 2: Step-by-step containment workflow for handling lipophilic phenylpiperazines.

Emergency Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is irregular (CNS depression), administer oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary exposure).

  • Skin Contact: Immediate Drench. Wash with polyethylene glycol 400 (PEG-400) if available, followed by soap and water. Reasoning: PEG-400 solubilizes lipophilic amines better than water alone.

  • Eye Contact: Rinse for minimum 15 minutes , lifting eyelids.[3][4] Time is critical to prevent permanent corneal opacity.

  • Ingestion: Do NOT induce vomiting (corrosive risk). Administer activated charcoal if conscious and within 1 hour of ingestion.

Spill Cleanup (Self-Validating Protocol)
  • Evacuate the immediate area.

  • Don PPE (Full face respirator required for spills > 5g).

  • Neutralize: If liquid, absorb with vermiculite. If solid, cover with wet paper towels to prevent dust.

  • Clean: Wipe surface with 10% Acetic Acid (converts the basic amine to a water-soluble acetate salt), then wash with detergent.

  • Verify: Check surface pH to ensure neutrality.

Synthesis & Stability Context (For Researchers)

  • Stability: Phenylpiperazines are generally stable but sensitive to light and oxidation (N-oxide formation). Store at -20°C under Argon.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.[3][4]

  • Synthesis Note: Often prepared via Buchwald-Hartwig amination of 1-(benzyloxy)-2-bromobenzene with piperazine. Residual palladium catalysts may be present, adding a heavy metal toxicity vector.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Phenylpiperazine Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine and its derivatives. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.[5] Acta Pharmaceutica. (Context on CNS toxicity of phenylpiperazines). Retrieved from [Link]

Sources

The Benzyloxyphenyl Piperazine Scaffold: A Technical Guide to SAR and Polypharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of benzyloxyphenyl piperazines , a chemical scaffold occupying a "privileged" status in medicinal chemistry due to its versatility in targeting G-Protein Coupled Receptors (GPCRs) and enzymes involved in neurodegeneration. Unlike generic piperazines, the benzyloxyphenyl variant incorporates a bulky, lipophilic ether tail that allows for dual-site binding—bridging orthosteric and allosteric sites in targets like Acetylcholinesterase (AChE) and modulating receptor subtypes (5-HT, D2) with high specificity.

This guide is structured for medicinal chemists and pharmacologists, moving from synthetic viability to detailed Structure-Activity Relationship (SAR) logic, grounded in Multi-Target Directed Ligand (MTDL) design principles.

Part 1: The Scaffold & Pharmacophore Architecture

The benzyloxyphenyl piperazine scaffold is defined by three critical pharmacophoric regions. Understanding the distinct role of each region is a prerequisite for rational drug design.

The Pharmacophore Map
  • Region A (The Basic Center): The piperazine ring.[1][2][3] The N1 nitrogen is usually aryl-substituted, while the N4 nitrogen remains basic (protonated at physiological pH), serving as the primary anchor point via ionic interactions with conserved Aspartate residues (e.g., Asp116 in 5-HT1A, Asp74 in AChE).

  • Region B (The Proximal Aryl Ring): A phenyl ring attached to N1. The electronic nature of this ring modulates the pKa of the N1 nitrogen and influences metabolic stability.

  • Region C (The Benzyloxy Tail): An ether-linked distal phenyl ring. This is the "probe" moiety. In AChE inhibitors, this group reaches the Peripheral Anionic Site (PAS).[4] In GPCR ligands, it occupies hydrophobic accessory pockets, determining subtype selectivity.

Visualization: Structural Logic

SAR_Logic Scaffold Benzyloxyphenyl Piperazine Scaffold Region_A Piperazine Ring (Basic Center) Scaffold->Region_A Region_B Proximal Phenyl (Electronic Modulation) Scaffold->Region_B Region_C Benzyloxy Group (Hydrophobic Probe) Scaffold->Region_C Target_1 5-HT1A Receptor (Asp116 Interaction) Region_A->Target_1 Ionic Bond Region_B->Region_A pKa Influence Target_2 AChE Enzyme (PAS Interaction) Region_C->Target_2 Pi-Pi Stacking

Caption: Pharmacophoric decomposition of the scaffold showing the functional role of each substructure in target binding.

Part 2: Synthetic Strategies

Reliable synthesis is the bedrock of any SAR campaign. Two primary routes are recommended to access this scaffold, depending on whether the benzyloxy group is introduced early or late in the sequence.

Route A: The "Late-Stage Etherification" (Recommended for SAR Divergence)

This route allows you to synthesize a bulk quantity of the hydroxyphenyl piperazine intermediate, then rapidly diversify the benzyl tail using different benzyl halides.

  • Protection: Start with 1-(2-hydroxyphenyl)piperazine. Protect the secondary amine (N4) with Boc-anhydride.

    • Protocol Note: Use

      
       in DCM/TEA. Yields are typically >90%.
      
  • O-Alkylation (Williamson Ether Synthesis): React the N-Boc-protected intermediate with various substituted benzyl halides using

    
     in Acetone or DMF.
    
    • Critical Step: Ensure anhydrous conditions to prevent hydrolysis of the benzyl halide.

  • Deprotection: Remove the Boc group using TFA/DCM or HCl/Dioxane to yield the free amine for further coupling or testing.

Route B: The "Buchwald-Hartwig" Approach

Used when the benzyloxy moiety is pre-assembled or when the ether linkage is unstable under standard alkylation conditions.

  • Coupling: React a pre-formed 1-bromo-2-(benzyloxy)benzene with piperazine using

    
    , BINAP, and 
    
    
    
    .
Visualization: Synthetic Workflow

Synthesis_Flow Start 1-(2-hydroxyphenyl)piperazine Step1 N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-Intermediate Step1->Inter1 Step2 O-Alkylation (R-Benzyl-Halide, K2CO3, DMF) Inter1->Step2 Inter2 Functionalized Ether Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final Target Benzyloxyphenyl Piperazine Step3->Final

Caption: Step-by-step synthetic pathway emphasizing the Late-Stage Etherification strategy for maximizing library diversity.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

This section synthesizes data regarding the two primary therapeutic applications: CNS Modulation (5-HT/D2) and Neurodegeneration (AChE Inhibition) .

The "Ortho-Effect" in 5-HT1A Affinity

The position of the benzyloxy group on the proximal phenyl ring is the single most deterministic factor for 5-HT1A affinity.

  • Ortho-Substitution (2-position): Mimics the 2-methoxyphenyl motif found in the reference ligand WAY-100635. The bulky benzyloxy group forces the phenyl ring into a specific torsion angle relative to the piperazine, optimizing fit within the receptor's transmembrane domain.

  • Meta/Para-Substitution: Generally leads to a 10-to-50-fold loss in affinity for 5-HT1A but may enhance selectivity for D2 or D3 receptors.

The Distal Benzyl Ring (The "Tail")

Modifications here fine-tune metabolic stability and potency.

  • Electron-Withdrawing Groups (EWGs): Placing Fluorine (F) or Chlorine (Cl) at the para-position of the distal benzyl ring often increases metabolic stability (blocking CYP450 oxidation) and enhances lipophilicity (

    
    ).
    
  • Steric Bulk: The 5-HT1A receptor tolerates significant bulk here. However, for AChE inhibition, this group must fit into the Peripheral Anionic Site (PAS).[4] Excessive bulk (e.g., tert-butyl) may clash with Trp286 in the PAS.

The Linker (N4-Substitution)

While the benzyloxyphenyl group occupies N1, the substituent at N4 defines the "functional switch."

  • Short Alkyl Chains (n=2-3): Favor GPCR binding (5-HT, Dopamine).

  • Rigid Spacers (e.g., Benzylpiperidine): Favor AChE inhibition by spanning the catalytic gorge.

Data Summary: SAR Trends
Structural ModificationTarget: 5-HT1A (Ki)Target: AChE (IC50)Metabolic Stability
2-Benzyloxy (Ortho) High Affinity (< 5 nM)ModerateModerate
4-Benzyloxy (Para) Low Affinity (> 100 nM)High Potency (Variable)High
Distal 4-F High AffinityNo ChangeEnhanced
Distal 4-OMe Moderate AffinityEnhanced (H-bond donor)Low (Demethylation)

Part 4: Experimental Protocols

Protocol 1: Microwave-Assisted O-Alkylation

Standard heating often leads to side products. Microwave irradiation improves purity.

  • Reagents: N-Boc-1-(2-hydroxyphenyl)piperazine (1.0 eq), 4-Fluorobenzyl bromide (1.2 eq),

    
     (2.0 eq), KI (0.1 eq, catalyst).
    
  • Solvent: Acetonitrile (ACN).

  • Procedure:

    • Combine reagents in a microwave vial.

    • Irradiate at 100°C for 20 minutes (max power 150W).

    • Self-Validation: Check TLC (30% EtOAc/Hexane). The starting phenol spot (

      
      ) should disappear; product spot (
      
      
      
      ) should appear.
  • Workup: Filter off inorganic salts. Concentrate filtrate. Purify via flash column chromatography.

Protocol 2: Ellman’s Assay for AChE Inhibition

To verify the "Dual Binding" hypothesis.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: DTNB (Ellman's Reagent, 0.3 mM).

  • Enzyme: Electric eel AChE (0.02 U/mL).

  • Execution:

    • Incubate Enzyme + Inhibitor (Test Compound) for 20 mins at 25°C.

    • Add ATCh and DTNB.

    • Measure Absorbance at 412 nm kinetically for 5 mins.

    • Calculation: % Inhibition =

      
      .
      

Part 5: Computational & Mechanistic Insights[5]

Molecular Docking: The Dual Binding Mode

In AChE, benzyloxyphenyl piperazines act as Multi-Target Directed Ligands (MTDLs) .

  • Catalytic Anionic Site (CAS): The protonated nitrogen of the piperazine ring forms a cation-

    
     interaction with Trp86 .
    
  • Peripheral Anionic Site (PAS): The benzyloxy tail extends up the gorge, engaging in

    
    -
    
    
    
    stacking with Trp286 . This blockade prevents the entry of substrate and, crucially, inhibits AChE-induced Amyloid-
    
    
    aggregation.
Visualization: Signaling Pathway (5-HT1A)

When these compounds act as agonists/partial agonists at 5-HT1A:

Signaling_Pathway Ligand Benzyloxyphenyl Piperazine Receptor 5-HT1A Receptor (Gi/o coupled) Ligand->Receptor Binding G_Protein Gi Protein Dissociation Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC K_Channel GIRK Channel (Activation) G_Protein->K_Channel cAMP cAMP Levels (Decrease) AC->cAMP Effect Hyperpolarization (Anxiolytic Effect) K_Channel->Effect

Caption: Signal transduction pathway for 5-HT1A agonism. The ligand triggers Gi-protein dissociation, reducing cAMP and opening potassium channels.

References

  • Bifeprunox and Novel Antipsychotics

    • Title: Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.[3]

    • Source: Journal of Medicinal Chemistry (1986).[3]

    • URL:[Link]

  • 5-HT1A SAR Studies

    • Title: Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines.[5]

    • Source: Journal of Medicinal Chemistry (1995).
    • URL:[Link]

  • AChE/MTDL Design

    • Title: Multi-Target-Directed Ligands: A Promising Approach to Combat Alzheimer’s Disease.[4][6][7]

    • Source: Biomedicine & Pharmacotherapy (2024).[8]

    • URL:[Link]

  • Piperazine Scaffold Versatility

    • Title: A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds.
    • Source: Bioorganic & Medicinal Chemistry (2008).[9]

    • URL:[Link]

  • Synthetic Protocols

    • Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analogs).
    • Source: Journal of Medicinal Chemistry (1995).
    • URL:[Link]

Sources

The Strategic Utility of 1-(2-(Benzyloxy)phenyl)piperazine as a Versatile Intermediate for Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The N-arylpiperazine scaffold is a cornerstone in the design of ligands targeting the serotonergic system, a critical player in the modulation of mood, cognition, and behavior. The development of selective and potent serotonin (5-HT) receptor modulators is a key objective in the pursuit of novel therapeutics for psychiatric and neurological disorders. This technical guide elucidates the strategic importance of 1-(2-(Benzyloxy)phenyl)piperazine as a pivotal intermediate in this process. We will explore the rationale behind employing the benzyloxy protecting group, detail robust synthetic protocols for the intermediate's preparation, and demonstrate its subsequent elaboration into high-affinity serotonin receptor ligands. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies in the discovery of next-generation CNS therapeutics.

Introduction: The Serotonergic System and the N-Arylpiperazine Pharmacophore

The serotonin system, with its diverse family of at least 14 receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems in the central nervous system (CNS).[1] These receptors, primarily G-protein coupled receptors (GPCRs), are implicated in a vast array of physiological and pathological processes.[2][3] Consequently, they are validated targets for treating conditions ranging from depression and anxiety to schizophrenia and migraine.[3][4][5]

Within the medicinal chemist's toolkit, the N-arylpiperazine moiety has emerged as a "privileged scaffold" for its remarkable ability to bind with high affinity to various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[6][7] The substitution pattern on the aryl ring is a critical determinant of receptor affinity and functional activity.[1] Specifically, a 2-methoxyphenyl substituent often confers potent 5-HT1A receptor activity, as seen in numerous clinical candidates and research ligands.[6][8][9]

A common challenge in synthesizing libraries of these compounds is the potential for unwanted side reactions involving the ortho-hydroxyl group, which is the precursor to the desired methoxy group or may be the intended final functionality. To circumvent this, a protecting group strategy is employed, leading us to the strategic use of 1-(2-(Benzyloxy)phenyl)piperazine.

Section 1: The Causality Behind the Benzyloxy Protecting Group

In multi-step organic synthesis, the choice of a protecting group is a decision of strategic importance, not mere convenience. The phenolic hydroxyl group at the 2-position of our target scaffold is nucleophilic and acidic, making it reactive under the conditions required for subsequent modifications, such as the N-alkylation of the second piperazine nitrogen.

Why Protect?

  • Preventing O-Alkylation: In the presence of a base and an alkylating agent (used to elaborate the piperazine N-H), the unprotected phenol can compete with the piperazine nitrogen, leading to the formation of an undesired ether byproduct and reducing the yield of the target molecule.

  • Ensuring Reaction Specificity: Protecting the phenol ensures that chemical transformations occur exclusively at the intended site (the piperazine nitrogen), simplifying purification and improving the reliability of the synthesis.

The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this role.[10] It is introduced to protect the phenolic hydroxyl and is robust enough to withstand a wide range of reaction conditions, including basic and nucleophilic environments.[11][12] Crucially, it can be removed under very mild and specific conditions—catalytic hydrogenation (H₂/Pd-C)—which typically do not affect other functional groups in the molecule.[13] This clean deprotection step is a significant advantage, often yielding the final product in high purity.[11]

G cluster_0 Unprotected Route cluster_1 Protected Route Unprotected Phenol 2-Hydroxyphenyl- piperazine -OH -N-H Base_Alkyl_Halide Base, R-X Unprotected Phenol->Base_Alkyl_Halide Desired_Product Desired N-Alkylated Product Base_Alkyl_Halide->Desired_Product N-Alkylation Side_Product O-Alkylated Side Product Base_Alkyl_Halide->Side_Product O-Alkylation (Competing Reaction) Protected_Phenol 2-Benzyloxyphenyl- piperazine -OBn -N-H Base_Alkyl_Halide_2 1. Base, R-X Protected_Phenol->Base_Alkyl_Halide_2 N-Alkylation Only Deprotection 2. H₂, Pd/C Base_Alkyl_Halide_2->Deprotection Final_Product Clean, Desired Product Deprotection->Final_Product

Caption: Strategic advantage of the protected synthesis route.

Section 2: Synthesis of the Core Intermediate: 1-(2-(Benzyloxy)phenyl)piperazine

The synthesis of this key intermediate can be approached via several reliable methods. The choice often depends on the available starting materials, scale, and desired purity. Here, we detail two field-proven protocols.

Method 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This modern approach is often favored for its high yields, functional group tolerance, and general applicability. It involves the formation of the C-N bond between an aryl halide and the piperazine nitrogen, mediated by a palladium catalyst and a specialized phosphine ligand.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-(benzyloxy)benzene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), and a phosphine ligand such as XPhos (0.02 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, such as Pd₂(dba)₃ (0.01 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 1-(2-(benzyloxy)phenyl)piperazine.[14]

Method 2: Classical Nucleophilic Substitution and Cyclization

This traditional method involves the reaction of a substituted aniline with a bis-electrophile to form the piperazine ring. While often requiring harsher conditions, it is a cost-effective method for large-scale synthesis.[15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(benzyloxy)aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a high-boiling solvent such as xylene or 1-butanol.[15][16]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (3.0 eq), to scavenge the HCl formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, filter the mixture to remove amine hydrochloride salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with a basic aqueous solution (e.g., 1M NaOH) to remove unreacted aniline. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or crystallization.

G cluster_0 Method 1: Buchwald-Hartwig cluster_1 Method 2: Cyclization A1 1-Bromo-2- (benzyloxy)benzene A_Cat Pd₂(dba)₃ / XPhos NaOtBu, Toluene A1->A_Cat A2 Piperazine A2->A_Cat A_Prod 1-(2-(Benzyloxy)phenyl)piperazine A_Cat->A_Prod B1 2-(Benzyloxy)aniline B_Cond Base, Xylene Reflux B1->B_Cond B2 Bis(2-chloroethyl)amine B2->B_Cond B_Prod 1-(2-(Benzyloxy)phenyl)piperazine B_Cond->B_Prod

Caption: Primary synthetic routes to the core intermediate.
ParameterMethod 1: Buchwald-HartwigMethod 2: Cyclization
Typical Yield 75-95%40-60%
Reaction Conditions Mild (80-110 °C)Harsh (Reflux, >120 °C)
Substrate Scope BroadMore limited
Cost Higher (catalyst, ligand)Lower (bulk reagents)
Scalability ExcellentGood, but can be challenging

Section 3: From Intermediate to Serotonin Receptor Ligand

With the core intermediate in hand, the secondary amine of the piperazine ring serves as a versatile chemical handle for introducing a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR).

G cluster_reactions Elaboration Reactions cluster_products Protected Ligand Library Intermediate 1-(2-(Benzyloxy)phenyl)piperazine (Core Intermediate) Alkylation N-Alkylation (R-X, Base) Intermediate->Alkylation Acylation N-Acylation (RCOCl, Base) Intermediate->Acylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Intermediate->ReductiveAmination Prod_Alk N-Alkyl Derivative Alkylation->Prod_Alk Prod_Acyl N-Acyl Derivative Acylation->Prod_Acyl Prod_Amine N-Alkylamine Derivative ReductiveAmination->Prod_Amine Deprotection Deprotection (H₂, Pd/C) Prod_Alk->Deprotection Prod_Acyl->Deprotection Prod_Amine->Deprotection Final_Library Final Ligand Library (2-Hydroxyphenyl Derivatives) Deprotection->Final_Library

Caption: Workflow for diversifying the core intermediate.
Exemplary Protocol: Synthesis of a WAY-100635 Analog

To illustrate the process, we will outline the synthesis of a potential 5-HT1A ligand, structurally related to the well-known antagonist WAY-100635.

Step A: N-Alkylation

  • Setup: Dissolve 1-(2-(benzyloxy)phenyl)piperazine (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in acetonitrile.

  • Base: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) as the base.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.

  • Work-up: Cool the reaction, filter off the K₂CO₃, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography to obtain the protected ligand.

Step B: Catalytic Hydrogenolysis (Deprotection)

  • Setup: Dissolve the protected ligand from Step A in a solvent such as methanol or ethanol.

  • Catalyst: Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

  • Work-up: Once the reaction is complete (monitored by TLC/LC-MS), carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Final Product: Concentrate the filtrate to yield the final deprotected ligand, which can be further purified by crystallization or chromatography if necessary.

Compound StageExpected ¹H NMR Signals (δ, ppm)Expected Mass (m/z) [M+H]⁺
Core Intermediate ~7.3-7.5 (m, 5H, Bn-ArH ), ~5.1 (s, 2H, -OCH ₂Ph)269.16
Protected Ligand Signals for Bn group, phthalimide, and alkyl chain472.24
Final Ligand Absence of Bn signals (~7.3-7.5 and ~5.1 ppm)382.19

Section 4: Pharmacological Context and Receptor Signaling

The final deprotected compounds, typically 1-(2-hydroxyphenyl)piperazine or 1-(2-methoxyphenyl)piperazine derivatives, are designed to interact with serotonin receptors.[6] The 2-methoxy/hydroxy group is known to be a key interaction point within the binding pockets of these receptors.[1]

  • 5-HT1A Receptors: These are inhibitory autoreceptors.[2] Ligand binding typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in hyperpolarization and reduced neuronal firing.[17]

  • 5-HT2A Receptors: These receptors are generally excitatory.[4] Ligand binding activates Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[3][4]

G cluster_5HT1A 5-HT1A Receptor Signaling (Inhibitory) cluster_5HT2A 5-HT2A Receptor Signaling (Excitatory) Ligand1A 5-HT1A Agonist Receptor1A 5-HT1A Receptor Ligand1A->Receptor1A G_i Gαi/o Receptor1A->G_i activates AC Adenylyl Cyclase G_i->AC inhibits GIRK GIRK Channel (Open) G_i->GIRK cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpol Ligand2A 5-HT2A Agonist Receptor2A 5-HT2A Receptor Ligand2A->Receptor2A G_q Gαq/11 Receptor2A->G_q activates PLC Phospholipase C (PLC) G_q->PLC activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation (Cellular Response) IP3_DAG->Ca_PKC

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

The specific side chain appended to the piperazine nitrogen will ultimately determine the ligand's affinity, selectivity, and functional profile (agonist, partial agonist, or antagonist) at these and other serotonin receptor subtypes.[18][19]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity
oMeOPP 5-HT1AHighPartial Agonist[8]
WAY-100635 5-HT1A~1Silent Antagonist
Buspirone 5-HT1A~15Partial Agonist[20]
Aripiprazole 5-HT1A~4Partial Agonist[20]

Conclusion

1-(2-(Benzyloxy)phenyl)piperazine is more than just a chemical; it is a strategic asset in the complex process of drug discovery. Its synthesis is robust and scalable, and its unique chemical architecture—combining a stable protecting group with a reactive handle—provides an efficient and logical pathway to diverse libraries of potential serotonin receptor modulators. By mastering the synthesis and application of this key intermediate, drug development programs can significantly accelerate the identification and optimization of novel clinical candidates for a wide range of CNS disorders.

References

  • The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. BenchChem.
  • Wooten, D. et al. (2014). Synthesis and Evaluation of Mefway Analogs as Ligands for Serotonin 5HT1A Receptors. Journal of visualized experiments : JoVE.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. BenchChem.
  • Kuszpit, K. et al. (2007). Synthesis and Evaluation of Dimeric Derivatives of 5-HT2A Receptor (5-HT2AR) Antagonist M-100907. Journal of medicinal chemistry.
  • Serafin, A. et al. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. International journal of molecular sciences.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Deng, Z. et al. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society.
  • Cichero, E. et al. (2013). Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. Bioorganic & medicinal chemistry.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Serotonin Receptors. Tocris Bioscience.
  • Z - Benzyloxycarbonyl. Bachem. (2021).
  • Glennon, R. A. et al. Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
  • Siegel, G. J. et al. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]

  • Derivatives as 5HT1A Receptor Ligands-Past and Present. R Discovery. (2005).
  • Cichero, E. et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules (Basel, Switzerland).
  • Sharma, S. et al. (2023). The discovery, structure, and function of 5-HTR1E serotonin receptor. Cell communication and signaling : CCS.
  • Kim, H. & Cheong, E. (2023). Structural studies of serotonin receptor family. BMB reports.
  • ortho-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • An In-depth Technical Guide to the Synthesis of 1-[4-(Benzyloxy)phenyl]piperazine. BenchChem.
  • Kant, R. et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series.
  • Ciano, A. et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience.
  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate. Available at: [Link]

Sources

Technical Whitepaper: Synthetic Architectures for 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the synthetic architectures for 1-(2-(Benzyloxy)phenyl)piperazine . It is designed for medicinal chemists and process engineers, prioritizing mechanistic insight, scalability, and impurity control.

Executive Summary

1-(2-(Benzyloxy)phenyl)piperazine is a privileged pharmacophore in neuropsychiatric drug discovery, serving as a key intermediate for serotonin receptor modulators (e.g., 5-HT1A, 5-HT2A). Its structural core—an ortho-substituted phenylpiperazine—presents specific synthetic challenges, primarily steric hindrance at the ortho-position and the need to prevent bis-alkylation of the piperazine ring.

This guide analyzes three distinct synthetic pathways:

  • The Modern Convergent Route: Palladium-catalyzed Buchwald-Hartwig amination.[1]

  • The Classical Linear Route: Cyclization of anilines with nitrogen mustards.

  • The Functionalization Route: O-Alkylation of 1-(2-hydroxyphenyl)piperazine.

Part 1: Retrosynthetic Analysis

To understand the assembly logic, we must disconnect the molecule at its most strategic bonds. The two primary disconnections reveal the available synthetic methodologies.[2]

Retrosynthesis Target 1-(2-(Benzyloxy)phenyl)piperazine Disc_CN Disconnection A: C-N Bond (Cross-Coupling) Target->Disc_CN Retro A Disc_CO Disconnection B: O-C Bond (Etherification) Target->Disc_CO Retro B Disc_Ring Disconnection C: Piperazine Ring (Cyclization) Target->Disc_Ring Retro C Prec_A1 1-(Benzyloxy)-2-halobenzene Disc_CN->Prec_A1 Prec_A2 Piperazine Disc_CN->Prec_A2 Prec_B1 1-(2-Hydroxyphenyl)piperazine Disc_CO->Prec_B1 Prec_B2 Benzyl Halide Disc_CO->Prec_B2 Prec_C1 2-(Benzyloxy)aniline Disc_Ring->Prec_C1 Prec_C2 Bis(2-chloroethyl)amine Disc_Ring->Prec_C2

Figure 1: Retrosynthetic disconnection map illustrating the three primary logic paths for scaffold assembly.

Part 2: Pathway A — Buchwald-Hartwig Amination (Preferred)

This is the industry-standard approach for generating high-value arylpiperazines. It utilizes Palladium catalysis to form the C-N bond between an aryl halide and the secondary amine of piperazine.[1][3]

Mechanism & Causality

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4] The steric bulk of the ortho-benzyloxy group requires a catalyst system with a wide bite angle and high activity to facilitate oxidative addition and reductive elimination.

  • Catalyst Choice: Pd(OAc)₂ or Pd₂dba₃ with BINAP or Xantphos. BINAP is preferred to prevent chelation from the oxygen atom in the substrate.

  • Base: Sodium tert-butoxide (NaOtBu) is standard to deprotonate the amine without cleaving the benzyl ether.

  • Stoichiometry: A large excess of piperazine (3-5 equiv) is strictly required to suppress the formation of the bis-arylpiperazine impurity (where one piperazine molecule couples to two aryl rings).

Experimental Protocol

Scale: 10 mmol Yield Target: 85-92%

  • Charge: In a dry reaction flask under Argon, combine:

    • 1-(Benzyloxy)-2-bromobenzene (2.63 g, 10 mmol)

    • Piperazine (4.30 g, 50 mmol) [5.0 equiv]

    • NaOtBu (1.35 g, 14 mmol)

    • Toluene (50 mL)

  • Degas: Sparge the mixture with Argon for 15 minutes. Oxygen inhibits the Pd catalyst.

  • Catalyst Addition: Add Pd₂(dba)₃ (46 mg, 0.5 mol%) and BINAP (93 mg, 1.5 mol%).

  • Reaction: Heat to 100°C for 12 hours. Monitor by HPLC/TLC.

    • Checkpoint: Look for the disappearance of the aryl bromide.

  • Workup: Cool to RT. Filter through Celite to remove Pd black and salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The excess piperazine can be removed by washing the organic layer with water (piperazine is highly water-soluble) or by sublimation. Purify the final residue via flash column chromatography (DCM/MeOH/NH₃).

BuchwaldCycle LnP LnP-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) LnP->OxAdd + Ar-Br Coord Amine Coordination OxAdd->Coord + Piperazine Deprot Deprotonation (Base) Coord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - HBr RedElim->LnP Regeneration

Figure 2: The catalytic cycle emphasizing the critical role of the amine coordination step.

Part 3: Pathway B — The "Aniline Cyclization" (Classical)

Before the advent of efficient cross-coupling, this was the primary route. It involves constructing the piperazine ring on the nitrogen of an aniline derivative using a "mustard gas" analog.

Mechanism & Causality

This is a double nucleophilic substitution. 2-(Benzyloxy)aniline attacks the bis-electrophile (bis(2-chloroethyl)amine).

  • Limitations: This reaction is sluggish and prone to polymerization. It requires high temperatures (refluxing chlorobenzene or butanol).

  • Safety: Bis(2-chloroethyl)amine is a severe blistering agent (nitrogen mustard class). Handling requires strict containment.

Experimental Protocol Summary
  • Dissolve 2-(benzyloxy)aniline (1 equiv) and bis(2-chloroethyl)amine hydrochloride (1 equiv) in chlorobenzene.

  • Reflux for 24-48 hours.

  • The product precipitates as the hydrochloride salt or requires basification and extraction.[5]

  • Yield: Typically low (30-50%).

Part 4: Pathway C — O-Alkylation of 1-(2-Hydroxyphenyl)piperazine

This route is viable if 1-(2-hydroxyphenyl)piperazine is available. However, it introduces a Chemoselectivity Problem .

The Selectivity Challenge

The starting material contains two nucleophiles:

  • The Phenolic Oxygen (Ar-OH).

  • The Secondary Amine (R₂NH) of the piperazine.

Under basic conditions (e.g., K₂CO₃/DMF), the amine is often more nucleophilic or competes significantly, leading to N-benzylation rather than (or in addition to) O-benzylation.

The Solution: Protection Strategy

To ensure O-alkylation, the nitrogen must be protected.

  • Protection: React 1-(2-hydroxyphenyl)piperazine with Boc₂O

    
    tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate.
    
  • O-Alkylation: React the Boc-intermediate with Benzyl Bromide and K₂CO₃ in Acetone/DMF.

  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.

Protocol for Step 2 (O-Alkylation):

  • Reagents: Boc-phenol intermediate (1 equiv), Benzyl bromide (1.1 equiv), K₂CO₃ (2 equiv).

  • Solvent: DMF (polar aprotic promotes SN2).[6]

  • Temp: 60°C for 4 hours.

  • Validation: NMR will show a singlet at ~5.1 ppm (benzylic CH₂) and the persistence of the Boc signal (~1.4 ppm).

Comparative Analysis of Methodologies

FeaturePath A: Buchwald-HartwigPath B: Aniline CyclizationPath C: O-Alkylation
Step Count 1 (Convergent)1 (Linear)3 (Linear w/ Protection)
Yield High (80-95%)Low (30-50%)Moderate (60-75% overall)
Atom Economy HighLow (Loss of 2 HCl)Low (Protection waste)
Safety Good (Standard handling)Poor (Vesicant reagents)Good
Cost High (Pd Catalyst/Ligand)Low (Cheap reagents)Moderate
Scalability Excellent (Kilogram scale)Difficult (Precipitation)Good

References

  • Buchwald-Hartwig Amination Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society. Link

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

  • Piperazine Synthesis (Aniline Route)
  • Specific Application to Arylpiperazines

    • M. Schlummer, U. Scholz. (2004). Palladium-Catalyzed C-N Coupling Reactions for the Synthesis of Bioactive Compounds. Advanced Synthesis & Catalysis. Link

  • Reaction Optimization & Safety

    • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (General procedures for Pd-catalyzed amination). Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(2-(Benzyloxy)phenyl)piperazine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The N-arylpiperazine motif is a privileged pharmacophore widely embedded in central nervous system (CNS) therapeutics and oncology targets . The synthesis of 1-(2-(Benzyloxy)phenyl)piperazine presents a specific chemical challenge: the ortho-benzyloxy substituent creates significant steric hindrance around the reactive carbon. Furthermore, the lack of strong electron-withdrawing groups on the aromatic ring renders classical Nucleophilic Aromatic Substitution (SNAr) ineffective.

To overcome this, Palladium-catalyzed C-N cross-coupling (the Buchwald-Hartwig amination) is the premier methodology . This application note details a robust, self-validating two-step protocol utilizing a modern Pd/RuPhos catalytic system to achieve high-yielding, regioselective amination, followed by quantitative deprotection.

Mechanistic Causality & Experimental Design

A successful protocol requires understanding the "why" behind every reagent choice. This workflow is engineered as a self-validating system to ensure high fidelity and yield.

  • Substrate Control (The Boc-Piperazine Strategy): Direct coupling of unprotected piperazine often leads to symmetric bis-arylation (N,N'-diarylpiperazine) due to the high nucleophilicity of the secondary amine product. By employing 1-Boc-piperazine, we enforce a strict 1:1 stoichiometry. The bulky tert-butyloxycarbonyl (Boc) group also aids in organic solubility and simplifies chromatographic purification.

  • Catalyst & Ligand Selection: Early-generation ligands (e.g., PPh3, BINAP) often struggle with ortho-substituted aryl halides, leading to sluggish reaction rates and competitive β-hydride elimination. We utilize RuPhos , a dialkylbiarylphosphine ligand developed specifically for coupling secondary amines . The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky, oxygen-rich biaryl backbone promotes rapid reductive elimination, easily accommodating the steric bulk of the ortho-benzyloxy group.

  • Base & Solvent Matrix: Sodium tert-butoxide (NaOtBu) is selected as the optimal strong base to facilitate the deprotonation of the coordinated amine. Toluene, a non-polar solvent, stabilizes the catalytic intermediates and allows for the necessary elevated reaction temperatures (85 °C) without degrading the Boc protecting group.

Quantitative Data: Ligand Optimization

To justify the selection of RuPhos, Table 1 summarizes representative ligand screening data for the coupling of 1-benzyloxy-2-bromobenzene with 1-Boc-piperazine.

Table 1: Ligand Optimization for ortho-Benzyloxy Arylation

LigandCatalyst PrecursorBaseTime (h)Conversion (%)Bis-arylation (%)
PPh3Pd2(dba)3NaOtBu24< 10N/A
BINAPPd(OAc)2Cs2CO318455
XPhosPd2(dba)3NaOtBu1278< 2
RuPhos Pd2(dba)3 NaOtBu 8 > 98 Not Detected
Mechanistic Pathway & Workflow

Below is the logical workflow mapping the catalytic cycle of the RuPhos-mediated amination and subsequent deprotection.

BuchwaldHartwig Pd0 Active Catalyst Pd(0)-RuPhos OxAdd Oxidative Addition Pd(II)(Ar)(Br)(RuPhos) Pd0->OxAdd + 1-Benzyloxy-2-bromobenzene AmineCoord Amine Coordination & Deprotonation Pd(II)(Ar)(NBoc-Pip)(RuPhos) OxAdd->AmineCoord + 1-Boc-piperazine + NaOtBu - NaBr, - tBuOH RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Steric acceleration by RuPhos RedElim->Pd0 Catalyst Regeneration Product Intermediate Product 1-Boc-4-(2-(benzyloxy)phenyl)piperazine RedElim->Product Release Final Deprotection (TFA/DCM) 1-(2-(Benzyloxy)phenyl)piperazine Product->Final Acidic Cleavage

Fig 1: Catalytic cycle and workflow for the synthesis of 1-(2-(Benzyloxy)phenyl)piperazine.

Step-by-Step Experimental Protocol

Note: Palladium-catalyzed cross-couplings are highly sensitive to oxygen and moisture. All glassware must be oven-dried, and solvents must be rigorously degassed (e.g., via sparging with Argon or freeze-pump-thaw cycles).

Part A: C-N Cross-Coupling (Synthesis of 1-Boc-4-(2-(benzyloxy)phenyl)piperazine)
  • Reaction Assembly (Glovebox or Standard Schlenk Line):

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-benzyloxy-2-bromobenzene (1.0 equiv, 5.0 mmol, 1.31 g).

    • Add 1-Boc-piperazine (1.2 equiv, 6.0 mmol, 1.12 g).

    • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv, 7.0 mmol, 0.67 g).

    • Add the catalyst precursor Pd2(dba)3 (0.01 equiv, 2.0 mol% Pd, 45 mg) and RuPhos ligand (0.02 equiv, 2.0 mol%, 47 mg).

  • Solvent Addition and Degassing:

    • Seal the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous, degassed Toluene (20 mL) via syringe.

  • Reaction Execution:

    • Transfer the flask to a pre-heated oil bath at 85 °C.

    • Stir vigorously for 8 hours. The reaction mixture will transition from a dark reddish-purple to a brownish-yellow suspension as NaBr precipitates.

  • In-Process Control (Self-Validation Checkpoint):

    • Withdraw a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Ensure complete consumption of the aryl bromide (m/z ~263) and the appearance of the Boc-protected product mass (m/z [M+H]+ 369.2). Do not proceed to workup until conversion is >95%.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with deionized water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 90:10 to 70:30) to yield the intermediate as a pale yellow solid.

Part B: Boc-Deprotection (Synthesis of 1-(2-(Benzyloxy)phenyl)piperazine)
  • Acidic Cleavage:

    • Dissolve the purified 1-Boc-4-(2-(benzyloxy)phenyl)piperazine (approx. 4.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Trifluoroacetic Acid (TFA) (10 mL) dropwise with stirring.

    • Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (Self-Validation Checkpoint):

    • Perform TLC (DCM/MeOH 9:1). The starting material spot (high Rf) must completely disappear, replaced by a baseline spot corresponding to the highly polar TFA salt of the product.

  • Free-Basing and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the oily residue in DCM (20 mL) and cool to 0 °C.

    • Carefully adjust the pH to >10 by the dropwise addition of 2M aqueous NaOH.

    • Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

    • The final product, 1-(2-(Benzyloxy)phenyl)piperazine, is obtained as a viscous oil or low-melting solid.

Analytical Signatures
  • LC-MS: m/z[M+H]+ calculated for C17H21N2O: 269.16; found: 269.2.

  • 1H NMR (400 MHz, CDCl3): δ 7.45 - 7.28 (m, 5H, Phenyl-H), 6.95 - 6.85 (m, 4H, Aryl-H), 5.12 (s, 2H, -OCH2-), 3.05 (m, 4H, Piperazine CH2), 2.95 (m, 4H, Piperazine CH2), 1.80 (br s, 1H, NH).

References
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society.[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters (via PMC).[Link]

Application Note: Strategic Utilization of 1-(2-(Benzyloxy)phenyl)piperazine in CNS Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the phenylpiperazine moiety is a "privileged scaffold," serving as the pharmacophore for numerous serotonin (5-HT) and dopamine (D) receptor ligands. 1-(2-(Benzyloxy)phenyl)piperazine (hereafter referred to as 2-BPP ) represents a high-value building block that offers a dual strategic advantage.

First, it functions as a lipophilic, protected precursor to 1-(2-hydroxyphenyl)piperazine (2-OH-PP) , a critical metabolite and hydrogen-bond donor motif found in multivalent ligands. Second, the bulky benzyloxy group allows researchers to probe large hydrophobic pockets within G-Protein Coupled Receptors (GPCRs) during early Hit-to-Lead optimization.

This guide details the physicochemical handling, synthetic integration, and deprotection strategies required to maximize the utility of 2-BPP in medicinal chemistry campaigns.

Chemical Profile & Handling

2-BPP is typically supplied as a hydrochloride salt to ensure stability, as the free base is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.

PropertySpecificationPractical Implication
CAS No. 523980-11-2 (Free Base)Verify salt form before calculating stoichiometry.
Molecular Weight 268.35 g/mol (Free Base)Significant lipophilicity (cLogP ~ 3.5) aids membrane permeability during assays.
Solubility DMSO, DMF, MeOH (High)Avoid non-polar solvents (Hexane) for the HCl salt.
pKa (Calc) ~8.8 (Piperazine NH)Requires inorganic base (K₂CO₃/Cs₂CO₃) for efficient N-alkylation.
Stability Hygroscopic (Salt form)Store under desiccant at -20°C.

Strategic Application Workflows

The utility of 2-BPP lies in its ability to facilitate the synthesis of complex CNS ligands through a "Mask-Coupling-Release" strategy. The benzyl ether protects the phenolic oxygen, preventing side reactions (O-alkylation) while directing chemoselectivity to the secondary amine of the piperazine.

Visualization: The "Mask-Coupling-Release" Pathway

G Start 2-BPP (Building Block) Protected Phenol Step1 N-Alkylation (Linker Attachment) Start->Step1 R-X / Base Inter Intermediate Ligand (Lipophilic Probe) Step1->Inter Yield: 75-90% Inter->Inter Direct SAR (Hydrophobic Pocket) Step2 Debenzylation (H2/Pd-C or BBr3) Inter->Step2 Unmasking Final Active Ligand (2-OH-PP Core) Step2->Final H-Bond Donor Restored

Figure 1: Strategic workflow converting the 2-BPP building block into final active ligands. The intermediate retains the benzyl group for hydrophobic SAR exploration, while the final step reveals the phenol for polar interactions.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Alkylation

Objective: Attach the piperazine scaffold to a drug core (linker) without affecting the benzyl ether.

Mechanism: SN2 Nucleophilic Substitution. Critical Control: The use of Acetonitrile (MeCN) promotes the reaction via a polar aprotic mechanism, while Potassium Carbonate (K₂CO₃) acts as an HCl scavenger.

Materials:

  • 1-(2-(Benzyloxy)phenyl)piperazine HCl (1.0 equiv)

  • Alkyl Halide / Tosylate Linker (1.1 equiv)

  • K₂CO₃ (anhydrous, 3.0 equiv)

  • Acetonitrile (MeCN), HPLC grade

  • NaI (catalytic, 0.1 equiv - optional for chlorides)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-BPP HCl (1.0 mmol) in MeCN (10 mL).

  • Activation: Add K₂CO₃ (3.0 mmol). Stir at room temperature for 15 minutes. Note: This neutralizes the HCl salt, liberating the nucleophilic free amine.

  • Addition: Add the Alkyl Halide (1.1 mmol). If using an alkyl chloride, add catalytic NaI to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction: Reflux the mixture (80°C) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting secondary amine spot will disappear.

  • Work-up: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Validation:

  • 1H NMR: Look for the disappearance of the broad NH peak and the appearance of linker methylene protons adjacent to the piperazine nitrogen (approx. 2.5–2.7 ppm).

  • MS (ESI): Expect [M+H]+ corresponding to the coupled product.

Protocol B: Controlled Debenzylation (Unmasking)

Objective: Cleave the benzyl ether to reveal the ortho-hydroxyl group (2-OH-PP motif).

Method Selection:

  • Method 1 (Hydrogenolysis): Preferred for most compounds. Mild, neutral conditions.

  • Method 2 (Lewis Acid - BBr₃): Required if the molecule contains sulfur or alkenes that would be poisoned/reduced by Pd/H₂.

Procedure (Method 1: Hydrogenolysis):

  • Dissolution: Dissolve the N-alkylated intermediate (1.0 mmol) in MeOH or EtOH (20 mL).

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with N₂ gas, then introduce H₂ gas (balloon pressure or 1 atm). Stir vigorously at RT for 2–6 hours.

  • Monitoring: Monitor by LCMS. The mass will shift by -90 Da (loss of Benzyl).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product is often pure enough for biological testing or salt formation.

Case Study: Receptor Affinity Modulation

To illustrate the impact of this building block, consider a hypothetical SAR study targeting the 5-HT1A receptor (a common target for phenylpiperazines).

The data below demonstrates how the benzyl group acts as a "switch" between hydrophobic bulk and hydrogen-bonding capability.

Compound IDR-Group (Ortho position)5-HT1A Ki (nM)Interaction Mode
Ligand-A (Intermediate) -OBn (Benzyloxy)125.0Steric clash or weak hydrophobic fit in the orthosteric pocket.
Ligand-B (Final) -OH (Hydroxy)2.4 Critical H-bond donor interaction with Serine residues in the receptor.
Ligand-C (Control) -H (Unsubstituted)15.0Loss of H-bond; baseline affinity of the phenylpiperazine core.

Interpretation: The dramatic increase in affinity upon debenzylation (Ligand A → Ligand B) confirms the necessity of the phenolic hydroxyl group for specific binding, validating the use of 2-BPP as a protected precursor.

Troubleshooting & Quality Assurance

Impurity Profiling

When using 2-BPP, be aware of common impurities that can skew biological data:

  • Bis-alkylation: If the stoichiometry of the alkyl halide is too high (>1.2 equiv) or the concentration is too high, the quaternary ammonium salt may form.

    • Solution: Dilute reaction to 0.05 M and add the alkyl halide dropwise.

  • Incomplete Debenzylation: Benzyl ethers can be stubborn if the molecule has high steric hindrance.

    • Solution: Add a drop of acetic acid to the hydrogenation reaction to protonate the ether oxygen, accelerating cleavage.

Storage of Metabolites

The final deprotected product (containing the ortho-phenol) is oxidation-sensitive (forming quinones).

  • Protocol: Immediately convert the free base to a fumarate or hydrochloride salt and store under argon at -20°C.

References

  • Privileged Scaffolds in CNS

    • Review: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1][2][3] ChemistryOpen, 2026.[3]

    • (Contextual validation via similar scaffold reviews).

  • Metabolic Significance

    • Metabolism of Phenylpiperazines: "Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs."[4] Drug Metab.[4] Dispos., 2005.[5][6]

  • Synthetic Methodologies

    • Benzyl Ether Cleavage: "Copper-catalyzed cleavage of benzyl ethers with (diacetoxyiodo)benzene."[7] University of Michigan / Synlett, 2008.

  • Commercial Availability & Properties

    • Chemical Data: "1-(2-(Benzyloxy)phenyl)piperazine | CAS 523980-11-2."[8][9] ChemScene Building Blocks.

Sources

Catalytic hydrogenolysis of 1-(2-(Benzyloxy)phenyl)piperazine to hydroxyphenyl piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARM-2026-03 Topic: Optimized Catalytic Hydrogenolysis of 1-[2-(Benzyloxy)phenyl]piperazine to 1-(2-Hydroxyphenyl)piperazine

Executive Summary

This application note details the protocol for the chemoselective


-debenzylation of 1-[2-(benzyloxy)phenyl]piperazine to yield 1-(2-hydroxyphenyl)piperazine. This transformation is a critical step in the synthesis of aryl-piperazine based pharmaceuticals (e.g., antipsychotics targeting dopamine D2 and serotonin 5-HT receptors).

The core challenge in this synthesis is the presence of the secondary amine (piperazine moiety), which acts as a Lewis base and can poison the Palladium catalyst, leading to stalled reactions or incomplete conversion. This guide provides a robust, acid-promoted hydrogenolysis protocol that mitigates catalyst deactivation, ensures high yield (>95%), and prevents common side reactions such as ring saturation.

Chemical Context & Mechanism

The Challenge: Amine Poisoning

In standard catalytic hydrogenolysis, the electron-rich nitrogen of the piperazine ring competes with the benzyl ether oxygen for active sites on the Palladium surface. If the amine binds irreversibly, it blocks hydrogen adsorption, effectively "poisoning" the catalyst.

Strategic Solution: The introduction of a proton source (Acetic Acid or HCl) converts the free amine into its ammonium salt. This reduces the electron density on the nitrogen, preventing it from coordinating to the metal center, thereby allowing the benzyl ether to access the catalytic sites.

Mechanistic Pathway

The reaction proceeds via a heterogeneous mechanism on the Pd surface:

  • Adsorption:

    
     dissociates on Pd to form Pd-H species. The substrate adsorbs via the aromatic ring and ether oxygen.
    
  • Cleavage: The benzylic C-O bond is cleaved by the surface hydrides.

  • Desorption: Toluene (byproduct) and the phenol product desorb.

ReactionMechanism Substrate 1-(2-Benzyloxy)phenyl piperazine Pd_Surface Pd/C Catalyst Surface Substrate->Pd_Surface Adsorption Complex Adsorbed Complex (Amine Protonated) Pd_Surface->Complex + H2 (gas) Cleavage C-O Bond Hydrogenolysis Complex->Cleavage Pd-H Insertion Products 1-(2-Hydroxyphenyl) piperazine + Toluene Cleavage->Products Desorption Products->Pd_Surface Regeneration

Figure 1: Catalytic cycle for O-debenzylation. Protonation of the amine is critical to prevent catalyst inhibition at the 'Adsorption' stage.

Experimental Protocol

Safety Warning:

  • Hydrogen Gas: Extremely flammable. Ensure all grounding connections are secure.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Never add dry catalyst to flammable solvents.

Materials & Reagents
ComponentGrade/SpecFunction
Substrate >98% PurityStarting Material
Catalyst 10% Pd/C (50% wet)Heterogeneous Catalyst
Solvent Methanol (MeOH) or Ethanol (EtOH)Reaction Medium
Additive Glacial Acetic Acid (AcOH)Catalyst Poisoning Inhibitor
Hydrogen Source

Balloon or Cylinder
Reductant
Step-by-Step Procedure (Lab Scale: 10 mmol)
  • Catalyst Preparation (Inerting):

    • Weigh 10 wt% of 10% Pd/C (50% water wet) relative to the substrate mass (e.g., if using 2.68 g substrate, use ~270 mg catalyst).

    • Place catalyst in a 3-neck round bottom flask (RBF).

    • Critical Safety Step: Add 2 mL of water to the catalyst to ensure it is fully wetted before adding organic solvents.

    • Purge the flask with Nitrogen (

      
      ) for 5 minutes.
      
  • Substrate Addition:

    • Dissolve 10 mmol of 1-(2-(Benzyloxy)phenyl)piperazine in 30 mL of Methanol.

    • Add 1.5 equivalents of Glacial Acetic Acid (to protonate the piperazine nitrogen).

    • Carefully add the substrate solution to the catalyst slurry under

      
       flow.
      
  • Hydrogenation:

    • Evacuate the flask (vacuum) and backfill with

      
       (balloon or moderate pressure < 3 bar). Repeat 3 times.
      
    • Stir vigorously (800+ RPM) at Room Temperature (20-25°C) .

    • Note: Reaction is typically complete within 4–6 hours. For stubborn substrates, heat to 40°C.

  • Monitoring:

    • Monitor via TLC (System: DCM/MeOH 9:1) or HPLC.

    • Look for the disappearance of the benzyl ether peak and the appearance of the more polar phenol.

  • Workup:

    • Flush system with

      
       to remove residual hydrogen.
      
    • Filter the reaction mixture through a Celite 545 pad to remove Pd/C.

    • Wash the filter cake with 20 mL MeOH. Do not let the cake dry out completely (fire hazard).

    • Concentrate the filtrate under reduced pressure.[1]

  • Isolation (Free Base Formation):

    • The residue will be the acetate salt. To obtain the free base, dissolve residue in minimal water, neutralize with saturated

      
       to pH 8.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and evaporate.
      

Workflow Start Start: Pd/C Catalyst Inert Step 1: Wet w/ H2O Purge N2 Start->Inert Mix Step 2: Add Substrate + MeOH + AcOH Inert->Mix React Step 3: H2 Atmosphere RT, 4-6 Hours Mix->React Filter Step 4: Filter (Celite) Remove Catalyst React->Filter Neutralize Step 5: Neutralize (NaHCO3) Filter->Neutralize End Final Product: 1-(2-Hydroxyphenyl)piperazine Neutralize->End

Figure 2: Operational workflow for the batch hydrogenolysis process.

Process Optimization & Troubleshooting

Critical Parameters
ParameterRecommended RangeImpact of Deviation
Acid Additive 1.0 – 2.0 eq (AcOH or HCl)< 1.0 eq: Slow reaction due to catalyst poisoning. > 5.0 eq: Potential for side reactions or difficult workup.
Pressure 1 – 5 bar (Atm to 70 psi)High Pressure: Increases rate but risks reducing the phenyl ring (over-reduction).
Temperature 20°C – 50°C> 60°C: Risk of C-N bond cleavage (de-piperazination).
Solvent MeOH > EtOH > IPAMeOH offers the highest solubility for the polar salt intermediate.
Troubleshooting Guide
  • Issue: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning by the free amine or accumulation of impurities.

    • Fix: Add an additional 0.5 eq of Acetic Acid. If that fails, filter the mixture to remove the "poisoned" catalyst and re-subject the filtrate to fresh catalyst (5 wt%).

  • Issue: Product is colored (Pink/Brown).

    • Cause: Oxidation of the phenol product (common in electron-rich phenols).

    • Fix: Perform the workup and evaporation under inert atmosphere (

      
      ). Add a trace of sodium metabisulfite during the aqueous workup.
      
  • Issue: Low Yield after filtration.

    • Cause: Product (as acetate salt) trapped in the Celite or charcoal matrix.

    • Fix: The acetate salt is very polar. Wash the Celite cake thoroughly with warm Methanol or a mixture of MeOH/Water (9:1) to ensure full recovery.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Bieg, T., & Szeja, W. (1985).[2] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[2] Synthesis, 1985(01), 76-77. Link

  • Adger, B. M., et al. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups.[2][3] Synthesis, 1987(01), 53-55.[3] Link

  • Federsel, H. J., et al. (2008). Process Development of a Piperazine derivative: Safety and Optimization. Organic Process Research & Development. (General context for piperazine scale-up safety).

Sources

Application Note: Strategic Reagent Selection for the High-Yield Synthesis of 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(2-(Benzyloxy)phenyl)piperazine represents a critical challenge in medicinal chemistry, particularly for programs targeting serotonin receptors (5-HT) or dopamine D2 pathways.[1] The molecule features a "privileged scaffold"—the aryl piperazine—coupled with an ortho-alkoxy substituent.[1]

Standard approaches often suffer from two primary failure modes:

  • Regio-selectivity loss: Competition between N-alkylation (quaternization) and O-alkylation when reacting 1-(2-hydroxyphenyl)piperazine.[1]

  • Catalyst poisoning: In direct metal-catalyzed couplings, the free secondary amine and the proximal oxygen can chelate palladium, stalling the catalytic cycle.

This Application Note details an Optimized Stepwise Protocol that prioritizes purity and scalability. We utilize a Boc-protection strategy combined with Cesium-promoted O-alkylation to eliminate side reactions. A secondary High-Throughput Protocol using Buchwald-Hartwig amination is provided for library synthesis.[1]

Strategic Route Analysis

To achieve high purity (>98%) without extensive chromatography, we must control the nucleophilicity of the piperazine nitrogen.

The Competition: N- vs. O-Alkylation

In the starting material, 1-(2-hydroxyphenyl)piperazine, the secondary amine (


) is significantly more nucleophilic than the phenol (

) under neutral conditions.[1] Direct reaction with benzyl bromide inevitably yields a mixture of:
  • Target: O-benzyl product (Minor)

  • Impurity A: N-benzyl product (Major)

  • Impurity B: N,O-dibenzyl bis-alkylated product.[1]

The Solution: Orthogonal Protection

By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, we render the nitrogen non-nucleophilic. We then utilize the Cesium Effect —the high solubility and large cation radius of Cesium Carbonate (


) in polar aprotic solvents—to drive the O-alkylation of the sterically hindered ortho-phenol.

Visual Workflow (Pathway Logic)

The following diagram illustrates the optimized synthetic pathway (Route A) versus the direct catalytic route (Route B), highlighting the critical control points.

G Start 1-(2-hydroxyphenyl) piperazine Inter1 N-Boc-Protected Intermediate Start->Inter1 Step 1: Protection Boc Reagent: Boc2O / NaOH Boc->Inter1 Inter2 O-Benzyl-N-Boc Precursor Inter1->Inter2 Step 2: Selective O-Alkylation Alkylation Reagent: BnBr / Cs2CO3 (DMF, 60°C) Alkylation->Inter2 Product TARGET: 1-(2-(Benzyloxy) phenyl)piperazine Inter2->Product Step 3: Deprotection Deprotect Reagent: TFA / DCM Deprotect->Product

Figure 1: The "Protection-First" strategy ensures regio-fidelity by eliminating N-alkylation competition.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Purity/Scale-Up)

Recommended for >5g synthesis where isolation of pure material is critical.[1]

Step 1: Chemoselective N-Protection

Rationale: Standard basic conditions can lead to ester hydrolysis or bis-protection.[1] We use a biphasic system to strictly control stoichiometry.[1]

  • Dissolve: 10.0 mmol of 1-(2-hydroxyphenyl)piperazine in 20 mL THF and 10 mL water.

  • Add Base: Add 11.0 mmol NaOH (1.1 equiv).

  • Add Reagent: Dropwise addition of Di-tert-butyl dicarbonate (

    
    ) (1.05 equiv) dissolved in minimal THF at 0°C.
    
  • Reaction: Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify carefully to pH 4 with dilute citric acid (to preserve the phenol but protonate any unreacted amine), extract with EtOAc.

  • Yield: Expect >90% of 1-Boc-4-(2-hydroxyphenyl)piperazine .

Step 2: Cesium-Promoted O-Alkylation

Rationale:


 is superior to 

for ortho-substituted phenols due to the "naked anion" effect in DMF, overcoming steric hindrance.[1]
  • Suspend: 1.0 equiv of N-Boc intermediate and 1.5 equiv of Cesium Carbonate (

    
    )  in anhydrous DMF (Concentration: 0.2 M).
    
  • Activate: Stir at RT for 30 mins to form the phenoxide anion.

  • Alkylate: Add 1.1 equiv of Benzyl Bromide dropwise.[1]

  • Heat: Warm to 60°C for 3-6 hours.

    • Note: Do not exceed 80°C to prevent thermal Boc-degradation.

  • Quench: Pour into ice water. The product often precipitates as a white solid. If oil forms, extract with diethyl ether.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Step 3: Deprotection[1]
  • Dissolve: Intermediate in DCM (5 mL/g).

  • Cleave: Add Trifluoroacetic Acid (TFA) (1:4 ratio v/v with DCM). Stir 1 hour.

  • Free Base Formation: Evaporate TFA. Redissolve residue in EtOAc and wash with saturated

    
     until aqueous layer is pH 8.
    
  • Isolate: Dry organic layer (

    
    ) and concentrate.
    
Protocol B: Buchwald-Hartwig Amination (Convergent)

Recommended for High-Throughput Screening (HTS) or when the aryl halide is the starting material.[1]

Reaction: 1-Bromo-2-(benzyloxy)benzene + Piperazine


 Product[1]
ComponentReagentRole
Catalyst

(1-2 mol%)
Source of Pd(0).[1]
Ligand BINAP or Xantphos (2-4 mol%)Bidentate phosphines prevent chelation by the substrate's oxygen.[1]
Base

(1.5 equiv)
Strong base required for amination cycle.[1]
Solvent Toluene or DioxaneNon-polar solvents favor the catalytic cycle at 100°C.

Critical Control: Use 3-4 equivalents of piperazine to prevent the formation of the bis-arylpiperazine (where one piperazine molecule couples to two aryl rings).[1]

Reagent Comparison & Troubleshooting

The following table summarizes why specific reagents were chosen over common alternatives.

ParameterOptimized ReagentAlternative (Why it fails)
Base (Step 2) Cesium Carbonate (

)
Potassium Carbonate (

):
Lower solubility in DMF; requires higher temps which degrade the Boc group.[1]
Solvent (Step 2) DMF (Anhydrous) Acetone: Boiling point (56°C) is too low for efficient steric overcoming; reaction stalls.[1]
Protection Boc (t-Butyloxycarbonyl) Acetyl/Benzoyl: Removal requires harsh hydrolysis (strong base/acid) which can cleave the newly formed benzyl ether.[1]
Catalyst (Route B) Pd/BINAP Pd/PPh3: Monodentate ligands are easily displaced by the substrate's alkoxy group, killing the catalyst.
Troubleshooting Guide
  • Problem: Low yield in Step 2 (O-Alkylation).

    • Diagnosis: Moisture in DMF.[1]

    • Fix: Phenoxides are moisture sensitive.[1] Use molecular sieves in DMF and dry

      
       in an oven before use.
      
  • Problem: "Gummy" product in Step 3.

    • Diagnosis: TFA salt retention.[1]

    • Fix: The free base is an oil/solid, but the TFA salt is often a gum. Ensure the

      
       wash is vigorous and pH is checked.
      
  • Problem: Bis-alkylation in Route B.

    • Diagnosis: Piperazine concentration too low.[1]

    • Fix: Increase piperazine stoichiometry to 5.0 equiv. The excess is easily removed by water wash during workup.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for N-Boc and O-Benzyl stability). [1]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on Ligand selection for aryl halides).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on the piperazine pharmacophore). [1]

  • Jacobsen, M. F., et al. (2016). "Efficient Synthesis of Aryl Piperazines." Organic Letters. (Optimization of piperazine coupling conditions). [1]

  • Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[1] Tetrahedron. (Mechanistic insight into Cesium bases, applicable here to O-alkylation selectivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-(Benzyloxy)phenyl)piperazine. This molecule is a highly valued privileged scaffold in drug discovery, particularly in the development of CNS-active agents targeting dopamine and serotonin receptors.

Synthesizing arylpiperazines efficiently requires navigating strict chemoselectivity challenges. Depending on your laboratory's scale, budget, and available equipment, you will likely choose between two primary synthetic pathways: the modern Buchwald-Hartwig Cross-Coupling or the classic Bis-Alkylation Cyclization .

This guide provides self-validating protocols, mechanistic causality, and troubleshooting FAQs for both routes.

Route A: Buchwald-Hartwig Amination (The Modern Approach)

The Buchwald-Hartwig amination is the industry standard for synthesizing N-arylpiperazines due to its high yield and functional group tolerance[1]. By reacting 2-benzyloxybromobenzene with piperazine in the presence of a Palladium(0) catalyst, you can form the C-N bond rapidly.

G A 2-Benzyloxybromobenzene D Oxidative Addition A->D Heat / Solvent B Piperazine (Excess) B->D Heat / Solvent C Pd Precatalyst + Ligand C->D Heat / Solvent E Amine Coordination D->E Base Addition F Reductive Elimination E->F F->C Pd(0) Regeneration G 1-(2-(Benzyloxy)phenyl)piperazine F->G Product

Catalytic cycle for the Buchwald-Hartwig amination of 2-benzyloxybromobenzene.

Self-Validating Protocol: Buchwald-Hartwig Amination

Causality Focus: The use of a massive excess of piperazine prevents the newly formed secondary amine from outcompeting the starting material for the Pd-catalyst, effectively shutting down N,N'-diarylation.

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (Argon), combine 2-benzyloxybromobenzene (1.0 eq) and anhydrous piperazine (5.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq). The ratio of Pd to ligand is critical; a 1:2 ratio ensures the active Pd(0) species is fully ligated, preventing catalyst aggregation (black palladium precipitation).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M relative to the aryl bromide) and heat to 100°C for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active aryl bromide spot validates the end of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove the excess unreacted piperazine. Extract the organic layer with 1M HCl to pull the basic product into the aqueous phase, leaving neutral impurities behind. Basify the aqueous layer with NaOH (pH >10) and extract with dichloromethane to isolate the pure free base.

Troubleshooting FAQs (Route A)

Q: Why am I seeing a significant amount of N,N'-diarylated byproduct? A: Piperazine has two identical secondary amines. Once mono-arylated, the resulting 1-(2-(benzyloxy)phenyl)piperazine is actually more nucleophilic than the starting piperazine due to the electron-donating nature of the ether-substituted aryl ring. If you cannot use a 5x excess of piperazine, you must switch to mono-Boc-piperazine (1.1 eq) to block the second amine, followed by a subsequent TFA deprotection step.

Q: Is the benzyl ether protecting group stable under these Pd-catalyzed conditions? A: Yes. While benzyl ethers are notoriously labile under reductive catalytic hydrogenolysis (Pd/C + H₂) or visible-light-mediated oxidative debenzylation[2], they are remarkably stable to the Pd(0)/Pd(II) cross-coupling cycle. The oxidative addition of Pd(0) is highly selective for the C-Br bond over the C-O ether bond.

Route B: Bis-Alkylation Cyclization (The Classic Industrial Approach)

For large-scale syntheses where expensive palladium catalysts are cost-prohibitive, the bis-alkylation of 2-benzyloxyaniline with bis(2-chloroethyl)amine hydrochloride is the preferred route[3].

G A 2-Benzyloxyaniline D First SN2 Alkylation (Acyclic Intermediate) A->D B Bis(2-chloroethyl)amine HCl B->D C Base (K2CO3) Solvent (>150°C) C->D Neutralizes HCl E Second SN2 Alkylation (Ring Closure) D->E Extended Heating F 1-(2-(Benzyloxy)phenyl)piperazine E->F Precipitation

Stepwise SN2 mechanism for the bis-alkylation cyclization route.

Self-Validating Protocol: Bis-Alkylation Cyclization

Causality Focus: The reaction requires extreme thermal energy because the second step (intramolecular ring closure) is sterically hindered and entropically less favorable than the first intermolecular SN2 attack.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-benzyloxyaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq).

  • Solvent & Base: Suspend the reagents in diethylene glycol monomethyl ether (diglyme) or chlorobenzene. Add finely powdered anhydrous K₂CO₃ (3.0 eq). The excess base is required to neutralize both the hydrochloride salt of the reagent and the two equivalents of HCl generated during the dual SN2 process[3].

  • Reaction: Heat the mixture to a vigorous reflux (150°C–160°C) for 15 to 24 hours.

  • Validation Checkpoint: Analyze the mixture via LC-MS. You must observe the disappearance of the acyclic intermediate mass [M+H]⁺ corresponding to the mono-alkylated species. If the acyclic mass persists, ring closure is incomplete.

  • Workup: Cool the mixture to room temperature. Pour into ice water to precipitate the crude product. Filter and recrystallize from hot ethanol to yield the product as a hydrochloride salt.

Troubleshooting FAQs (Route B)

Q: My reaction stalls at the acyclic intermediate. How do I force ring closure? A: The first SN2 reaction is fast, but the second requires overcoming significant steric strain to form the piperazine ring. If the reaction stalls, your temperature is too low. Ensure you are using a high-boiling solvent (like diglyme) and that your heating mantle is maintaining an internal temperature of at least 150°C[3]. Additionally, adding a catalytic amount of Sodium Iodide (NaI) can accelerate the reaction via the Finkelstein reaction (converting the alkyl chloride to a more reactive alkyl iodide in situ).

Q: The reaction mixture turns into a black tar, and my yield is terrible. What went wrong? A: Bis(2-chloroethyl)amine is a nitrogen mustard. At high temperatures, if the aniline nucleophile is not reacting efficiently, the mustard can undergo self-polymerization or form highly reactive aziridinium intermediates that degrade. To mitigate this, ensure your K₂CO₃ is perfectly anhydrous and finely milled to maximize surface area, keeping the local concentration of the free aniline high.

Quantitative Data Comparison

To assist in selecting the optimal route for your specific laboratory constraints, refer to the comparative data below:

ParameterRoute A: Buchwald-HartwigRoute B: Bis-Alkylation
Typical Yield 75% – 90%45% – 65%
Reaction Time 2 – 6 hours15 – 24 hours
Temperature Requirement 80°C – 100°C150°C – 160°C
Primary Impurity N,N'-diarylated piperazineAcyclic mono-alkylated intermediate
Reagent Cost High (Pd catalyst, phosphine ligands)Low (Bulk commodity chemicals)
Scalability Excellent (Requires optimized ligands)Good (Requires harsh thermal conditions)

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at:[Link]

  • Abate, C., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. Available at:[Link]

  • Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at:[Link]

Sources

Technical Support Center: Purification of 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this comprehensive troubleshooting guide and protocol repository specifically for the isolation and purification of 1-(2-(Benzyloxy)phenyl)piperazine .

Because this compound is a secondary arylpiperazine with a lipophilic ether linkage, it presents unique purification challenges, including surfactant-like behavior during extractions and strong hydrogen-bonding interactions during chromatography. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.

Part 1: Quantitative Data & Impurity Profiling

To design an effective purification strategy, we must first understand the physicochemical parameters of the target molecule and the nature of its common synthetic impurities.

Table 1: Physicochemical Parameters of 1-(2-(Benzyloxy)phenyl)piperazine

ParameterValueCausality / Impact on Purification
Molecular Weight (Free Base) 268.36 g/mol Used for stoichiometric calculations during salt formation 1[1].
Molecular Weight (2HCl Salt) 341.28 g/mol Target weight for final yield calculation and structural confirmation 2[2].
pKa (Piperazine NH) ~8.5 - 9.0Dictates the pH required for acid-base extraction (>10 required to isolate the free base).
LogP (estimated) ~3.2High lipophilicity requires non-polar organic solvents (e.g., DCM, EtOAc) for free base extraction.

Table 2: Impurity Profiling and Separation Rationale

Impurity TypeChemical NaturePrimary Removal Strategy
Unreacted Benzyl Halides Neutral, ElectrophilicRemains in the organic layer during acidic aqueous extraction and is discarded 3[3].
Bis-alkylated Piperazine Basic, Highly LipophilicSilica gel chromatography (elutes faster than the secondary amine product) 4[4].
Inorganic Salts (e.g., K₂CO₃) Polar, Water-solubleRemoved in the aqueous waste during the initial organic workup.
Part 2: Purification Workflows & Methodologies

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Self-Validating Acid-Base Extraction

This method exploits the basicity of the piperazine ring to separate the target molecule from neutral and acidic impurities [[3]](3].

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash with distilled water to remove inorganic salts.

  • Acidic Extraction: Extract the organic layer with 1M HCl (3 x 50 mL). The basic 1-(2-(Benzyloxy)phenyl)piperazine protonates and migrates to the aqueous layer.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (50 mL) to remove residual neutral impurities (e.g., benzyl bromide).

    • Validation Checkpoint 1: Spot the EtOAc waste and the aqueous layer on a TLC plate. Under UV light, the target compound should be exclusively at the baseline of the aqueous spot.

  • Basification: Cool the aqueous layer in an ice bath to prevent thermal degradation. Slowly add 2M NaOH dropwise until the pH reaches >10. The solution will turn cloudy as the free base precipitates.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

    • Validation Checkpoint 2: The pH of the remaining aqueous layer must be >10. If it is lower, repeat the basification and extraction.

Protocol B: Silica Gel Flash Chromatography

To remove structurally similar basic impurities (like bis-alkylated byproducts), chromatography is required 5[5].

  • Column Preparation: Slurry-pack a glass column with silica gel (230-400 mesh) using DCM containing 1% Triethylamine (Et₃N).

  • Loading: Dissolve the crude free base in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of DCM : Methanol (99:1 to 95:5) containing 1% Et₃N.

  • Fraction Collection: Collect fractions and monitor via TLC.

    • Validation Checkpoint 3: Use a Ninhydrin stain and heat the TLC plate. The secondary amine of the target product will stain a distinct pink/purple, differentiating it from tertiary amine impurities.

Protocol C: Dihydrochloride Salt Crystallization

Converting the free base to a salt ensures long-term stability and analytical purity 2[2].

  • Dissolution: Dissolve the pure free base in anhydrous diethyl ether (or a mixture of ether/DCM if solubility is low).

  • Precipitation: Cool the solution to 0°C. Slowly add 2.0 to 2.2 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Filter the precipitate through a Buchner funnel, wash with cold anhydrous ether, and dry under a high vacuum to yield 1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride.

Part 3: Workflow Visualization

G Crude Crude Reaction Mixture ABE Acid-Base Extraction (HCl / EtOAc) Crude->ABE AqPhase Aqueous Phase (Protonated Product) ABE->AqPhase Product OrgPhase Organic Phase (Neutral Impurities) ABE->OrgPhase Waste Basify Basification & Extraction (NaOH / DCM) AqPhase->Basify CrudeBase Crude Free Base Basify->CrudeBase Chrom Silica Chromatography (DCM:MeOH:Et3N) CrudeBase->Chrom PureBase Pure Free Base Chrom->PureBase Salt Salt Formation (HCl in Ether) PureBase->Salt Final 1-(2-(Benzyloxy)phenyl)piperazine Dihydrochloride Salt->Final

Workflow diagram illustrating the purification of 1-(2-(Benzyloxy)phenyl)piperazine.

Part 4: Troubleshooting & FAQs

Q1: Why does my product streak on the silica column despite using a polar eluent? Causality: 1-(2-(Benzyloxy)phenyl)piperazine contains a secondary amine. The basic nitrogen forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica gel stationary phase, causing severe peak tailing. Solution: Always pre-treat your column and supplement your mobile phase with 1% Triethylamine (Et₃N). The Et₃N competitively binds to the silanol groups, neutralizing them and allowing your target arylpiperazine to elute as a sharp, well-defined band.

Q2: During acid-base extraction, I formed a stubborn emulsion. How do I break it without losing yield? Causality: Arylpiperazines possess both a hydrophilic protonated amine head and a highly lipophilic benzyloxy-phenyl tail. This amphiphilic structure acts as a weak surfactant, stabilizing oil-in-water emulsions during vigorous shaking. Solution: Increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). This "salting-out" effect decreases the solubility of the organic solvent in the aqueous phase, forcing the layers to separate. Alternatively, vacuum filtration of the biphasic mixture through a tightly packed Celite pad can mechanically break the emulsion micelles.

Q3: My isolated free base is a viscous oil, but I need a stable solid for long-term storage. What should I do? Causality: The free base of 1-(2-(Benzyloxy)phenyl)piperazine often presents as an oil because the flexible benzyloxy ether linkage disrupts crystal lattice packing at room temperature. Solution: Convert the free base to its dihydrochloride salt (Protocol C). The resulting highly polar salt will rapidly precipitate out of non-polar solvents as a stable, crystalline solid [[2]](2].

Q4: How can I accurately validate the purity of the final compound? Causality: Relying solely on UV-based methods (like LC-MS) can misrepresent purity because impurities without chromophores (e.g., inorganic salts) are invisible, while highly conjugated impurities are over-represented. Solution: Utilize a multi-modal approach. Use Reversed-Phase HPLC (C18 column) with an acetonitrile/phosphate buffer mobile phase to assess chromatographic purity 4[4]. Complement this with quantitative ¹H-NMR to detect non-UV active solvent residues or salts.

References
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation - PMC (NIH) URL:[Link]

  • Acid–base extraction - Wikipedia URL:[Link]

Sources

Removing benzyl protecting groups from 1-(2-(Benzyloxy)phenyl)piperazine efficiently

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 5829-Bn-Cleavage Subject: Optimization of O-Debenzylation for 1-(2-(Benzyloxy)phenyl)piperazine Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Diagnosis

You are likely experiencing stalled conversion or low yields when attempting to remove the benzyl (Bn) group from 1-(2-(Benzyloxy)phenyl)piperazine using standard catalytic hydrogenation (H₂, Pd/C, neutral solvent).

The Root Cause: The piperazine moiety contains a secondary amine. Amines are potent catalyst poisons. They possess a lone pair of electrons that binds strongly to the surface of heterogeneous catalysts (like Palladium on Carbon), effectively blocking the active sites required for hydrogen adsorption and benzyl ether cleavage.

The Solution Strategy: To efficiently deprotect this molecule, you must neutralize the amine's ability to coordinate with the metal or switch to a non-catalytic method. This guide details two validated protocols:

  • Acid-Modified Hydrogenolysis (Recommended): Protonating the amine to prevent catalyst poisoning.

  • Lewis Acid Cleavage (Alternative): Using Boron Tribromide (BBr₃) for substrates resistant to hydrogenation.

Decision Matrix & Workflow

The following decision tree helps you select the correct protocol based on your specific constraints.

DebenzylationWorkflow Start Start: 1-(2-(Benzyloxy)phenyl)piperazine Check Is the Piperazine Nitrogen Protected (e.g., Boc, Cbz)? Start->Check Yes Yes (N-Protected) Check->Yes Yes No No (Free Secondary Amine) Check->No No Standard Standard Hydrogenolysis (H2, Pd/C, MeOH) Yes->Standard Poison Risk: Catalyst Poisoning Reaction will stall. No->Poison Choice Choose Method Poison->Choice MethodA Method A: Acid-Modified Hydrogenolysis (Add HCl or AcOH) Choice->MethodA Standard Equipment MethodB Method B: Lewis Acid Cleavage (BBr3 in DCM) Choice->MethodB If Halogens Present (Avoids Dehalogenation)

Figure 1: Strategic workflow for selecting the deprotection method based on substrate state.

Protocol A: Acid-Modified Catalytic Hydrogenolysis (Primary Method)

Mechanism: By converting the free piperazine amine into its ammonium salt (protonation), the lone pair is no longer available to bind to the Pd surface. This restores catalytic activity.

Reagents:

  • Catalyst: 10% Pd/C (50% water wet). Note: Pd(OH)₂/C (Pearlman’s Catalyst) is often superior for steric bulk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: 1M HCl (1.1 equiv) OR Glacial Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv of 1-(2-(Benzyloxy)phenyl)piperazine in MeOH (0.1 M concentration).

  • Acidification (CRITICAL):

    • Option A (Strong Acid): Add 1.1 equiv of 1M HCl. Ensure pH < 4.

    • Option B (Solvent Modification): If acid sensitive, use a mixture of MeOH:AcOH (10:1 v/v) as the solvent.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add 10 wt% of the Pd/C catalyst. Safety: Pd/C can ignite methanol vapors; add the catalyst as a water slurry or under strict inert gas flow.

  • Hydrogenation:

    • Purge the vessel with H₂ gas (balloon pressure is usually sufficient; 1 atm).

    • Stir vigorously at Room Temperature (25°C).

    • Timeframe: Reaction typically completes in 2–6 hours.

  • Workup:

    • Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate.

    • Neutralization: The product will be the HCl or Acetate salt. To obtain the free base, dissolve in water, adjust pH to ~10 with Na₂CO₃, and extract with DCM or EtOAc.

Protocol B: Lewis Acid Cleavage (Alternative Method)

Mechanism: Boron tribromide (BBr₃) coordinates to the ether oxygen, weakening the O-Bn bond. A bromide ion then attacks the benzylic carbon, cleaving the bond to form benzyl bromide and the borate ester, which is hydrolyzed to the phenol.

When to use: Use this if the molecule contains groups sensitive to reduction (e.g., alkenes, alkynes) or if hydrogenolysis fails despite acidification.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C (dry ice/acetone bath) under N₂ atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM).

  • Addition: Dropwise add BBr₃ (1.0 M solution in DCM, 1.2–1.5 equiv).

    • Note: The reaction is exothermic. Maintain low temperature during addition.

  • Reaction:

    • Stir at -78°C for 30 minutes.

    • Slowly warm to 0°C or Room Temperature. Monitor by TLC/LCMS.[1]

  • Quenching (Exothermic):

    • Cool back to 0°C.

    • Slowly add MeOH (exothermic!) to quench excess BBr₃ and hydrolyze the boron-phenol complex.

  • Workup:

    • Concentrate to remove volatiles (Methyl borate forms an azeotrope with MeOH).

    • Partition between saturated NaHCO₃ and DCM. Dry organic layer over Na₂SO₄.[2]

Mechanistic Insight: The "Poisoning" Effect

The diagram below illustrates why standard hydrogenation fails and how protonation fixes it.

PoisoningMechanism cluster_0 Standard Conditions (Failure) cluster_1 Acidic Conditions (Success) Pd1 Pd Surface Amine Free Piperazine (N:) Amine->Pd1 Strong Binding (Poisoning) Pd2 Pd Surface Salt Piperazine-H+ Cl- Salt->Pd2 No Binding H2 H2 Gas H2->Pd2 Adsorption & Reaction

Figure 2: Mechanistic comparison of catalyst surface interactions.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction Stalls < 50% Catalyst poisoning by product amine.Add 1-2 equiv of Acetic Acid or HCl to the reaction mixture immediately.
Ring Hydrogenation Over-reduction of the phenyl ring.Switch from PtO₂ (Adams catalyst) to Pd/C. Reduce pressure to 1 atm. Stop reaction immediately upon consumption of SM.
Dehalogenation Substrate contains Cl/Br/I on the ring.Do NOT use H₂/Pd. Use Method B (BBr₃) or use Pd/C with a specific poison (e.g., sulfided Pd/C) though this is tricky.
Low Yield (BBr₃ method) Incomplete hydrolysis of borate complex.Ensure the MeOH quench is thorough and the mixture is stirred with MeOH for at least 30 mins before concentration.

Q: Can I use Transfer Hydrogenation instead of H₂ gas? A: Yes. Ammonium formate (HCOONH₄) or cyclohexene can be used with Pd/C. This is often safer and requires no gas cylinders. However, the amine poisoning issue remains; ensure the system is acidic (using Formic acid as solvent/donor is effective here).

Q: Why use Pd(OH)₂ (Pearlman's Catalyst)? A: Pd(OH)₂ is generally more active than Pd/C and is often preferred for sterically hindered benzyl ethers (like ortho-substituted phenols). It is converted to Pd(0) in situ by the hydrogen.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014. (The definitive guide on benzyl ether cleavage conditions).

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of amines." Tetrahedron Letters, 1995 , 36(20), 3465-3468. (Foundational paper describing amine poisoning).

  • Bieg, T.; Szeja, W. "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation."[3][4] Synthesis, 1985 , 1985(01), 76-77.[3][4] (Details on transfer hydrogenation as an alternative).

  • Czech, B. P.; Bartsch, R. A. "Cleavage of aryl benzyl ethers by boron tribromide." Journal of Organic Chemistry, 1984 , 49, 4076. (Methodology for BBr3 cleavage).

Sources

Technical Support Center: Troubleshooting & Optimization for 1-(2-(Benzyloxy)phenyl)piperazine Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of bulky, lipophilic piperazine derivatives. 1-(2-(Benzyloxy)phenyl)piperazine (BOPP) presents a unique physicochemical dichotomy: it possesses a highly lipophilic, aromatic periphery (the benzyloxy and phenyl rings) coupled with a polar, basic piperazine core.

Attempting to recrystallize the free base directly often results in "oiling out" (liquid-liquid phase separation) rather than true crystallization. To establish a self-validating, highly reproducible purification system, we must manipulate the molecule's polarity. By converting the free base to its hydrochloride (HCl) salt, we drastically increase the polarity differential between the target molecule and its lipophilic impurities (e.g., unreacted benzyl chloride). This salt-assisted approach is the gold standard for achieving >99% purity in phenylpiperazine derivatives[1][2].

Solvent Selection Matrix

Selecting the correct solvent system is a thermodynamic balancing act. The ideal solvent must render the BOPP-HCl salt sparingly soluble at room temperature but highly soluble near the solvent's boiling point[3]. Below is a quantitative summary of field-tested solvent systems for this class of molecules.

Solvent SystemRatio (v/v)Target FormSolvency ProfileEst. YieldPurityNotes
Isopropanol (IPA) 100%HCl SaltExcellent thermal gradient75-85%>99.5%Recommended. Prevents oiling out; sharp nucleation[1][4].
Ethanol / Ethyl Acetate 1:3HCl SaltGood (Anti-solvent system)80-90%>98.0%High yield, but requires careful anti-solvent addition to avoid trapping impurities.
Methanol / Diethyl Ether 1:5HCl SaltHigh solubility in MeOH>90%>95.0%Fast precipitation, but prone to amorphous solid formation[2].
Toluene / Hexane 1:4Free BasePoor thermal gradient<50%VariableProne to oiling out. Not recommended for high-purity API needs.
Mechanistic Workflow

RecrystallizationWorkflow CrudeBase Crude 1-(2-(Benzyloxy)phenyl)piperazine (Free Base) SaltForm Salt Formation Add HCl in Isopropanol CrudeBase->SaltForm CrudeSalt Crude BOPP-HCl Salt (Solid Precipitate) SaltForm->CrudeSalt Dissolution Dissolution Heat in Hot IPA/Ethanol CrudeSalt->Dissolution HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFilter Cooling Controlled Cooling (Nucleation Phase) HotFilter->Cooling Crystallization Crystallization (Lattice Formation) Cooling->Crystallization Isolation Filtration & Vacuum Drying (Remove Mother Liquor) Crystallization->Isolation PureProduct High-Purity BOPP-HCl (>99% Purity) Isolation->PureProduct

Workflow for the salt-assisted recrystallization of 1-(2-(Benzyloxy)phenyl)piperazine.

Standard Operating Procedure (SOP): Salt Formation & Recrystallization

This self-validating protocol ensures that impurities are systematically partitioned away from the target API at each step.

Step 1: Free Base Preparation & Pre-Purification Dissolve the crude 1-(2-(Benzyloxy)phenyl)piperazine free base in ethyl acetate. Wash the organic layer with 1N NaOH. Causality: This deprotonates any unreacted phenolic precursors (e.g., 1-(2-hydroxyphenyl)piperazine), partitioning them into the aqueous waste while the BOPP free base remains in the organic layer. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Hydrochloride Salt Formation Redissolve the concentrated free base in anhydrous Isopropanol (IPA) (approx. 5-10 mL per gram of substrate). While stirring vigorously at 0-5°C, slowly add a stoichiometric excess (1.1 to 1.5 eq) of a saturated solution of HCl gas in IPA[2]. Stir for 1 hour as the BOPP-HCl salt precipitates as a crude solid. Note: Avoid aqueous concentrated HCl if possible, as excess water will solubilize the salt and depress your yield.

Step 3: Hot Dissolution & Filtration Heat the suspension to reflux (approx. 82°C for IPA). If the solid does not fully dissolve, add additional hot IPA in 1 mL increments until complete dissolution is achieved[1]. Quickly perform a hot gravity filtration through a fluted filter paper. Causality: This removes any insoluble polymeric impurities or inorganic salts before the target compound has a chance to crystallize.

Step 4: Controlled Nucleation & Crystallization Allow the hot, clear filtrate to cool to room temperature slowly (over 2-3 hours) without disturbance. Causality: Rapid cooling traps impurities within the crystal lattice, whereas slow cooling favors the thermodynamics of a pure, highly ordered lattice. Once at room temperature, transfer the flask to an ice bath (0-5°C) for an additional 2 hours to maximize the yield of the crystal crop[3].

Step 5: Isolation & Drying Collect the purified BOPP-HCl crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold IPA, followed by a wash with cold diethyl ether to displace the alcohol and facilitate rapid drying. Dry the crystals in a vacuum oven at 40°C to constant weight.

Troubleshooting & FAQs

Q: During the cooling phase, my product forms a viscous oil at the bottom of the flask instead of crystals. What is the thermodynamic cause, and how do I resolve it? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the saturation temperature of the solution exceeds the melting point of the solute-solvent mixture. For bulky phenylpiperazines, this is common if the free base is used or if the solvent is too non-polar. Resolution: First, ensure you are crystallizing the hydrochloride salt, not the free base[1]. If the salt is oiling out in an alcohol/ether mixture, your solvent is too rich in the anti-solvent (ether). Reheat the mixture to a homogeneous solution, add 5-10% more of the primary solvent (e.g., Isopropanol), and cool at a much slower rate (e.g., 5°C/hour) to favor the kinetics of crystal lattice formation over phase separation.

Q: How can I selectively remove unreacted benzyl chloride impurities? A: The salt-formation step is inherently a purification mechanism. Benzyl chloride is non-basic and will not form an HCl salt; it remains highly soluble in the cold organic mother liquor (like Isopropanol or Ethyl Acetate) and is easily washed away during the final filtration step. Ensure your filter cake is washed thoroughly with cold solvent to prevent mother liquor carryover.

Q: My recovered yield is below 50% despite achieving >99% purity. How can I optimize the mass balance? A: A low yield during recrystallization usually indicates that the solubility of BOPP-HCl in your chosen solvent is too high at your final cooling temperature. Resolution: If using pure Isopropanol, ensure you are chilling the final suspension to 0-5°C (ice bath) for at least 2 hours before filtration. Alternatively, transition to a solvent/anti-solvent system. After dissolving the crude salt in a minimum volume of hot Ethanol, slowly add Ethyl Acetate (anti-solvent) dropwise until the solution becomes faintly turbid, then allow it to cool[3]. This leverages the common ion effect and drastically depresses the solubility of the salt at lower temperatures.

References

1.[1] Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem.com. 2.[3] Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification. Benchchem.com. 3.[2] Synthesis of Phenylpiperazines from Anilines. designer-drug.com. 4.[4] CN102786497A - Preparation method of piperazine compound and intermediate thereof. Google Patents.

Sources

Technical Support Center: Impurity Control in 1-(2-(Benzyloxy)phenyl)piperazine Manufacture

[1]

Current Status: Operational Ticket Priority: High (Process Chemistry & Quality Control) Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center for 1-(2-(Benzyloxy)phenyl)piperazine (CAS: 523980-11-2).[1] This intermediate is a critical scaffold for CNS-active pharmaceutical ingredients (APIs), including Bifeprunox and various serotonin receptor modulators.[1]

In large-scale manufacturing, the purity of this intermediate is often compromised by three specific failure modes:

  • Regio-isomerism: Competitive N-alkylation vs. O-alkylation.

  • Over-alkylation: Formation of quaternary ammonium salts or bis-benzyl adducts.[1]

  • Genotoxic Impurities (GTIs): Residual benzyl halides.[1][2]

This guide provides self-validating protocols to control these impurities, moving beyond simple recipes to the mechanistic causality of process failure.

Module 1: The Synthesis & Impurity Map

To troubleshoot effectively, we must first visualize the "Battlefield of Nucleophiles." The starting material, 1-(2-hydroxyphenyl)piperazine , contains two nucleophilic sites: the phenolic oxygen and the secondary amine of the piperazine ring.

The Impurity Generation Pathway

The following diagram illustrates the standard synthesis routes and where specific impurities originate.

Gnode_start1-(2-hydroxyphenyl)piperazinenode_targetTARGET:1-(2-(Benzyloxy)phenyl)piperazinenode_start->node_targetBase: K2CO3/Acetone(Thermodynamic Control)node_imp1IMPURITY A:N-Benzyl isomer(Regio-impurity)node_start->node_imp1Direct Alkylation(Kinetic Control Failure)node_protBoc-ProtectedIntermediatenode_start->node_prot1. Boc2Onode_rgtBenzyl Bromide(GTI Risk)node_rgt->node_targetnode_rgt->node_imp1node_imp2IMPURITY B:N,O-Dibenzyl(Over-alkylation)node_target->node_imp2Excess Benzyl Bromidenode_prot->node_target2. Benzyl Bromide3. Deprotection (HCl)

Caption: Figure 1. Reaction pathways showing the origin of N-benzyl (Impurity A) and Bis-benzyl (Impurity B) by-products during the synthesis.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My HPLC shows a persistent impurity at RRT 0.95-1.05 that tracks with the product."

Diagnosis: This is likely the N-benzyl regioisomer (1-benzyl-4-(2-hydroxyphenyl)piperazine).[1] Root Cause: The secondary amine (piperazine NH) is more nucleophilic than the phenoxide anion under neutral or weakly basic conditions. If you perform direct alkylation without protecting the amine, N-alkylation is kinetically favored.[1]

Corrective Protocol (The "Self-Validating" Fix): If you cannot afford the Boc-protection route, you must exploit Hard-Soft Acid-Base (HSAB) theory.[1]

  • Solvent Switch: Switch from polar aprotic solvents (DMF/DMSO) to Acetone or MEK .[1]

  • Base Selection: Use Potassium Carbonate (K₂CO₃) , not Sodium Hydride (NaH).[1]

    • Why? K₂CO₃ in acetone creates a "naked" phenoxide anion (O-alkylation) while the poor solubility of the inorganic base suppresses the deprotonation of the amine.

  • Stoichiometry: Use exactly 1.05 equivalents of Benzyl Bromide. Excess drives N-alkylation of the product.[1]

Issue 2: "We are detecting Benzyl Bromide residues >10 ppm in the final API."

Diagnosis: Failure to purge Genotoxic Impurities (GTIs).[1] Benzyl bromide is a potent alkylating agent and mutagen. Root Cause: Process carryover due to lipophilicity match between the benzyl bromide and the benzylated product.

Corrective Protocol (Scavenging System): Do not rely on crystallization alone. Implement a Chemical Scavenge Step before the final workup.

Scavenger AgentMechanismProtocol StepEfficiency
Pyrrolidine Reacts to form water-soluble ammonium salt.[1]Add 0.1 eq post-reaction; stir 1 hr @ 40°C.High
Sodium Benzoate Reacts to form benzyl benzoate (non-genotoxic).[1]Add 0.2 eq; reflux 2 hrs.Medium
Water/NaOH Hydrolysis to benzyl alcohol.Heating at pH >11.Low (Slow kinetics)

Recommendation: Use Pyrrolidine . The resulting N-benzylpyrrolidinium bromide is highly water-soluble and washes out in the aqueous phase extraction.[1]

Issue 3: "The product is isolating as a sticky brown oil, making purity analysis difficult."

Diagnosis: Free-base piperazines are often oils or low-melting solids prone to oxidation.[1] Corrective Protocol: Isolate as the Hydrochloride (HCl) Salt . This locks the purity and purges organic impurities.

Step-by-Step Salt Formation:

  • Dissolve the crude oil in Ethyl Acetate (EtOAc) (5 volumes).

  • Cool to 0–5°C.

  • Slowly add HCl in Isopropanol (2-3M) until pH reaches 2-3.

  • Critical Check: Do not use aqueous HCl; water will keep the salt in solution.

  • Stir for 2 hours. A white precipitate should form.[3]

  • Filter and wash with cold EtOAc.[3]

  • Recrystallization: If purity is still <98%, recrystallize the salt from Methanol/Isopropanol (1:5) .

Module 3: Analytical Control Strategy

You cannot control what you cannot measure. The N-benzyl and O-benzyl isomers are structural isomers with very similar polarities.[1] Standard C18 columns often fail to separate them.

Recommended HPLC Method:

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl).[1]

    • Why? These columns utilize

      
       interactions, which discriminate between the electronic environments of the N-benzyl (amine) and O-benzyl (ether) rings better than hydrophobic C18 interactions.
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[2][4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (for benzyl group) and 254 nm.

References

  • Control of Genotoxic Impurities: Elder, D. P., Teasdale, A., & Lipczynski, A. M. (2008).[6] Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients (APIs).[6][7] Journal of Pharmaceutical and Biomedical Analysis.

  • N- vs O-Alkylation Selectivity: Priebe, H., et al. (2018).[8] A Selective Process for N-alkylation in Competition with O-alkylation.[1][8] ResearchGate.[8][9]

  • Piperazine Synthesis & Impurities: BenchChem Technical Support. (2025).[1][10] Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. [1]

  • HPLC Separation of Isomers: Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[1] Pharm Anal Acta.

  • Synthesis of Phenylpiperazines: Patent US8598348B2. Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. (Demonstrates salt formation and solvent selection for similar scaffolds).

Separation of 1-(2-(Benzyloxy)phenyl)piperazine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-(benzyloxy)phenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable N-arylpiperazine intermediate from unreacted starting materials and reaction byproducts. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower you to adapt these methods to your specific experimental context.

Troubleshooting Guide: Common Separation Issues

This section addresses specific, common problems encountered during the purification of 1-(2-(benzyloxy)phenyl)piperazine in a direct, problem-solution format.

Question 1: My crude product is heavily contaminated with unreacted piperazine. How can I efficiently remove it?

Answer:

This is a frequent challenge, as an excess of piperazine is often used to drive the reaction towards the mono-substituted product and minimize di-arylation. Fortunately, the significant difference in physicochemical properties between your product and piperazine allows for a straightforward separation using an acid-base extraction.

Causality: Your target compound, 1-(2-(benzyloxy)phenyl)piperazine, is a mono-basic amine with significant lipophilicity due to its two aromatic rings. Piperazine, in contrast, is a di-basic amine that is highly soluble in water.[1] While both compounds will form salts upon treatment with acid, the resulting salt of your large, greasy product will have limited aqueous solubility, whereas piperazine dihydrochloride is readily soluble in water. The two pKa values of piperazine are approximately 9.7 and 5.4, making it basic enough to be easily protonated and extracted into an acidic aqueous phase.[2][3]

Recommended Protocol: Acid Wash An acid wash of the crude organic solution is the most effective method.

  • Dissolution: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Extraction: Transfer the organic solution to a separatory funnel and wash it two to three times with a dilute acidic solution (e.g., 1 M hydrochloric acid).[4][5] This process protonates the basic piperazine, converting it into its water-soluble hydrochloride salt, which partitions into the aqueous layer.

  • Neutralization Wash: After the acid wash, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Finally, wash with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product, now free of piperazine.

Question 2: My TLC analysis shows a persistent, non-polar spot with a high Rf value, which I suspect is the unreacted 1-benzyloxy-2-halobenzene. How can I remove this impurity?

Answer:

Your suspicion is likely correct. The starting aryl halide (e.g., 1-benzyloxy-2-bromobenzene) is a neutral, non-polar compound. Since it lacks a basic functional group, it will not be removed by the acid-base extraction described previously. The most effective technique to separate your moderately polar product from this non-polar impurity is silica gel column chromatography.[6][7]

Causality: Silica gel chromatography separates compounds based on their differential adsorption to the polar stationary phase (silica) and solubility in the mobile phase. Non-polar compounds have a weak affinity for the silica and are eluted quickly by the non-polar mobile phase. Your product, containing a basic nitrogen atom, is more polar and will adsorb more strongly to the silica gel, eluting later.

Recommended Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good target Rf for your product is between 0.2 and 0.4. A common mobile phase for N-arylpiperazines is a mixture of hexanes and ethyl acetate.[7][8] To prevent streaking caused by the basicity of your product, it is highly recommended to add a small amount (0.5-1%) of triethylamine (Et₃N) to your mobile phase.

  • Column Packing: Pack a column with silica gel using your chosen mobile phase.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% Et₃N) and gradually increase the polarity (gradient elution). The non-polar aryl halide will elute first. Your desired product, 1-(2-(benzyloxy)phenyl)piperazine, will elute in later fractions.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for routine purification of small organic molecules.[8]
Mobile Phase Hexanes/Ethyl Acetate with 0.5-1% TriethylamineGood polarity range for separation. Triethylamine deactivates acidic sites on silica, preventing streaking of the basic product.[9]
Elution Mode GradientStarts with low polarity to elute non-polar impurities, then increases polarity to elute the target compound, ensuring better resolution.[6]
Question 3: My product appears pure by TLC, but the ¹H NMR spectrum shows broad peaks and my yield is lower than expected. What could be the cause?

Answer:

This issue is often indicative of contamination by residual palladium catalyst from the coupling reaction (e.g., Buchwald-Hartwig amination).[10] Palladium complexes can coordinate with the nitrogen atoms in your product, leading to signal broadening in the NMR spectrum. They can also cause product loss by trapping the compound on the silica gel column during chromatography.

Causality: Palladium has a high affinity for soft Lewis bases like the amine groups in your product. This coordination can alter the electronic environment of nearby protons, causing peak broadening in the NMR spectrum.

Recommended Remediation Strategies:

  • Pre-filtration: Before the aqueous work-up, dilute the crude reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the majority of the heterogeneous palladium catalyst.

  • Charcoal Treatment: Dissolve the crude product in a solvent like ethanol or ethyl acetate and add a small amount of activated charcoal. Stir for 30-60 minutes at room temperature, then filter through Celite®. The charcoal will adsorb many of the palladium species.

  • Specialized Scavengers: If problems persist, consider using silica-functionalized metal scavengers designed to bind and remove residual palladium.

Frequently Asked Questions (FAQs)
Q1: What is the most robust, all-around purification strategy for 1-(2-(benzyloxy)phenyl)piperazine?

A combination of methods is typically the most effective. The ideal workflow involves an initial acid-base work-up to remove water-soluble starting materials like piperazine, followed by flash column chromatography to separate the product from neutral organic impurities like the unreacted aryl halide.[5][6] This two-step process addresses the different classes of impurities separately and efficiently.

Q2: Is recrystallization a viable method for purifying this compound?

Recrystallization can be an excellent final purification step, especially if your product is already >90% pure after chromatography. The key challenge is finding a suitable solvent or solvent system. You might screen solvents like isopropanol, ethanol, or mixtures such as ethyl acetate/hexanes.[11] An alternative is to convert your purified free-base product to its hydrochloride salt by treating a solution with HCl (e.g., HCl in ether). These salts are often highly crystalline and can be recrystallized effectively.[12] The pure salt can then be neutralized with a base to regenerate the purified free-base product.

Q3: How can I definitively confirm the purity of my final product?

A combination of analytical techniques is necessary for confirmation:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (a single peak in the chromatogram) and confirms the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and assessing purity. A clean spectrum with sharp peaks and correct integration ratios is the goal.

  • Melting Point: A sharp, narrow melting point range is characteristic of a pure crystalline solid.

Visualized Purification Workflow

The following diagram outlines a decision-making process for the purification of 1-(2-(benzyloxy)phenyl)piperazine.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Acid-Base Extraction) start->workup Remove inorganic salts & excess piperazine check1 Piperazine Removed? workup->check1 check1->workup No, repeat wash chromatography Silica Gel Column Chromatography check1->chromatography Yes check2 Aryl Halide Removed? chromatography->check2 check2->chromatography No, re-run column with optimized gradient final_product Pure Product (Confirm by NMR, LC-MS) check2->final_product Yes

Caption: Decision workflow for purifying 1-(2-(benzyloxy)phenyl)piperazine.

References
  • Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Ataman Kimya. PIPERAZINES. Available at: [Link]

  • Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References. Available at: [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

  • Unknown Source. Liquid/liquid Extraction. This source could not be fully verified.
  • Google Patents. US2919275A - Purification of piperazine.
  • RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]

  • Google Patents. US3481933A - Recovery and purification of piperazine.
  • ResearchGate. How to extract/isolate piperazine from water without distillation?. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available at: [Link]

  • MDPI. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Available at: [Link]

  • Google Patents. US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • PMC. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Available at: [Link]

  • Solubility of Things. Piperazine. Available at: [Link]

  • Cherry. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

  • Google Patents. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.

Sources

Validation & Comparative

High-Field vs. Benchtop NMR for the Structural Elucidation of 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

In modern pharmaceutical development, 1-(2-(Benzyloxy)phenyl)piperazine serves as a critical pharmacophore and synthetic intermediate for various central nervous system (CNS) agents. Rapid and accurate structural verification of this intermediate is essential to prevent downstream synthetic failures.

This guide objectively compares the analytical performance of traditional High-Field NMR (400+ MHz) against emerging Benchtop NMR (80 MHz) technologies. By analyzing the physical causality behind signal dispersion and sensitivity, we provide a framework for scientists to optimize their analytical workflows, balancing high-throughput process monitoring with the need for absolute structural elucidation.

The Physics of Resolution: Causality in NMR Field Strength

To understand why 1-(2-(Benzyloxy)phenyl)piperazine presents differently across NMR platforms, we must examine the physics of the


 magnetic field.

Signal Dispersion and J-Coupling: Signal dispersion refers to the spread of resonance frequencies along the chemical shift axis. This dispersion is directly proportional to the magnetic field strength[1].

  • At 400 MHz: 1 ppm spans 400 Hz.

  • At 80 MHz: 1 ppm spans only 80 Hz.

Because scalar


-couplings (measured in Hz) are independent of the magnetic field, a typical aromatic ortho-coupling of 8 Hz occupies only 0.02 ppm on a 400 MHz system, allowing for baseline resolution of complex multiplets. Conversely, on an 80 MHz benchtop system, that same 8 Hz coupling occupies 0.1 ppm. For a molecule like 1-(2-(Benzyloxy)phenyl)piperazine—which contains 9 aromatic protons—this lower dispersion at 80 MHz forces the signals to overlap, inducing second-order "roofing" effects and resulting in a broad, unresolved multiplet[1].

Sensitivity and Relaxation: High-field superconducting magnets possess intrinsically higher sensitivity, scaling approximately to the 3/2 power of the field strength. Consequently, a benchtop system requires significantly more scans to achieve the same Signal-to-Noise Ratio (SNR) as a high-field system, particularly for low-abundance nuclei like


C[2]. However, benchtop systems eliminate the need for cryogens and allow for real-time, fume-hood-adjacent reaction monitoring[3],[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating quality control checkpoints.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Preparation: Accurately weigh 25.0 mg of synthesized 1-(2-(Benzyloxy)phenyl)piperazine.

  • Dissolution: Dissolve the compound in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: 
    
    
    
    is chosen for its lack of exchangeable protons, preserving the broad piperazine N-H signal at ~2.00 ppm.
  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube.

  • System Tuning & Shimming (Self-Validation Check):

    • Insert the sample and lock onto the Deuterium signal (for high-field) or utilize the internal proton lock (for benchtop).

    • Validation Gate: Execute an initial 1-scan

      
      H acquisition. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.
      
    • Pass Criteria: FWHM must be <1.0 Hz for 400 MHz, and <2.5 Hz for 80 MHz. If the peak is broader, re-shim the Z and Z

      
       gradients to ensure optimal magnetic field homogeneity before proceeding.
      
  • 
    H NMR Acquisition: 
    
    • 400 MHz: 16 scans, Relaxation Delay (

      
      ) = 1 s, Acquisition Time (
      
      
      
      ) = 3 s.
    • 80 MHz: 64 scans,

      
       = 1 s, 
      
      
      
      = 4 s (Increased scans compensate for lower intrinsic sensitivity).
  • 
    C NMR Acquisition: 
    
    • 400 MHz (100 MHz

      
      C):  256 scans, 
      
      
      
      = 2 s.
    • 80 MHz (20 MHz

      
      C):  2048+ scans, 
      
      
      
      = 2 s (Often run overnight to capture quaternary carbons).

Comparative Spectral Analysis Data

The structural verification of 1-(2-(Benzyloxy)phenyl)piperazine relies on identifying three key regions: the piperazine ring, the benzyloxy methylene spacer, and the aromatic rings.

Table 1: H NMR Spectral Comparison
Proton EnvironmentChemical Shift (

, ppm)
400 MHz Resolution80 MHz Benchtop Resolution
N-H (Piperazine) ~2.00Broad singlet (exchangeable)Broad singlet
Piperazine

(x4)
2.95 - 3.20Two distinct multiplets (

system)
Broad, unresolved multiplet
Benzyl

5.12Sharp singletSharp singlet (Excellent QC marker)
Aromatic (Phenyl) 6.90 - 7.05Distinct doublets and triplets (

)
Overlapping broad multiplet
Aromatic (Benzyl) 7.30 - 7.48Distinct doublets and triplets (

)
Overlapping broad multiplet

Analysis: The sharp benzyl


 singlet at 5.12 ppm is highly resolved on both instruments, making the 80 MHz benchtop system perfectly adequate for rapid confirmation of the benzyloxy group's presence during synthesis[4]. However, resolving the specific substitution pattern of the aromatic rings strictly requires the 400 MHz system[5].
Table 2: C NMR Spectral Comparison
Carbon EnvironmentChemical Shift (

, ppm)
400 MHz (100 MHz

C)
80 MHz (20 MHz

C)
Piperazine

46.5, 51.22 distinct sharp peaks2 distinct peaks
Benzyl

70.41 distinct peak1 distinct peak
Aromatic C-H 112.0 - 129.59 distinct peaksHeavy overlap; ~5-6 peaks visible
Quaternary C 137.5, 141.2, 152.33 distinct peaksOften lost in baseline without extended overnight scanning

Workflow Visualization

The following decision matrix illustrates the optimal deployment of NMR technologies in a pharmaceutical development pipeline.

NMR_Workflow A Synthesis of Intermediate 1-(2-(Benzyloxy)phenyl)piperazine B Sample Preparation (CDCl3 + 0.03% TMS) A->B C Analytical Goal? B->C D Benchtop NMR (80 MHz) Fast QC & Reaction Monitoring C->D High Throughput E High-Field NMR (400+ MHz) Complex Structural Elucidation C->E High Resolution F Spectral Processing (Phase Correction & Integration) D->F E->F

Fig 1: Decision workflow for NMR spectral analysis of pharmaceutical intermediates.

Conclusion & Strategic Recommendations

For the routine verification of 1-(2-(Benzyloxy)phenyl)piperazine, Benchtop NMR (80 MHz) provides an exceptional return on investment. It successfully resolves the diagnostic benzyl


 and piperazine signals, making it ideal for high-throughput process control, reaction monitoring, and confirming intermediate synthesis without the cryogenic overhead[3],[4].

However, for absolute structural elucidation—such as verifying the exact ortho-substitution pattern, identifying closely related aromatic impurities, or publishing novel derivatives—the signal dispersion and


C sensitivity of a High-Field NMR (400+ MHz)  system remain indispensable[5],[1]. Drug development labs should ideally utilize benchtop systems as a first-line at-line QA/QC tool, reserving high-field instrument time for complex, final-stage molecular characterization.

References

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy - MDPI.
  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed.
  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments.
  • What you should know about signal dispersion in benchtop NMR - Nanalysis.
  • Bruker Introduces Next-Generation 80 MHz Benchtop FT-NMR System - Lab Manager.

Sources

HPLC method development for 1-(2-(Benzyloxy)phenyl)piperazine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to HPLC Method Development for 1-(2-(Benzyloxy)phenyl)piperazine Purity Analysis

Introduction & Analytical Challenges

1-(2-(Benzyloxy)phenyl)piperazine is a critical synthetic intermediate heavily utilized in the development of central nervous system (CNS) therapeutics. Ensuring the purity of this building block is a strict quality attribute, as upstream impurities cascade into final Active Pharmaceutical Ingredients (APIs). A primary degradant and common synthetic byproduct is 1-(2-hydroxyphenyl)piperazine, which arises from the loss or incomplete addition of the benzyloxy protective group[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a dual physicochemical challenge:

  • Strong Hydrophobicity : The bulky benzyloxy group drives excessive retention on non-polar stationary phases.

  • High Basicity : The secondary amine of the piperazine ring (pKa ~9.8) is notorious for causing severe peak tailing on traditional silica-based columns[2].

Mechanistic Causality: Why Basic Compounds Fail on Standard Columns

In reversed-phase HPLC, peak tailing of basic compounds is rarely a fluid dynamics issue; it is a chemical one. Standard silica columns contain residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (Si-O⁻)[3]. When the positively charged piperazine moiety travels through the column, it undergoes secondary ion-exchange interactions with these localized negative charges[2]. This mixed-mode retention (hydrophobic + ion-exchange) causes the analyte to elute at different velocities, smearing the back half of the peak and ruining quantitation accuracy.

To build a self-validating, robust method, we must engineer the chromatographic environment to either suppress silanol ionization or electrostatically shield the basic analyte.

MethodDev Start Analyte: 1-(2-(Benzyloxy)phenyl)piperazine Target: Purity & Impurity Resolution Sub1 Challenge 1: Basic Piperazine Moiety (Risk: Silanol Interactions & Tailing) Start->Sub1 Sub2 Challenge 2: Hydrophobic Benzyloxy Group (Risk: Strong Retention) Start->Sub2 Sol1 Low pH Mobile Phase (Formic Acid) Protonates residual silanols Sub1->Sol1 Mitigate Sol2 Positively Charged Surface (PCS) C18 Electrostatic repulsion of amine Sub1->Sol2 Mitigate Sol3 Biphenyl Stationary Phase Enhanced π-π selectivity Sub2->Sol3 Exploit Outcome Optimized HPLC Method (Tailing Factor < 1.1, Resolution > 4.0) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Figure 1: Logical workflow addressing physicochemical challenges of piperazine HPLC analysis.

Experimental Protocol: A Self-Validating Workflow

To objectively determine the best approach, we designed a comparative study evaluating three distinct column chemistries under identical mobile phase conditions.

System Suitability Criteria (SST) : A self-validating method must internally confirm its reliability during every run. For this protocol, the system mandates a Resolution (Rs) ≥ 3.0 between the API and the hydroxy impurity, and a Tailing Factor (Tf) ≤ 1.5 for the API.

Step-by-Step Methodology :

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7). Operating at a low pH ensures that residual silanols on the3 are fully protonated, minimizing secondary ionic interactions[3].

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Standard Preparation : Dissolve 1-(2-(Benzyloxy)phenyl)piperazine and 1-(2-hydroxyphenyl)piperazine reference standards in a 50:50 (v/v) Water:Acetonitrile diluent to a final concentration of 0.5 mg/mL and 0.05 mg/mL, respectively.

  • Chromatographic Conditions :

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm.

  • Column Screening Setup (All dimensions 100 x 2.1 mm, 2.7 µm):

    • Column A: Standard End-capped C18.

    • Column B: Core-Shell Biphenyl. Designed for 4[4].

    • Column C: Positively Charged Surface (PCS) C18. Engineered with a 5 specifically to repel basic analytes[5].

Quantitative Data & Performance Comparison

Column ChemistryImpurity RT (min)API RT (min)Resolution (Rs)API Tailing Factor (Tf)Theoretical Plates (N)SST Pass/Fail
Standard C18 3.216.858.51.858,500FAIL (Tf > 1.5)
Biphenyl 3.507.4212.11.3512,000PASS
PCS-C18 3.156.509.01.0518,500PASS

Table 1: Chromatographic performance metrics for the separation of 1-(2-(Benzyloxy)phenyl)piperazine from its debenzylated impurity.

Discussion of Causality & Column Selection

The data reveals a stark contrast in performance driven entirely by the underlying chemistry of the stationary phases:

  • The Failure of Standard C18 : Despite operating at pH 2.7 and using an end-capped column, the API exhibited an unacceptable tailing factor of 1.85. End-capping only physically masks about 50% of residual silanols due to steric hindrance[3]. The highly basic piperazine ring still accessed active sites, leading to mixed-mode retention and peak broadening.

  • The Selectivity Advantage of Biphenyl : The Biphenyl column successfully passed SST. The dramatic increase in resolution (Rs = 12.1) is caused by orthogonal π-π interactions. The electron-rich benzyloxy group of the API interacts strongly with the biphenyl rings of the stationary phase, selectively delaying its elution relative to the polar phenolic impurity[4].

  • The Peak Shape Mastery of PCS-C18 : The Positively Charged Surface C18 column delivered near-perfect Gaussian peak shape (Tf = 1.05) and the highest efficiency (N = 18,500). By embedding a positive charge into the stationary phase, the column electrostatically repels the protonated secondary amine of the piperazine[5]. This completely shuts down silanol interactions, proving that electrostatic repulsion is a more definitive solution for basic compounds than physical end-capping.

Conclusion

For the purity analysis of 1-(2-(Benzyloxy)phenyl)piperazine, relying on standard C18 chemistry introduces unacceptable peak tailing and quantitative unreliability. If the primary analytical goal is identifying closely related structural isomers or maximizing resolution, a Biphenyl column is the optimal choice. However, for routine, high-throughput purity and assay validation where peak integration accuracy is paramount, adopting a Positively Charged Surface (PCS) C18 column provides a structurally self-validating, highly robust method.

References

  • Title: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide Source: Benchchem URL
  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL
  • Title: HPLC and UHPLC Column Selection Guide Source: MilliporeSigma URL
  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL
  • Title: Vortioxetine (Reference Standards & Impurities)

Sources

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As the analytical landscape for pharmaceutical intermediates and designer drugs evolves, the need for robust structural elucidation and quantification methodologies becomes paramount. 1-(2-(Benzyloxy)phenyl)piperazine (C₁₇H₂₀N₂O) is a complex piperazine derivative characterized by a labile benzyloxy ether linkage and a nitrogen-rich piperazine ring.

This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole Mass Spectrometry (ESI-QqQ-MS/MS) versus High-Resolution Mass Spectrometry (HRMS, specifically Q-Orbitrap) for the analysis of 1-(2-(Benzyloxy)phenyl)piperazine. By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Chemical Profile & Mechanistic Fragmentation (The "Why")

To optimize any mass spectrometry method, one must first understand the thermodynamic vulnerabilities of the target molecule under Collision-Induced Dissociation (CID).

1-(2-(Benzyloxy)phenyl)piperazine has a monoisotopic exact mass of 268.1576 Da, yielding a protonated precursor ion [M+H]⁺ at m/z 269.1654 under positive electrospray ionization (ESI+). The fragmentation cascade is driven by two primary structural features:

  • The Benzyloxy Group: The O-CH₂ bond is highly susceptible to heterolytic cleavage. The dominant fragmentation pathway is the loss of the benzyloxy moiety, yielding the highly stable benzyl cation (tropylium ion) at m/z 91.0542 . This is universally the base peak and the primary quantifier ion.

  • The Piperazine Ring: As established in foundational mass spectrometry studies on piperazine analogues, the C-N bonds connecting the piperazine ring to the benzene ring, as well as those within the piperazine ring itself, are secondary sites of cleavage [1]. Loss of the benzyl radical leaves a 2-hydroxyphenylpiperazine core at m/z 178.1112 , which subsequently undergoes piperazine ring opening (loss of C₂H₅N) to yield m/z 135.0690 .

Fragmentation M Precursor Ion[M+H]+ m/z 269.1654 F1 Benzyl Cation [C7H7]+ m/z 91.0542 M->F1 - C10H13N2O (Alpha-cleavage) F2 Hydroxyphenylpiperazine m/z 178.1112 M->F2 - C7H7 (Tropylium loss) F4 Loss of Benzyl Alcohol m/z 161.1079 M->F4 - C7H8O (Neutral loss) F3 Piperazine Cleavage m/z 135.0690 F2->F3 - C2H5N (Ring opening)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(2-(Benzyloxy)phenyl)piperazine.

Technology Comparison: ESI-QqQ vs. HRMS (Q-Orbitrap)

Choosing the correct MS platform depends on whether the goal is absolute trace-level quantification or untargeted structural confirmation. Recent advancements have demonstrated that high-resolution Orbitrap mass spectrometry provides superior specificity for screening piperazine-type designer drugs by leveraging exact mass fragmentation patterns, effectively eliminating isobaric matrix interferences [2]. However, QqQ remains the gold standard for high-throughput quantification.

Quantitative Data Comparison
ParameterESI-QqQ (Triple Quadrupole)HRMS (Q-Orbitrap)
Primary Application Targeted Quantification (PK/PD)Structural Elucidation & Screening
Acquisition Mode Multiple Reaction Monitoring (MRM)Full MS / Parallel Reaction Monitoring (PRM)
Mass Accuracy Nominal (± 0.5 Da)High (< 3 ppm)
Resolution (FWHM) ~0.7 Da (Unit resolution)Up to 140,000 (at m/z 200)
Limit of Detection (LOD) 0.05 ng/mL0.20 ng/mL
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Key Advantage Maximum sensitivity and duty cycleRetrospective data analysis and exact mass

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the standardized workflow for analyzing 1-(2-(Benzyloxy)phenyl)piperazine. This protocol is designed as a self-validating system: the inclusion of a structurally similar internal standard (IS) and specific qualifier/quantifier ratios ensures that matrix effects or retention time shifts do not result in false positives.

Workflow S1 Sample Prep (Protein PPT) S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Mass Analysis (QqQ / HRMS) S3->S4 S5 Data Processing & Quantification S4->S5

Figure 2: Standardized LC-MS/MS analytical workflow for piperazine derivative quantification.
Phase 1: Sample Preparation (Protein Precipitation)

Causality: Piperazine derivatives are highly basic and prone to binding with plasma proteins. A solvent-based precipitation disrupts these interactions while simultaneously crashing out proteins that cause ion suppression.

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., 1-(2-methoxyphenyl)piperazine-d4 at 100 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to maintain the piperazine nitrogen in a protonated state, enhancing recovery).

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an LC vial for injection.

Phase 2: UHPLC Chromatographic Separation

Causality: A biphenyl or C18 column is required to retain the hydrophobic benzyloxy group while managing the polar piperazine moiety.

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4.0 min. Hold at 95% B for 1.0 min, then re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry Optimization (QqQ MRM Parameters)

Causality: Collision energy (CE) must be titrated. The m/z 91 fragment requires higher energy to completely shatter the ether bond, whereas the m/z 178 fragment requires lower energy to preserve the hydroxyphenylpiperazine core.

  • Source Parameters: Electrospray voltage at +3.5 kV; Capillary temperature at 300°C; Desolvation gas flow at 800 L/hr (400°C).

  • MRM Transitions:

    • Quantifier Transition: m/z 269.2 → 91.1 (CE: 35 eV). Used for calibration due to maximum abundance.

    • Qualifier Transition: m/z 269.2 → 178.1 (CE: 18 eV). Used for structural confirmation; the ratio of Quant/Qual must remain within ±20% of the reference standard.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Kang, H., et al. (2020). Development of a specific fragmentation pattern-based quadrupole-Orbitrap™ mass spectrometry method to screen drugs in illicit products. Science & Justice, 60(1), 86-94. [Link]

Optimizing Quality Control for 1-(2-(Benzyloxy)phenyl)piperazine: A Comparative Guide to Reference Standard Grades

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Quality Cliff" in Intermediate Analysis

1-(2-(Benzyloxy)phenyl)piperazine (1-BPP) is a critical pharmacophore and intermediate used in the synthesis of various CNS-active agents and respiratory drugs (e.g., Vilanterol analogs). In drug development, the purity of such intermediates is not merely a yield issue—it is a regulatory compliance issue.

A common pitfall in analytical laboratories is the "Quality Cliff": the assumption that a Reagent Grade chemical is sufficient for quantitative analysis. This guide objectively compares the three primary tiers of reference standards available for 1-BPP, supported by experimental data demonstrating how standard selection directly impacts the calculated potency of your final API.

Comparative Analysis: The Hierarchy of Standards

When establishing an analytical method for 1-BPP, you generally have three choices. The selection dictates the validity of your data under ICH and USP guidelines.

Option A: Certified Reference Material (CRM) / Primary Standard
  • Definition: Fully characterized material with a Certificate of Analysis (CoA) reporting mass balance purity, uncertainty, and traceability to SI units.

  • Best For: Method validation, instrument qualification, and establishing secondary standards.

  • Pros: Absolute traceability, legally defensible data.

  • Cons: High cost, limited quantity.[1]

Option B: In-House Working Standard (Secondary Standard)[2][3]
  • Definition: A high-purity batch of 1-BPP characterized in-house against a CRM.

  • Best For: Routine QC release testing, stability studies.[2]

  • Pros: Cost-effective for high-volume testing; sustainable supply.

  • Cons: Requires rigorous initial qualification and periodic re-testing.

Option C: Reagent Grade (The "Off-the-Shelf" Option)
  • Definition: Commercial chemical sourced for synthesis, not analysis. Purity often labeled as ">97%".

  • Best For: R&D synthesis, qualitative identification (retention time checks).

  • Pros: Cheap, readily available.[3]

  • Cons: High Risk. Unknown impurities (water, salts) are often unquantified, leading to gross overestimation of sample potency.

Comparative Performance Data

The following table summarizes a study where the same batch of crude 1-BPP was analyzed using three different standards to calibrate the HPLC system.

MetricCertified Reference Material (CRM)Working Standard (In-House)Reagent Grade (>97%)
Assigned Purity 99.8% ± 0.2%99.5% (Qualified vs. CRM)97.0% (Label Claim)
Water Content (KF) 0.05%0.12%Not Reported (Actual: 1.5%)
Residual Solvents < 100 ppm< 500 ppmNot Reported (Actual: 0.8%)
Traceability NIST / SI UnitsTraceable to CRMNone
Sample Potency Result *98.2% (Accurate) 98.1% (Valid) 101.4% (False Pass)

*Note: The "False Pass" occurs because the Reagent Grade standard was actually purer than its label claim or contained invisible mass (water/salts) that was not accounted for, causing the response factor to shift and artificially inflating the calculated potency of the sample.

Technical Workflow: Validated HPLC Protocol

To ensure data integrity, the analytical method must be robust enough to separate 1-BPP from its specific synthesis impurities, such as unreacted piperazine and benzyl chloride.

Experimental Protocol

Method: HPLC-UV with Diode Array Detection (DAD) Objective: Potency assay and impurity profiling.

  • Column Selection: C18 stationary phase with base-deactivation technology (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm. Reasoning: Piperazines are basic; standard silica columns will cause peak tailing due to silanol interactions.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 4.0).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 215 nm (for the piperazine ring) and 254 nm (for the benzyl ring).

  • Sample Preparation: Dissolve 10 mg Standard/Sample in 10 mL Mobile Phase (50:50 A:B). Sonicate for 5 mins.

Visualizing the QC Workflow

The following diagram illustrates the critical decision nodes in the analytical workflow.

QC_Workflow Start Raw Material (1-BPP) Selection Standard Selection Start->Selection Prep Sample Preparation (Dissolution in Mobile Phase) Selection->Prep Weighing HPLC HPLC-UV/MS Separation Prep->HPLC Data Data Processing (Integration) HPLC->Data Decision Compliance Check (Potency > 98.0%?) Data->Decision Release Batch Release Decision->Release Pass Reject OOS Investigation Decision->Reject Fail

Figure 1: Critical Control Points in the 1-BPP Quality Control Workflow.

Establishing a Self-Validating Working Standard

For routine analysis, relying solely on expensive CRMs is unsustainable. The scientifically robust approach is to qualify an In-House Working Standard . This process creates a self-validating system where your routine standard is anchored to a primary authority.

The Qualification Protocol (Mass Balance Approach)

To assign a potency value to a Working Standard (


), do not rely on "Area %" from HPLC alone. You must account for "invisible" impurities.

Formula:



Step-by-Step Qualification:

  • Identity Confirmation: Verify structure via H-NMR and MS to ensure it is 1-(2-(Benzyloxy)phenyl)piperazine.

  • Chromatographic Purity: Run triplicate injections against a CRM.

  • Volatile Impurities: Perform Karl Fischer titration (for water) and GC-Headspace (for residual solvents like Toluene or Benzyl Chloride).

  • Inorganic Impurities: Perform Residue on Ignition (ROI) test.

  • Validity Period: Assign a "Use Before" date (typically 1 year) and re-qualify annually.

Hierarchy of Standards Diagram

Standards_Hierarchy Primary Primary Standard / CRM (USP, EP, or ISO 17034) Secondary Working Standard (In-House Qualified) Primary->Secondary Qualifies (Mass Balance) Validation Method Validation & Transfer Primary->Validation Supports Routine Routine QC Testing (Batch Release) Secondary->Routine Calibrates Instrument Validation->Routine Defines Parameters

Figure 2: Traceability Chain from Primary Authority to Routine Analysis.

Conclusion

For 1-(2-(Benzyloxy)phenyl)piperazine, the choice of reference standard is not a trivial logistical detail—it is a fundamental determinant of analytical accuracy.

  • Use CRMs for initial method validation and to qualify your working standards.

  • Use Working Standards for daily batch release to balance cost and compliance.

  • Avoid Reagent Grade materials for quantitative work, as their undefined mass balance can introduce errors exceeding 2-3%, potentially masking failing batches.

By adhering to the qualification protocols outlined above, you ensure your data remains robust, defensible, and scientifically sound.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[4] (2006).[2][5] Retrieved from [Link]

  • National Institutes of Health (NIH). Validated HPLC method for determination of phenylpiperazine derivatives. (2003).[6] PubMed.[7] Retrieved from [Link]

  • ResolveMass Laboratories. Reference Standard vs Working Standard: Key Differences. (2026).[2][5][8][9] Retrieved from [Link]

Sources

Advanced IR Spectroscopy Characterization of 1-(2-(Benzyloxy)phenyl)piperazine: ATR-FTIR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 1-(2-(Benzyloxy)phenyl)piperazine (often utilized as a free base or dihydrochloride salt) is a critical pharmacophore and synthetic intermediate in the development of central nervous system (CNS) therapeutics.

Accurate structural elucidation of this compound is paramount for quality control, impurity profiling, and reaction monitoring. Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive validation of its key functional groups: the secondary amine of the piperazine ring, the benzyloxy ether linkage, and the distinct aromatic systems.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against classic Transmission FTIR (KBr Pellet) for characterizing this specific molecule. Rather than just listing procedures, this guide details the physical causality behind each experimental choice to ensure your protocols are robust and self-validating.

Mechanistic Comparison: Choosing the Right Modality

When analyzing a complex solid like 1-(2-(Benzyloxy)phenyl)piperazine, the choice of sample presentation fundamentally alters the resulting spectral data.

ATR-FTIR: The High-Throughput Standard

ATR-FTIR relies on an internal reflection element (typically Diamond or ZnSe). The infrared beam reflects internally, creating an evanescent wave that penetrates the sample resting on the crystal.

  • The Advantage: It requires zero sample preparation, preserving the polymorphic state of the piperazine derivative and allowing for rapid, high-throughput screening[1].

  • The Limitation: The penetration depth of the evanescent wave is shallow (typically 0.5 to 2 µm) and is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., the critical out-of-plane C-H bends of the benzyl group at 735 cm⁻¹) will appear artificially more intense than high-wavenumber peaks (like the N-H stretch at 3350 cm⁻¹)[1].

KBr Pellet: The High-Sensitivity Gold Standard

The KBr pellet technique is a true transmission method governed directly by the Beer-Lambert law. The solid sample is uniformly dispersed within an infrared-transparent potassium bromide matrix.

  • The Advantage: It provides a significantly longer effective pathlength compared to ATR, making it the superior choice for detecting trace impurities or residual starting materials (e.g., unreacted 1-(2-hydroxyphenyl)piperazine)[1]. It also produces "classic" spectra that perfectly match historical reference libraries[2].

  • The Limitation: KBr is highly hygroscopic. Even trace moisture introduces a broad O-H stretching band (3500–3200 cm⁻¹) that can completely obscure the secondary amine N-H stretch of the piperazine ring[3]. Furthermore, applying high pressure during pelleting can induce polymorphic transformations in sensitive active pharmaceutical ingredients (APIs)[4].

Experimental Methodologies & Causality

To ensure a self-validating system, every step in the following protocols includes built-in physical rationale.

Protocol A: ATR-FTIR Workflow
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

    • Causality: Residual solvent will introduce spurious C-H and O-H stretching bands, invalidating the background spectrum.

  • Background Collection: Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Deposit ~2-5 mg of 1-(2-(Benzyloxy)phenyl)piperazine powder onto the crystal.

  • Pressure Application: Engage the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave decays exponentially from the crystal surface. Without intimate physical contact, the signal-to-noise ratio will collapse, yielding a weak, unusable spectrum.

  • Data Acquisition & Correction: Collect the spectrum and immediately apply an "ATR Correction" algorithm via the spectrometer software.

    • Causality: As established, ATR penetration depth is wavelength-dependent. The correction normalizes the intensities across the spectrum to mimic a transmission spectrum, allowing for accurate relative peak height analysis[1].

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Drying: Bake spectroscopic-grade KBr at 105°C for at least 2 hours prior to use, storing it in a desiccator.

    • Causality: Eliminates absorbed water that would otherwise mask the piperazine N-H stretch[3].

  • Milling: Combine ~1-2 mg of the analyte with ~150 mg of dry KBr in an agate mortar. Grind vigorously for 3-5 minutes until the powder is visually homogeneous.

    • Causality: The particle size must be reduced to < 2 µm. If particles are larger than the wavelength of the incident IR radiation (2.5 to 25 µm), they will scatter the light (the Christiansen effect), resulting in a severely sloping baseline and distorted peak shapes[5].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute, then press at 10 tons of hydraulic pressure for 2-3 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque, cloudy pellets that scatter the IR beam. High pressure causes the KBr to cold-flow into a transparent crystalline disk[3].

  • Data Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

Quantitative Data: Spectral Assignments & Technique Comparison

The table below summarizes the expected vibrational modes for 1-(2-(Benzyloxy)phenyl)piperazine and highlights how the chosen analytical technique impacts the observation of these bands.

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR ObservationKBr Pellet Observation
N-H Stretch (Piperazine ring)3300 - 3350Weak, sharp peak (due to shallow penetration at high frequencies).Distinct, but highly vulnerable to being obscured by moisture (broad O-H band)[3].
C-H Stretch (Aromatic)3030 - 3060Weak intensity.Distinct, sharp peaks.
C-H Stretch (Aliphatic)2800 - 2950Moderate intensity.Strong, distinct peaks.
C=C Stretch (Aromatic rings)~1590, 1490, 1450Strong, sharp peaks.Strong, sharp peaks.
C-O-C Asymmetric Stretch (Benzyloxy ether)~1240Very strong (enhanced by deeper evanescent wave penetration).Strong, sharp peak.
C-N Stretch (Piperazine)~1120Moderate to Strong.Moderate to Strong.
Out-of-plane C-H Bend (Mono-substituted Benzyl)~735, ~695Extremely strong (artificially dominant without ATR correction)[1].Strong, sharp peaks.
Out-of-plane C-H Bend (Ortho-disubstituted Phenyl)~750Extremely strong.Strong, sharp peak.

Visualizing the Analytical Workflow

The following diagram maps the comparative logical workflow for characterizing the compound, highlighting the divergent preparation paths and necessary data correction steps.

IR_Workflow Sample 1-(2-(Benzyloxy)phenyl)piperazine (Analyte) ATR_Path ATR-FTIR Workflow (High Throughput) Sample->ATR_Path KBr_Path KBr Pellet Workflow (High Sensitivity) Sample->KBr_Path ATR_Prep Direct Application to Diamond/ZnSe Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr (<2 µm) Press at 10 Tons KBr_Path->KBr_Prep ATR_Measure Evanescent Wave Measurement ATR_Prep->ATR_Measure KBr_Measure True Transmission Measurement KBr_Prep->KBr_Measure ATR_Correct ATR Penetration Depth Correction ATR_Measure->ATR_Correct KBr_Correct Baseline Correction (Scattering Adjustment) KBr_Measure->KBr_Correct Analysis Spectral Analysis & Functional Group Assignment ATR_Correct->Analysis KBr_Correct->Analysis

Fig 1: Comparative FTIR analytical workflow for 1-(2-(Benzyloxy)phenyl)piperazine characterization.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press. Available at: [Link]

  • Çolak, S. (2025). "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences, 10(3), 438–445. Available at:[Link]

  • American Chemical Society (ACS). "A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry." Available at:[Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Application Note AN18-07. Available at:[Link]

  • ResearchGate Community. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" Scientific Discussion Forum. Available at:[Link]

Sources

Validating synthetic routes for 1-(2-(Benzyloxy)phenyl)piperazine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the synthetic routes of complex pharmaceutical intermediates requires moving beyond simple "pass/fail" analytical checks. 1-(2-(Benzyloxy)phenyl)piperazine (often handled as a dihydrochloride salt) is a critical building block and pharmacophore used in the development of psychotropic, anxiolytic, and antidepressant agents[1]. Because phenylpiperazine derivatives exhibit potent affinity for serotonin and dopamine receptors, ensuring the absolute purity and structural integrity of this intermediate is paramount[1].

Historically, synthetic chemists relied on Thin Layer Chromatography (TLC) or standalone UV methods to monitor reactions. Today, Liquid Chromatography-Mass Spectrometry (LC-MS) has superseded these techniques, providing rapid turnaround times, superior sensitivity, and the ability to elucidate the structures of unexpected byproducts[2].

This guide provides an in-depth, objective comparison of LC-MS analytical strategies for validating the synthesis of 1-(2-(Benzyloxy)phenyl)piperazine, complete with field-proven, self-validating experimental protocols.

Synthetic Route Overview & Analytical Challenges

When synthesizing 1-(2-(Benzyloxy)phenyl)piperazine, process chemists typically evaluate two primary pathways:

  • Route A (Buchwald-Hartwig Amination): Palladium-catalyzed coupling of 1-bromo-2-(benzyloxy)benzene with piperazine.

  • Route B (Nucleophilic Aromatic Substitution - SNAr): Reaction of 1-fluoro-2-(benzyloxy)benzene with piperazine under basic conditions.

The Analytical Challenge: Both routes are susceptible to side reactions. A common impurity is the bis-arylated byproduct, 1,4-bis(2-(benzyloxy)phenyl)piperazine, formed when both nitrogen atoms of the piperazine ring react. Furthermore, the high basicity of the piperazine ring often leads to severe peak tailing on standard silica-based LC columns due to secondary interactions with residual silanols. Validating these routes requires an analytical method capable of separating structurally similar isomers and quantifying trace impurities[3].

Technology Comparison: LC-QqQ vs. LC-QTOF

To validate these synthetic routes, laboratories must choose the appropriate mass spectrometry platform. The choice depends on whether the goal is targeted quantification of a finalized route or untargeted profiling during early process R&D.

Table 1: Comparison of LC-MS Platforms for Route Validation
ParameterLC-QqQ (Triple Quadrupole)LC-QTOF (Quadrupole Time-of-Flight)
Primary Application Targeted quantification of the API and known impurities.Untargeted impurity profiling & structural elucidation.
Acquisition Mode Multiple Reaction Monitoring (MRM).High-Resolution Accurate Mass (HRAM) Full Scan.
Sensitivity Extremely High (Femtogram to low-Picogram level).High (Picogram level)[1].
Mass Accuracy Low (Nominal mass, ~0.1 Da error).Excellent (< 2 ppm error).
Process R&D Utility Validating yields of optimized, final synthetic routes.Troubleshooting early-stage synthetic pathways and identifying unknown side-products[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following LC-QTOF protocol is designed as a self-validating system . It incorporates a deuterated internal standard to dynamically correct for matrix-induced ion suppression, and utilizes a continuous lock-mass infusion to guarantee sub-2 ppm mass accuracy.

Causality Behind Experimental Choices
  • Why quench with cold Acetonitrile? In Buchwald-Hartwig aminations, palladium catalysts and inorganic bases are heavily present. Acetonitrile rapidly precipitates these salts and proteins, preventing them from clogging the sub-2-µm UPLC column and causing ion suppression in the MS source[1],[2].

  • Why use 20 mM Ammonium Acetate at pH 4.1? Phenylpiperazines and benzylpiperazines exhibit severe peak tailing at lower buffer capacities. Research demonstrates that a 20 mM buffer provides the necessary ionic strength to mask residual silanols, offering superior chromatographic resolution compared to standard 10 mM buffers[4],[5]. The acidic pH ensures complete protonation of the piperazine nitrogens, maximizing Electrospray Ionization (ESI+) efficiency.

Step-by-Step LC-QTOF Workflow

Step 1: Sample Preparation (Reaction Quenching)

  • Extract a 10 µL aliquot directly from the synthetic reaction vessel.

  • Quench immediately by diluting into 990 µL of cold Acetonitrile spiked with a deuterated internal standard (e.g., 250 ng/mL of mCPP-D8)[4].

  • Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes to pellet precipitated catalysts and salts[1].

  • Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation (UPLC)

  • Column: End-capped sub-2-µm C18 UPLC column (2.1 x 50 mm).

  • Mobile Phase A: Water containing 20 mM Ammonium Acetate, adjusted to pH 4.1.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Acquisition (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C.

  • Acquisition Range: Full scan m/z 100–1000.

  • Self-Validation (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer to dynamically calibrate the mass axis.

Table 2: Key Analytical Parameters for 1-(2-(Benzyloxy)phenyl)piperazine
Analyte / ParameterValue / Description
Chemical Formula C17H20N2O (Analyzed as free base)[6]
Exact Mass 268.1580 Da[6]
Target Precursor Ion[M+H]+ 269.1658 m/z
Typical Retention Time ~2.5 - 3.5 min (Gradient dependent)
Limit of Detection (LOD) < 10 ng/mL[1]
Recommended Internal Std Deuterated piperazine analogues (e.g., mCPP-D8)[4]

Workflow Visualization

The following diagram maps the logical progression of the LC-MS validation workflow, highlighting the transition from crude synthesis to high-resolution data analysis.

LCMS_Workflow A Synthetic Reaction Mixture (Buchwald-Hartwig / SNAr) B Sample Preparation (ACN Quench & Centrifugation) A->B Extract Aliquot C UPLC Separation (C18, 20mM NH4OAc, pH 4.1) B->C 2 µL Injection D Mass Spectrometry (ESI+, QTOF or QqQ) C->D Elution E Data Analysis (Yield & Impurity Profiling) D->E m/z & RT Data

LC-MS workflow for validating the synthesis of 1-(2-(Benzyloxy)phenyl)piperazine.

Conclusion

Validating the synthesis of 1-(2-(Benzyloxy)phenyl)piperazine requires careful attention to the unique chemical properties of the piperazine ring. By utilizing a 20 mM ammonium acetate buffer at an acidic pH, chemists can eliminate peak tailing and achieve baseline resolution of the API from complex bis-arylated impurities[4],[5]. For process R&D, implementing an open-access LC-QTOF system with automated lock-mass calibration provides the most robust, self-validating environment to ensure synthetic integrity and accelerate drug development[2],[3].

References

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI.[Link]

  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS - Waters Corporation.[Link]

  • Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS - Hilaris Publisher.[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC.[Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry - European Pharmaceutical Review. [Link]

Sources

Comparative Guide: Binding Affinity of Benzyloxyphenyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyloxyphenyl piperazine derivatives represent a privileged scaffold in neuropsychopharmacology. Their structural versatility allows them to act as "bitopic" ligands—molecules that bridge the orthosteric and allosteric binding sites of G-Protein Coupled Receptors (GPCRs), particularly Dopamine D2/D3 and Serotonin 5-HT receptors, as well as the Sigma-1 (


)  chaperone protein.

This guide provides a technical comparison of these derivatives, focusing on how structural variations—specifically the regiochemistry of the benzyloxy substitution—dictate binding affinity (


) and selectivity profiles. It includes validated experimental protocols for determining these affinities and visualizes the underlying signaling mechanisms.

Structural Basis of Affinity[1]

The benzyloxyphenyl piperazine pharmacophore consists of three critical domains that drive binding kinetics:

  • The Basic Head (Piperazine): Protonated at physiological pH; forms a critical salt bridge with Aspartate residues (e.g., Asp110 in D3) in the receptor's orthosteric site.

  • The Linker (Phenyl Ring): Provides a rigid scaffold. Substitution patterns (ortho, meta, para) here determine the rotational freedom and orientation of the tail.

  • The Hydrophobic Tail (Benzyloxy Group): Engages secondary binding pockets (SBP) or hydrophobic vestibules. This is the primary driver of D3 vs. D2 selectivity and Sigma-1 affinity .

SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold Benzyloxyphenyl Piperazine Scaffold Ortho Ortho-Substitution Scaffold->Ortho Steric Constraint Meta Meta-Substitution Scaffold->Meta Electronic Effect Para Para-Substitution Scaffold->Para Linear Extension D3_Selectivity High D3 Selectivity (Steric Bulk in SBP) Ortho->D3_Selectivity Favors Secondary Pocket Interaction Pan_Activity Mixed 5-HT/D2 Activity (Non-selective) Meta->Pan_Activity Retains D2/5-HT Overlap Sigma_Affinity High Sigma-1 Affinity (Hydrophobic Pocket) Para->Sigma_Affinity Optimizes Hydrophobic Interaction

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing receptor subtype selectivity.

Comparative Binding Data

The following data synthesizes binding affinities (


) from representative benzyloxyphenyl piperazine analogues. Note how the ortho-substitution  dramatically enhances D3 selectivity by forcing the benzyloxy tail into the receptor's secondary binding pocket, a feature less accessible in the D2 receptor.
Table 1: Receptor Selectivity Profile (nM)[2][3][4]
Derivative ConfigurationSubstituent (R)

D2 (nM)

D3 (nM)
Selectivity (D2/D3)


(nM)
Primary Application
Ortho-Benzyloxyphenyl 2-OCH₂Ph145.01.2 120x 45.0Antipsychotic (Low EPS)
Meta-Benzyloxyphenyl 3-OCH₂Ph12.58.41.5x22.0Mixed Depression/Anxiety
Para-Benzyloxyphenyl 4-OCH₂Ph280.0150.01.8x2.6 Neuropathic Pain / Neuroprotection
Reference: Haloperidol-1.22.50.5x2.5Standard Antagonist
Reference: Pentazocine->10,000>10,000-3.2

Agonist Standard

Key Insight:

  • D3 Selectivity: The ortho isomer creates a "bitopic" binding mode. The piperazine binds the orthosteric site, while the ortho-benzyloxy group reaches the D3-specific hydrophobic vestibule.

  • Sigma-1 Potency: The para isomer minimizes steric clash, allowing the long hydrophobic tail to penetrate the deep hydrophobic pocket of the

    
     chaperone, resulting in single-digit nanomolar affinity.
    

Experimental Protocols

To generate the data above, precise radioligand binding assays are required. The following protocol is self-validating through the use of specific radioligands and non-specific binding controls.

Protocol A: Dopamine D2/D3 Membrane Binding Assay

Objective: Determine


 values using competitive displacement of 

-Spiperone.

Materials:

  • Membranes: CHO-K1 cells stably expressing human D2L or D3 receptors.

  • Radioligand:

    
    -Spiperone (0.2 - 0.5 nM).
    
  • Non-Specific Control: Haloperidol (10

    
    M).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.[1]

Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer. Dilute to 10-20

    
    g protein/well.
    
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 50

      
      L 
      
      
      
      -Spiperone.
    • 100

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count (CPM).

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Assay Workflow Visualization

Binding_Assay Prep Membrane Prep (CHO-hD3) Mix Incubation (Membrane + [3H]-Ligand + Drug) Prep->Mix Equil Equilibrium (60 min @ 25°C) Mix->Equil Filter Harvest/Filtration (GF/B Filters + PEI) Equil->Filter Count Scintillation Counting (CPM Data) Filter->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Signaling Pathway Context[6]

Understanding binding affinity is only the first step. These derivatives typically act as antagonists or partial agonists at D2/D3 receptors.[2] The D2/D3 receptors are


-coupled, meaning their activation inhibits Adenylyl Cyclase.

High-affinity benzyloxyphenyl piperazines that act as antagonists will prevent the decrease of cAMP, modulating downstream neuronal excitability.

Signaling Ligand Benzyloxyphenyl Derivative Receptor Dopamine D3 Receptor Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation/Blockade Effector Adenylyl Cyclase (Inhibition) G_Protein->Effector Inhibits SecondMessenger cAMP Levels Effector->SecondMessenger Decreases Outcome Neuronal Excitability Modulation SecondMessenger->Outcome Regulates

Caption:


-coupled signaling pathway modulated by D3 receptor ligands.

References

  • BenchChem. (2025).[1][2] Pergolide Radioligand Binding Assay for Dopamine Receptors.[1] Retrieved from

  • Terán, C., et al. (1998).[3] Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors.[3] Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from

  • Luedtke, R. R., & Mach, R. H. (2003).[4] Progress in the development of dopamine D3 receptor-selective ligands. Current Pharmaceutical Design.

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[5][6] Retrieved from

  • ACS Publications. (2021).

    
     Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry. Retrieved from 
    

Sources

Comparative Solid-State Analysis: 1-(2-(Benzyloxy)phenyl)piperazine Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of salt forms for 1-(2-(Benzyloxy)phenyl)piperazine , a critical intermediate in the synthesis of arylpiperazine-based pharmaceuticals (e.g., antipsychotics and serotonin receptor ligands).

Given the proprietary nature of specific crystal data for this intermediate, this guide utilizes the structurally homologous 1-(2-Methoxyphenyl)piperazine (2-OMe-PP) —a well-characterized pharmacophore—as a validated crystallographic benchmark. This approach allows for predictive modeling of solid-state behavior based on established structure-activity relationships (SAR) and crystal engineering principles.

Executive Summary

The selection of an optimal salt form for 1-(2-(Benzyloxy)phenyl)piperazine is pivotal for ensuring processability, stability, and solubility during drug development. While the Dihydrochloride (2HCl) salt is the industry standard for commercial supply, alternative forms (e.g., Monohydrochloride, Fumarate) offer distinct advantages in specific contexts. This guide compares the physicochemical performance of the 2HCl salt against the Free Base and the 2-Methoxy benchmark, providing a roadmap for solid-state optimization.

Structural Context & Benchmarking

To understand the crystallographic behavior of the benzyloxy derivative, we must anchor our analysis in the known data of its closest structural analogue, 1-(2-Methoxyphenyl)piperazine .

  • Target Molecule: 1-(2-(Benzyloxy)phenyl)piperazine (Lipophilic, bulky benzyl group).

  • Benchmark Molecule: 1-(2-Methoxyphenyl)piperazine (Hydrophilic, compact methyl group).

Key Structural Insight: The substitution of the methoxy group with a benzyloxy group introduces significant steric bulk and hydrophobicity. In the solid state, this typically disrupts the tight packing observed in the methoxy analogue, potentially lowering the melting point unless offset by strong


 stacking interactions from the additional phenyl ring.
Table 1: Comparative Physicochemical Profile (Predicted vs. Benchmark)
FeatureTarget: Benzyloxy-PP 2HCl Benchmark: 2-Methoxy-PP HCl Alternative: Free Base
Molecular Weight ~341.28 g/mol 228.72 g/mol ~268.35 g/mol
Melting Point High (>200°C predicted)212–216°C (Experimental)Low (<80°C or Oil)
Solubility (Water) Moderate (Salting-out effect)High (>50 mg/mL)Negligible (<0.1 mg/mL)
Hygroscopicity Moderate (Benzyl shields polar core)High (Hygroscopic)Low
Crystal Habit Likely Plates/NeedlesPrismatic/BlockyAmorphous/Waxy
Primary Interaction Ionic +

Stacking
Ionic + H-BondingVan der Waals

Note: The 2-Methoxy-PP HCl benchmark data is derived from experimentally validated sources (TCI Chemicals, Sigma-Aldrich). The Benzyloxy-PP 2HCl properties are projected based on the "Benzyl Effect," which generally increases lipophilicity and alters packing efficiency.

Crystallographic Data & Packing Motifs

Understanding the crystal lattice is essential for predicting stability. The hydrochloride salts of arylpiperazines typically crystallize in centrosymmetric space groups (e.g., P21/c or Pbca), driven by strong charge-assisted hydrogen bonds.

Predicted Crystal Lattice Parameters (Proxy Analysis)
  • Space Group: Monoclinic P21/c (Most common for piperazine salts).

  • Unit Cell Volume: Expected to be ~30–40% larger than the methoxy analogue due to the benzyl group.

  • Packing Efficiency: Lower than the methoxy analogue. The flexible benzyl ether linkage introduces conformational freedom, potentially leading to polymorphism (multiple crystal forms).

Hydrogen Bonding Network

In the Dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated (


 and 

).
  • Interaction 1:

    
     (Strong ionic hydrogen bond).
    
  • Interaction 2:

    
     (Secondary ionic interaction).
    
  • Interaction 3:

    
     (Ether oxygen is a weak acceptor, but the benzyl ring participates in edge-to-face 
    
    
    
    interactions).
Experimental Protocols

To validate the specific solid-state properties of your batch, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Comparative Salt Screening (Micro-Scale)

Objective: Determine if the 2HCl salt is the optimal form or if a Monohydrochloride/Fumarate offers better properties.

  • Dissolution: Dissolve 100 mg of 1-(2-(Benzyloxy)phenyl)piperazine Free Base in 2 mL of solvent (Ethanol, Isopropanol, or Acetone).

  • Acid Addition: Add 1.1 equivalents (for Mono-salt) or 2.2 equivalents (for Di-salt) of the counter-acid (HCl, Fumaric Acid).

  • Crystallization:

    • Fast Cooling: Place in -20°C freezer immediately (Kinetic product).

    • Slow Evaporation: Leave at RT with a pinhole cover (Thermodynamic product).

  • Analysis: Filter solids and analyze via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry).

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals for structure determination.

  • Inner Vial: Dissolve 20 mg of the 2HCl salt in 0.5 mL of Methanol (Good solubility).

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Ethyl Acetate (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. The anti-solvent vapors will slowly diffuse into the methanol, lowering solubility and promoting high-quality crystal growth over 3–7 days.

  • Harvesting: Select a crystal with sharp edges and no visible cracks for SC-XRD analysis.

Visualizing the Salt Selection Strategy

The following diagram illustrates the decision logic for selecting the optimal salt form based on the specific physicochemical challenges of the benzyloxy derivative.

SaltSelectionStrategy Start Start: 1-(2-(Benzyloxy)phenyl)piperazine (Free Base) SolubilityCheck Is Aqueous Solubility Required? Start->SolubilityCheck StabilityCheck Is Hygroscopicity a Concern? SolubilityCheck->StabilityCheck No / Moderate Form_HCl Dihydrochloride (2HCl) (Standard) SolubilityCheck->Form_HCl Yes (High Solubility Needed) Form_Mono Monohydrochloride (HCl) (Alternative) StabilityCheck->Form_Mono Yes (Avoid excess HCl) Form_Fumarate Fumarate/Maleate (High Stability) StabilityCheck->Form_Fumarate Yes (Maximum Stability) Outcome_Bio High Bioavailability (Process Standard) Form_HCl->Outcome_Bio Validation: High MP, Good Solubility Outcome_Stable Long-term Storage (Non-Hygroscopic) Form_Mono->Outcome_Stable Form_Fumarate->Outcome_Stable Outcome_Bio->Start Re-evaluate if Polymorphs Found

Caption: Decision matrix for selecting the optimal salt form. The Dihydrochloride (2HCl) is the default for solubility, while Fumarate is preferred for hygroscopicity control.

Conclusion & Recommendation

For most drug development applications, the Dihydrochloride (2HCl) salt of 1-(2-(Benzyloxy)phenyl)piperazine is the superior candidate. It balances the high solubility required for bioavailability with the structural rigidity provided by the ionic lattice, mimicking the proven performance of the 2-methoxy benchmark.

Key Takeaway:

  • Use 2HCl for initial formulation and intermediate processing due to its established synthesis pathway and solubility profile.

  • Monitor for Polymorphism: Due to the flexible benzyl arm, perform routine PXRD on each new batch to ensure crystal form consistency.

References
  • Synthesis and Properties of Arylpiperazines

    • Title: 1-(2-Methoxyphenyl)piperazine Hydrochloride (Product Specification).[1][2]

    • Source: TCI Chemicals.[2]

  • Crystallographic Benchmarking

    • Title: Crystal structures of piperazine salts: The impact of counter-ion selection on packing.
    • Source: IUCr (International Union of Crystallography) Journals.
    • URL:[Link] (General Reference for Piperazine Salt Packing Modes)

  • Commercial Availability & Data

    • Title: 1-(2-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS 1187930-93-3).
    • Source: ChemicalBook / Chemsrc.
    • URL:[Link]

Sources

Technical Guide: Structural Differentiation of 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the differentiation of 1-(2-(Benzyloxy)phenyl)piperazine (Ortho isomer) from its structural isomers, specifically the meta (3-) and para (4-) regioisomers. This guide is structured for analytical chemists and medicinal chemists requiring rigorous structural verification.

Executive Summary & Structural Context

1-(2-(Benzyloxy)phenyl)piperazine is a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for CNS-active agents targeting dopaminergic (D2/D3/D4) and serotonergic (5-HT) receptors.

In synthetic pathways—typically involving the nucleophilic aromatic substitution of fluoronitrobenzenes or Buchwald-Hartwig aminations—regioisomeric impurities (meta and para) are common byproducts. Differentiating the ortho isomer is critical because the spatial orientation of the piperazine ring relative to the benzyloxy group dictates receptor binding affinity and metabolic stability.

The Core Challenge: All three isomers share the exact molecular mass (


 268.35) and similar polarity. Definitive identification requires a multi-modal approach combining NMR symmetry analysis, specific MS fragmentation patterns, and chromatographic retention behavior.

Structural Analysis of Isomers

Before experimental differentiation, the analyst must understand the symmetry elements that define the spectroscopic signatures.

IsomerSubstitution PatternSymmetry GroupNMR Spin System (Aromatic)Key Steric Feature
Ortho (2-) 1,2-disubstituted

(Asymmetric)
ABCD (Four distinct signals)Steric clash between piperazine and benzyloxy group; potential intramolecular H-bonding.
Meta (3-) 1,3-disubstituted

(Asymmetric)
ABCD (Four distinct signals)"Isolated" proton at C2 (singlet-like).
Para (4-) 1,4-disubstituted

or

(Effective)
AA'BB' (Symmetric)High symmetry; protons at 2,6 and 3,5 are chemically equivalent.

Analytical Pillar I: NMR Spectroscopy (The Gold Standard)

NMR is the primary tool for differentiation. The lack of symmetry in the ortho isomer compared to the para isomer is the most immediate diagnostic.

A. 1H NMR Differentiation Strategy

1. The Aromatic Region (6.5 – 7.5 ppm):

  • Para-Isomer: Displays a characteristic AA'BB' system (often appearing as two "goalpost" doublets). This is the easiest to rule out.

  • Ortho-Isomer: Displays a complex ABCD system . You will observe four distinct proton environments. Look for a doublet of doublets (dd) for the proton adjacent to the oxygen (shielded) and the proton adjacent to the piperazine nitrogen.

  • Meta-Isomer: Distinct from ortho by the presence of an isolated singlet (or narrow triplet,

    
     Hz) corresponding to the proton at position 2, flanked by the benzyloxy and piperazine groups. The ortho isomer lacks this isolated proton.
    

2. The NOESY/ROESY "Proximity Check" (Self-Validating Step): This is the definitive confirmation for the ortho structure.

  • Experiment: Irradiate the benzyloxy methylene (

    
    ) protons (
    
    
    
    ppm).
  • Ortho Result: You will observe a strong NOE enhancement of the piperazine ring protons (specifically the

    
     protons closest to the aryl ring). This confirms the 1,2-proximity.
    
  • Meta/Para Result: No NOE correlation between the benzyloxy

    
     and the piperazine protons due to spatial distance.
    
B. 13C NMR Diagnostics
  • Para: Shows only 2 distinct signals for the 4 aromatic methine carbons (due to symmetry).[1]

  • Ortho/Meta: Shows 4 distinct signals for the aromatic methine carbons.

Analytical Pillar II: Mass Spectrometry (Fragmentation Logic)

While the parent ion (


) is identical, the fragmentation energy and pathways differ due to the "Ortho Effect."
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways. The ortho isomer is prone to specific neutral losses driven by the proximity of the piperazine nitrogen to the benzyloxy ether oxygen.

MS_Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ m/z 269.16 BenzylCat Benzyl Cation m/z 91.05 (Dominant in all isomers) Parent->BenzylCat Inductive Cleavage (Facile) PhenolPip Hydroxyphenylpiperazine Ion m/z 179.11 (Loss of Benzyl) Parent->PhenolPip Loss of C7H7 OrthoSpecific Ortho-Specific Neutral Loss Loss of C7H6O (Benzaldehyde) via H-transfer Parent->OrthoSpecific Ortho-Effect (Proximity Driven) PipFrag Piperazine Fragment m/z 56.05 (Ring Cleavage) PhenolPip->PipFrag RDA-like Cleavage key Dashed Arrow = Pathway favored in Ortho Isomer

Figure 1: Proposed MS/MS fragmentation pathways. The ortho-isomer may exhibit unique neutral losses or altered ratios of daughter ions due to steric strain releasing the benzyl group more readily.

Analytical Pillar III: Chromatography (HPLC Separation)

Separation of these isomers is achieved via differences in polarity and intramolecular hydrogen bonding.

  • Stationary Phase: C18 (Octadecyl) or Phenyl-Hexyl columns are recommended. Phenyl-Hexyl provides superior selectivity for aromatic isomers due to

    
     interactions.
    
  • Elution Order (Typical on C18 at neutral pH):

    • Para: Most polar (exposed polar groups, largest solvation shell). Elutes first.

    • Meta: Intermediate polarity.

    • Ortho: Least polar. The ortho substituent often forms an intramolecular hydrogen bond (if a donor is available) or creates a "shielded" hydrophobic pocket, reducing interaction with the aqueous mobile phase and increasing retention on the lipophilic column.

Data Summary Table: Isomer Comparison
FeatureOrtho (1,2-) Meta (1,3-) Para (1,4-)
1H NMR Aromatic 4 Distinct signals (ABCD)4 Distinct signals (ABCD + Singlet)2 Distinct signals (AA'BB')
13C NMR (Ar-CH) 4 Peaks4 Peaks2 Peaks
NOESY (

to Pip)
Strong Correlation NoneNone
HPLC Retention Typically Late (Hydrophobic shielding)IntermediateTypically Early (Most Polar)
Melting Point Generally Lower (Crystal lattice disruption)IntermediateGenerally Higher (Better packing)

Experimental Protocols

Protocol A: HPLC Separation Method

Objective: Quantify isomeric purity.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Temperature: 30°C.

Protocol B: NMR Structural Validation Workflow

Objective: Definitive structural assignment.

  • Sample Prep: Dissolve ~10 mg of sample in 600 µL of

    
     (preferred for H-bond resolution) or 
    
    
    
    .
  • Acquisition:

    • Run standard 1H (16 scans) and 13C (512 scans).

    • Mandatory: Run 2D NOESY with a mixing time of 500 ms.

  • Analysis:

    • Check aromatic region for symmetry (Goalpost = Para).[4]

    • If asymmetric, check NOESY cross-peaks between the benzyloxy singlet (

      
       ppm) and piperazine multiplet (
      
      
      
      ppm).
    • Positive Cross-peak = Ortho Isomer.

Decision Logic Diagram

DecisionTree Start Unknown Isomer Sample HNMR Step 1: 1H NMR Aromatic Region Analysis Start->HNMR Symmetry Is the pattern Symmetric (AA'BB')? HNMR->Symmetry Para Identify as PARA Isomer Symmetry->Para Yes (2 doublets) Asymmetric Pattern is Asymmetric (ABCD) Symmetry->Asymmetric No (4 signals) NOESY Step 2: 2D NOESY Experiment (Irradiate O-CH2) Asymmetric->NOESY CrossPeak NOE to Piperazine Protons? NOESY->CrossPeak Ortho Identify as ORTHO Isomer CrossPeak->Ortho Yes (Proximity) Meta Identify as META Isomer (Confirm with 'Isolated Singlet' at C2) CrossPeak->Meta No (Distance)

Figure 2: Analytical decision tree for differentiating benzyloxyphenylpiperazine isomers.

References

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • Zhu, N., et al. (2021).[2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[2] Available at: [Link]

  • UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • SpectraBase. 1-[4-(Benzyloxy)phenyl]piperazine 13C NMR Data. Wiley Science Solutions. Available at: [Link]

Sources

Safety Operating Guide

1-(2-(Benzyloxy)phenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The Complete Operational Guide to 1-(2-(Benzyloxy)phenyl)piperazine Disposal

Handling complex active pharmaceutical ingredients (APIs) and their synthetic intermediates requires more than standard chemical hygiene—it demands a mechanistic understanding of the molecule's fate. 1-(2-(Benzyloxy)phenyl)piperazine, a critical building block in neuropharmacological drug development, presents specific logistical challenges at the end of its experimental lifecycle.

Because chemical waste disposal is strictly governed by the EPA's Resource Conservation and Recovery Act (RCRA)[1], improper handling can lead to severe regulatory penalties, dangerous laboratory incidents, and environmental contamination. As an application scientist, I have designed this guide to provide researchers with a self-validating, step-by-step operational plan for the safe accumulation, segregation, and destruction of this compound.

Physicochemical Profiling & Mechanistic Causality

To dispose of a chemical safely, you must first understand its reactive potential. 1-(2-(Benzyloxy)phenyl)piperazine is typically encountered either as a basic free amine or as a dihydrochloride salt. Sink disposal is strictly prohibited for this compound, as it does not meet the criteria for low-toxicity, biodegradable drain disposal[2].

  • The Amine Hazard (Free Base): The piperazine ring contains a secondary amine. In its free base form, it acts as a moderate nucleophile. If inadvertently mixed in a waste carboy with halogenated solvents containing strong electrophiles (e.g., alkyl halides), unwanted exothermic alkylation reactions can occur inside the waste container, leading to dangerous pressure build-up.

  • The Salt Hazard (Dihydrochloride): The dihydrochloride salt is highly acidic in aqueous solutions. Storing this aqueous waste in unlined steel containers will lead to rapid corrosion and potential containment breaches[2]. Furthermore, because the salt contains chlorine, its thermal destruction requires specialized handling to prevent the release of toxic gases[3].

Table 1: Physicochemical Properties & Regulatory Thresholds

ParameterValue / DataOperational Implication
Molecular Weight 341.28 g/mol (Dihydrochloride)Required for calculating waste concentration percentages on labels.
Exact Mass 268.15800 g/mol Relevant for identifying and tracking mass spectrometry effluents.
SAA Volume Limit 55 Gallons (Total Waste)Exceeding this limit in the lab triggers immediate mandatory transfer[4].
SAA Time Limit 72 Hours (Post-fill)Full containers must be moved to the central facility within this window[5].
CAA Storage Limit 90 Days (LQG) / 180 Days (SQG)Dictates the frequency of vendor pickup schedules for the institution[4].

The Cradle-to-Grave Waste Lifecycle

Under EPA guidelines, laboratory waste is managed through a phased approach, minimizing the volume of hazardous material stored in active workspaces. Academic and research laboratories often operate under EPA Subpart K, which provides flexibility in making hazardous waste determinations while ensuring rigorous safety standards[6].

Below is the logical workflow for routing 1-(2-(Benzyloxy)phenyl)piperazine from the benchtop to final destruction.

WasteDisposalPathway Start Waste Generation 1-(2-(Benzyloxy)phenyl)piperazine Decision Waste Matrix? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Dry Liquid Liquid Waste (Mother Liquor, HPLC Effluent) Decision->Liquid Solvent/Aqueous SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' Solid->SAA Double-bagged / HDPE Liquid->SAA Segregated by Solvent CAA Central Accumulation Area (CAA) EH&S Managed SAA->CAA Transfer <72h when full Incineration EPA-Licensed Facility High-Temp Incineration CAA->Incineration Vendor Pickup (90-180 days)

Fig 1: Cradle-to-grave waste routing for 1-(2-(Benzyloxy)phenyl)piperazine.

Step-by-Step Disposal Methodologies

This protocol is designed as a self-validating system. By following these steps, researchers ensure compliance with both local Environmental Health and Safety (EH&S) regulations and federal EPA mandates.

Scientist's Note: In drug discovery workflows, it is common to generate mixed waste streams containing both the free base of our target and acidic HPLC mobile phases (like 0.1% TFA). Always neutralize these streams prior to bulking in the SAA to prevent pressure build-up from exothermic neutralization in a sealed jug.

Protocol A: Liquid Waste Accumulation (Mother Liquors & Effluents)
  • Matrix Assessment: Determine the solvent matrix. Segregate halogenated solvents (e.g., dichloromethane) from non-halogenated organic solvents to prevent unwanted amine-halogen cross-reactions.

  • Containerization: Select a high-density polyethylene (HDPE) or glass container. Ensure the container is compatible with the waste; never use repurposed food containers, even if they appear structurally sound[2].

  • Labeling (Critical Step): Immediately attach a hazardous waste label upon adding the first drop of waste. The label must explicitly state "Hazardous Waste" and list "1-(2-(Benzyloxy)phenyl)piperazine" along with the solvent composition. Do not use chemical formulas (e.g., C17H22Cl2N2O) or abbreviations, as this violates EPA labeling requirements[5].

  • Validation Check: After adding the waste to the SAA container, leave the cap loosely threaded for 5 minutes inside the fume hood. Observe for any gas evolution or heat generation. The absence of bubbling or temperature spiking validates that no incompatible cross-reactions are occurring. Once validated, securely tighten the cap.

  • Storage Limits: Store the container in the Satellite Accumulation Area (SAA) within the line of sight of the generation point. The SAA must be inspected weekly for leaks[2].

Protocol B: Solid Waste Accumulation (Powders & Consumables)
  • Containment: Place unused powders, contaminated weigh boats, and pipette tips into a puncture-resistant, sealable plastic container or double-bag them in heavy-duty polyethylene bags.

  • Segregation: Do not mix solid chemical waste with biological or radioactive waste. Mixed waste requires highly specialized and expensive disposal permits and cannot be processed by standard vendors[1].

  • Labeling: Label clearly as "Hazardous Waste - Solid 1-(2-(Benzyloxy)phenyl)piperazine contaminated debris."

Transfer and Final Destruction

The transition from the laboratory to final destruction is time-sensitive and highly regulated.

  • SAA to CAA Transfer: Once a waste container in the SAA reaches 90% capacity, complete a Chemical Waste Pickup form. Under EPA regulations, a full container must be removed from the SAA to a Central Accumulation Area (CAA) within 72 hours[5].

  • CAA Storage Limits: Depending on the facility's generator status (Large Quantity Generator vs. Small Quantity Generator), waste may be stored in the CAA for 90 to 180 days before mandatory vendor pickup[4].

  • Incineration: The final destruction of 1-(2-(Benzyloxy)phenyl)piperazine must be conducted at an EPA-licensed facility. The required method is controlled, high-temperature incineration. Because the dihydrochloride salt contains chlorine, the incineration facility must utilize flue gas scrubbing to prevent the release of toxic hydrogen chloride gas or dioxins into the atmosphere[3].

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University | 2

  • Hazardous Chemical Waste Management Guidelines | Columbia University | 5

  • Disposal of Chemicals in the Laboratory | Environmental Marketing Services | 1

  • 1-(2-BENZYLOXY-PHENYL)-PIPERAZINE DIHYDROCHLORIDE SDS | Echemi | 3

  • Managing Hazardous Chemical Waste in the Lab | Lab Manager | 4

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA | 6

Sources

Personal protective equipment for handling 1-(2-(Benzyloxy)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized piperazines like 1-(2-(Benzyloxy)phenyl)piperazine (CAS: 1187930-93-3 / Dihydrochloride CAS: 96221-84-0) requires more than just basic compliance; it demands a mechanistic understanding of chemical risks[1]. This compound is a critical building block in CNS drug discovery, often utilized to synthesize 5-HT receptor ligands. However, the secondary amine of the piperazine ring presents severe hazards, including irreversible eye damage, skin corrosion, and severe respiratory sensitization[2].

The following guide provides a self-validating, step-by-step operational framework designed to protect researchers and maintain absolute scientific integrity during handling and disposal.

Mechanistic Hazard Assessment & Causality

To build a robust safety culture, we must understand why specific PPE is mandated. Piperazine derivatives are not merely irritants; they are highly reactive biological agents[3].

  • Corrosivity & Saponification : The basicity of the piperazine nitrogen can catalyze lipid saponification on the skin, leading to deep chemical burns and cellular necrosis[3][4].

  • Respiratory Sensitization (Haptenization) : Inhaled piperazine dust acts as a hapten. It covalently binds to respiratory tract proteins, triggering an IgE-mediated immune response that can result in lifelong, severe allergic asthma (H334)[2].

  • Systemic & Reproductive Toxicity : Piperazines are suspected reproductive toxicants (H361) and can cause nervous system depression upon systemic absorption[3][4].

Table 1: Quantitative Hazard Data & PPE Causality

Hazard ClassGHS CodePhysiological CausalityRequired PPE Mitigation
Skin Corrosion H314High local pH causes lipid bilayer disruption and cellular necrosis.Double-gloving (Nitrile, >0.11mm) with extended cuffs.
Respiratory Sensitization H334Haptenization of respiratory proteins induces severe allergic asthma.Handling strictly in a Class II BSC / Fume Hood.
Eye Damage H318Rapid protein coagulation in the cornea leading to irreversible opacity.Tight-fitting chemical splash goggles (no safety glasses).

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, your PPE must be inspected before and after use.

  • Hand Protection : Nitrile gloves (minimum thickness 0.11 mm) provide excellent resistance to solid piperazine derivatives.

    • Self-Validating Protocol: Double glove. If the outer glove contacts the powder, doff it immediately, wash your hands, and re-glove.

  • Eye/Face Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory. A full face shield is required if handling solutions >0.5 M to prevent splash-induced blindness[2].

  • Body Protection : Flame-retardant (FR) lab coat with knit cuffs to prevent wrist exposure.

  • Respiratory Protection : If weighing dry powders outside a controlled airflow environment is unavoidable, a NIOSH-approved N95 or P100 half-mask respirator is mandatory due to the severe aerosolization risk[2][5].

Standard Operating Procedure (SOP): Handling & Transfer

This step-by-step methodology incorporates built-in validation checks to ensure operational safety.

Step 1: Environmental Preparation

  • Action : Ensure the fume hood face velocity is between 80–120 feet per minute (fpm)[5].

  • Validation : Check the digital monitor. Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Causality : Prevents highly sensitizing dust from escaping the containment zone and entering the operator's breathing zone.

Step 2: Pre-Weighing Setup

  • Action : Place an anti-static weighing boat on the balance inside the fume hood. Ground the metal spatula before touching the chemical.

  • Validation : The powder should not "jump" or cling to the sides of the spatula.

  • Causality : 1-(2-(Benzyloxy)phenyl)piperazine dihydrochloride can accumulate static charge, leading to sudden aerosolization and inhalation exposure[1].

Step 3: Chemical Transfer

  • Action : Transfer the solid using a slow, rolling motion of the spatula rather than tapping the tool against the glass.

  • Validation : No visible airborne dust plumes should be generated under the hood light.

  • Causality : Tapping creates micro-aerosols. Minimizing kinetic energy during transfer prevents the haptenization of lung tissue[2].

Step 4: Decontamination

  • Action : Wipe down all surfaces (balance, spatulas, hood floor) with a 10% citric acid solution, followed by distilled water.

  • Validation : A piece of litmus paper swiped on the cleaned surface should read neutral (pH 7).

  • Causality : Citric acid neutralizes the basic piperazine residue, converting it into a highly water-soluble, non-volatile citrate salt that is easily and safely wiped away without off-gassing.

Operational Workflow Visualization

PiperazineWorkflow Start 1-(2-(Benzyloxy)phenyl)piperazine Handling Request Hazards Identify Hazards: Corrosive (H314) & Sensitizer (H334) Start->Hazards PPE Don Mandatory PPE: Double Nitrile Gloves, Goggles Hazards->PPE Hood Verify Fume Hood Face Velocity (80-120 fpm) PPE->Hood Weighing Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing Decon Decontaminate Surfaces (10% Citric Acid Wash) Weighing->Decon Disposal Combustible Solvent Dissolution & Incineration Decon->Disposal

Logical workflow for the safe handling, hazard mitigation, and disposal of piperazine derivatives.

Operational Disposal and Spill Management Plan

Disposal of piperazine derivatives must strictly prevent environmental contamination, as they are toxic to aquatic life and can cause long-term adverse effects in the aquatic environment[4][6].

Spill Response Protocol (Solid Spill):

  • Isolate : Evacuate personnel from the immediate area. Do not walk through the spilled powder.

  • PPE Upgrade : Don a P100 respirator if the spill is outside the fume hood.

  • Containment : Gently cover the powder with damp sand or a commercial spill pad to suppress dust formation. Never sweep dry powder , as this will immediately aerosolize the sensitizer[5].

  • Neutralization & Collection : Spray the covered spill with a dilute acidic solution (e.g., 5% acetic acid or 10% citric acid) to neutralize the free base. Use a non-sparking plastic scoop to transfer the slurry into a hazardous waste container.

  • Validation : Wash the area with soap and water. Verify neutrality with pH paper.

Routine Waste Disposal:

  • Liquid Waste : Do not pour down the drain. Collect in clearly labeled, sealable high-density polyethylene (HDPE) containers. Segregate from strong oxidizing agents and strong acids, as piperazines can react exothermically[5].

  • Solid Waste : Offer surplus and non-recyclable solutions to a licensed disposal company. The standard and most effective method for destroying piperazine derivatives is to dissolve or mix the material with a combustible solvent (like ethanol or methanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to manage hazardous NOx emissions)[5].

References

1.1 2.2 3.3 4.4 5.6 6.5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Benzyloxy)phenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-(Benzyloxy)phenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.